molecular formula C11H13NO2 B1524147 5-Benzylmorpholin-3-one CAS No. 7684-29-9

5-Benzylmorpholin-3-one

Cat. No.: B1524147
CAS No.: 7684-29-9
M. Wt: 191.23 g/mol
InChI Key: PXPFDUZBGQDAEP-UHFFFAOYSA-N
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Description

5-Benzylmorpholin-3-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFDUZBGQDAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-5-benzylmorpholin-3-one synthesis from L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (S)-5-benzylmorpholin-3-one from L-Phenylalanine

Abstract

The chiral morpholinone scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a variety of pharmacologically active agents.[1][2] (S)-5-benzylmorpholin-3-one, in particular, serves as a valuable chiral building block for the synthesis of complex molecules in drug discovery and development. Its synthesis from L-phenylalanine, a readily available and inexpensive chiral pool starting material, represents an efficient and stereoconservative approach. This technical guide provides a comprehensive overview of a primary synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.

Introduction and Strategic Overview

(S)-5-benzylmorpholin-3-one is a heterocyclic compound featuring a six-membered morpholinone ring with a benzyl group at the C-5 position, the stereochemistry of which is derived directly from the natural amino acid L-phenylalanine. The inherent chirality and conformational rigidity of the morpholinone ring make it an attractive scaffold for designing molecules that can effectively interact with biological targets.

The most direct and logical synthetic strategy from L-phenylalanine involves two key transformations:

  • N-alkylation: Introduction of a 2-hydroxyethyl group onto the nitrogen atom of L-phenylalanine.

  • Intramolecular Cyclization: Formation of the six-membered lactam (the morpholinone ring) via an intramolecular condensation reaction.

This approach is advantageous as it leverages the innate stereocenter of L-phenylalanine, avoiding the need for complex asymmetric synthesis or chiral resolution steps.[3][4]

Overall Synthetic Workflow

The transformation from L-phenylalanine to (S)-5-benzylmorpholin-3-one can be visualized as a three-stage process, often beginning with the protection of the carboxylic acid to prevent undesired side reactions.

G A L-Phenylalanine B L-Phenylalanine Ester (e.g., Methyl or Ethyl Ester) A->B Esterification (e.g., SOCl2, MeOH) C N-(2-Hydroxyethyl)-L-phenylalanine Ester B->C N-Alkylation (e.g., 2-Chloroethanol, Base) D (S)-5-benzylmorpholin-3-one C->D Intramolecular Cyclization (Lactamization, Heat)

Caption: High-level workflow for the synthesis of (S)-5-benzylmorpholin-3-one.

Mechanistic Insights and Rationale

A thorough understanding of the mechanism and the reasoning behind reagent selection is critical for successful synthesis and optimization.

Step 1: Carboxylic Acid Protection via Esterification

The synthesis commences with the protection of the carboxylic acid group of L-phenylalanine as an ester (e.g., methyl or ethyl ester).

  • Causality: This step is crucial for two primary reasons. First, the free carboxylic acid can react with the alkylating agent or participate in intermolecular side reactions under the basic conditions required for N-alkylation. Second, and more critically, the presence of a free carboxylate anion would electrostatically repel the incoming electrophile and deactivate the nitrogen atom, hindering the desired N-alkylation. Converting it to an ester neutralizes this effect and enhances the nucleophilicity of the amino group.

  • Methodology: A standard and effective method is the Fischer esterification using an alcohol (e.g., methanol or ethanol) under acidic catalysis. A more convenient and widely used laboratory method involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol. The SOCl₂ reacts with the alcohol to form HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol.

Step 2: N-alkylation with a 2-Hydroxyethyl Moiety

This is the key bond-forming step where the 2-hydroxyethyl group is introduced.

  • Mechanism: The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the L-phenylalanine ester acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol) and displacing the leaving group (chloride).

  • Reagent Selection:

    • 2-Chloroethanol or 2-Bromoethanol: These are common and effective alkylating agents. The bromide is a better leaving group, making 2-bromoethanol more reactive, but 2-chloroethanol is often sufficient and more cost-effective.

    • Ethylene Oxide: While a potent electrophile for this transformation, its use is often avoided on a lab scale due to its gaseous nature and high toxicity, requiring specialized handling procedures.[5]

  • Role of the Base: A non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃, or Et₃N) is required to neutralize the HCl or HBr formed during the reaction. This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic. The base ensures a sufficient concentration of the free amine is available to react. Over-alkylation to form the tertiary amine is a potential side reaction but can often be controlled by using a moderate excess of the amino acid ester.

Step 3: Intramolecular Cyclization (Lactamization)

The final step involves the formation of the stable six-membered morpholinone ring.

  • Mechanism: This is an intramolecular transamidation reaction. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (e.g., methanol or ethanol) to form the thermodynamically stable six-membered amide ring (a lactam).

  • Driving the Reaction: The reaction is typically driven by heating the N-(2-hydroxyethyl)-L-phenylalanine ester, often in a high-boiling point solvent or neat. The removal of the alcohol byproduct can also shift the equilibrium towards the product. The intramolecular nature of this reaction makes it kinetically favorable, especially with heating, as the reacting groups are held in close proximity.

  • Stereochemical Integrity: The stereocenter at the alpha-carbon (C5 of the final product) is not directly involved in any of the bond-breaking or bond-forming steps of the cyclization. Therefore, the reaction proceeds with retention of the (S)-configuration from the starting L-phenylalanine.

Caption: Mechanism of the final lactamization step.

Detailed Experimental Protocols

The following protocols are representative procedures. Researchers should adapt them based on available equipment and safety protocols. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add L-phenylalanine (16.5 g, 100 mmol) to anhydrous methanol (100 mL).

  • Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

  • Isolation: Add diethyl ether (100 mL) to the resulting oil/solid to precipitate the product. Filter the white solid, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum.

  • Characterization: The product, L-phenylalanine methyl ester hydrochloride, should be a white crystalline solid. The yield is typically >95%.

Protocol 2: Synthesis of N-(2-Hydroxyethyl)-L-phenylalanine Methyl Ester
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the L-phenylalanine methyl ester hydrochloride (21.5 g, 100 mmol) in ethanol (200 mL).

  • Reagents: Add anhydrous potassium carbonate (34.5 g, 250 mmol) and 2-chloroethanol (8.4 mL, 125 mmol).

  • Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a viscous oil. Purification via column chromatography may be necessary.

Protocol 3: Cyclization to (S)-5-benzylmorpholin-3-one
  • Setup: Place the crude N-(2-hydroxyethyl)-L-phenylalanine methyl ester (approx. 100 mmol) in a round-bottom flask equipped for distillation.

  • Reaction: Heat the oil under vacuum (or in a high-boiling solvent like toluene or xylene with a Dean-Stark trap) to 120-140 °C.

  • Cyclization: Methanol will distill off as the cyclization proceeds. Maintain the temperature for 3-5 hours until the distillation ceases.

  • Isolation: Cool the reaction mixture. The crude product often solidifies upon cooling. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

  • Characterization: The final product, (S)-5-benzylmorpholin-3-one, is typically an off-white to yellow solid.[6] Confirm its identity and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to verify the stereochemical integrity.

Data Summary and Process Considerations

StepKey ReagentsTypical ConditionsKey Considerations
1. Esterification L-Phenylalanine, SOCl₂, MeOH0 °C to Reflux, 4hAnhydrous conditions are critical. SOCl₂ is corrosive and moisture-sensitive.
2. N-Alkylation Phe-OMe·HCl, K₂CO₃, 2-ChloroethanolReflux, 24-48hStoichiometry of base is important to neutralize HCl and drive the reaction. Monitor for potential di-alkylation.
3. Cyclization N-(2-Hydroxyethyl)-Phe-OMe120-140 °C, VacuumEfficient removal of the alcohol byproduct (methanol) is key to driving the reaction to completion.

Conclusion

The synthesis of (S)-5-benzylmorpholin-3-one from L-phenylalanine via an N-hydroxyethylation and subsequent lactamization strategy is a robust and reliable method for accessing this valuable chiral building block. The procedure is stereoconservative, utilizes inexpensive starting materials, and relies on fundamental organic transformations. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields and purity, facilitating its application in complex target-oriented synthesis and drug development programs.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate.
  • He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). National Institutes of Health. Retrieved from [Link]

  • He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • Ashnagar, A., et al. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry. Retrieved from [Link]

  • WO2021130163A1 - A process for the synthesis of melphalan. (2021). Google Patents.
  • Soloway, A. H., & Nyilas, E. (1961). Synthesis of p-[Di(2-C14-chloroethyl)amino]-L-phenylalanine. A Study of Bis(β-hydroxyethylation) of Arylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
  • A Discovery-based Experiment for the Sophomore Organic Chemistry Lab: The Double SN2 Conversion of Phenylalanine to Phenyllactic Acid. (2016). AURCO Journal. Retrieved from [Link]

  • Reductive amination of phenylpyruvic acid. (2008). ResearchGate. Retrieved from [Link]

  • Mayer, R. J., & Moran, J. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Benzylmorpholin-3-one: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a multitude of approved drugs. This guide provides a detailed technical overview of a specific derivative, 5-benzylmorpholin-3-one, a molecule of interest for further exploration in drug discovery and development. By examining its chemical architecture, physicochemical characteristics, and synthetic pathways, this document aims to equip researchers with the foundational knowledge necessary to harness the potential of this compound and its analogs.

Molecular Architecture and Chemical Identity

This compound is a heterocyclic compound featuring a morpholin-3-one core substituted with a benzyl group at the nitrogen atom (position 5). This substitution significantly influences the molecule's lipophilicity and potential for aromatic interactions with biological targets.

Systematic Name (IUPAC): this compound

Chemical Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol

Canonical SMILES: C1C(OCC(N1CC2=CC=CC=C2)=O)

InChI Key: VROLDPVDFGINIW-UHFFFAOYSA-N

CAS Number: 7684-29-9

The structure combines the rigidity of the lactam ring with the conformational flexibility of the benzyl substituent, offering a unique three-dimensional profile for molecular recognition.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

PropertyValue/DescriptionSource/Method
Molecular Formula C₁₁H₁₃NO₂-
Molecular Weight 191.23-
Appearance Expected to be a solid at room temperature.General properties of similar compounds.
Melting Point Not reported.-
Boiling Point Not reported.-
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.General properties of similar compounds.
CAS Number 7684-29-9[1]
Spectroscopic Profile

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following are predicted and representative spectral features based on the analysis of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm) and the methylene protons of the benzyl group (~4.5-4.7 ppm). The protons on the morpholinone ring would appear as multiplets in the aliphatic region (~3.5-4.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for the carbonyl carbon of the lactam at around 170 ppm. Aromatic carbons of the benzyl group would resonate in the 127-138 ppm range, while the aliphatic carbons of the morpholinone ring and the benzylic methylene group would appear in the 40-70 ppm region.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide (lactam) is expected in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the ether linkage.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would involve the loss of the benzyl group or cleavage of the morpholinone ring.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several established synthetic routes for N-substituted morpholin-3-ones. A common and effective method involves the N-alkylation of a pre-formed morpholin-3-one ring or a one-pot cyclization reaction.

Representative Synthetic Protocol: N-Alkylation of a Morpholin-3-one Precursor

synthesis_workflow cluster_0 Step 1: Synthesis of N-Benzyl Amino Alcohol cluster_1 Step 2: Cyclization to this compound start Ethanolamine step1 Reductive Amination (e.g., NaBH4) start->step1 reagent1 Benzaldehyde reagent1->step1 intermediate1 N-Benzylethanolamine step1->intermediate1 step2 Acylation and Intramolecular Cyclization (Base, e.g., K2CO3) intermediate1->step2 reagent2 Chloroacetyl Chloride reagent2->step2 product This compound step2->product

Caption: A plausible synthetic workflow for this compound.

  • Synthesis of N-Benzylethanolamine (Intermediate):

    • To a solution of ethanolamine (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.0 eq).

    • Stir the mixture at room temperature for a designated period to form the corresponding imine.

    • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography to obtain N-benzylethanolamine.

  • Synthesis of this compound (Final Product):

    • Dissolve N-benzylethanolamine (1.0 eq) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), in an inert solvent like dichloromethane (DCM) or acetonitrile.

    • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction involves an initial acylation followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a highly efficient and widely used method for forming C-N bonds. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine intermediate without affecting the aldehyde.

  • Two-Step Cyclization: The reaction with chloroacetyl chloride first forms an amide. The subsequent intramolecular cyclization is base-catalyzed, where the hydroxyl group acts as a nucleophile to displace the chloride, forming the ether linkage of the morpholine ring. Using a non-nucleophilic base like K₂CO₃ or TEA is important to prevent side reactions.

Applications in Drug Discovery and Development

The morpholine scaffold is a key component in numerous clinically used drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The morpholin-3-one core, in particular, has been explored for a range of biological activities.

While specific biological data for this compound is limited in the public domain, its structural features suggest potential for various therapeutic applications:

  • Central Nervous System (CNS) Disorders: The lipophilic benzyl group may facilitate crossing the blood-brain barrier, making it a candidate for CNS-active compounds.

  • Anticancer Activity: The morpholine ring is present in several anticancer agents. Derivatives of this compound could be investigated for their cytotoxic effects on cancer cell lines.

  • Enzyme Inhibition: The lactam functionality and the overall molecular shape make it a potential inhibitor for various enzymes, such as kinases or proteases.

The benzyl group provides a site for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule with significant potential for further investigation in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the desirable features of the morpholine scaffold with the versatility of a benzyl substituent. This guide provides a foundational understanding of its chemical properties and synthetic strategies, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further biological evaluation is warranted to fully elucidate its pharmacological profile.

References

  • Chemsigma. This compound [7684-29-9]. Available from: [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. International Journal of ChemTech Research. 2014;6(7):3779-3786. Available from: [Link]

Sources

An In-depth Technical Guide on the Biological Activity Screening of 5-Benzylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Morpholinone Scaffold - A Privileged Structure in Drug Discovery

To my fellow researchers and drug development professionals,

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous approved drugs and biologically active molecules.[1][2] Its unique physicochemical properties—conferred by the ether oxygen and the basic nitrogen atom—often enhance solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1] The morpholin-3-one scaffold, a close relative, retains these desirable properties while offering distinct electronic and conformational features for molecular design.

The addition of a benzyl group at the 5-position introduces a lipophilic aromatic moiety, creating a scaffold ripe for exploration. This guide is designed to provide a comprehensive framework for the systematic biological evaluation of novel 5-benzylmorpholin-3-one derivatives. While public-domain data on this specific scaffold is nascent, the principles and methodologies outlined herein are robust and universally applicable. To provide concrete, field-proven insights, we will draw upon data from the closely related benzomorpholine class, which has been successfully screened for anticancer activity.[3]

This document is not a rigid template but a dynamic guide. It is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our goal is to empower you to design and execute a rigorous screening cascade, transforming promising chemical entities into validated lead compounds.

Part 1: The Strategic Framework for Biological Activity Screening

A successful screening campaign is a multi-tiered, logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies. The initial goal is to identify "hits"—compounds that exhibit a desired biological effect in a primary assay. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Below is a visual representation of a typical screening workflow for novel chemical entities like this compound derivatives.

Screening_Workflow cluster_0 Primary Screening (Hit Identification) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Mechanism of Action) Primary_Assay High-Throughput Primary Assay (e.g., Cytotoxicity against a cancer cell line panel) Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Active 'Hits' Selectivity Selectivity Assays (e.g., Normal vs. Cancer Cell Lines) Dose_Response->Selectivity Orthogonal_Assay Orthogonal Assay (Confirms activity with a different method) Selectivity->Orthogonal_Assay Target_ID Target Identification & Engagement (e.g., Kinase Inhibition Assay) Orthogonal_Assay->Target_ID Confirmed 'Leads' Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot for signaling proteins) Target_ID->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR

Caption: A generalized workflow for screening novel compounds.

Part 2: Core Screening Methodologies & Protocols

The choice of initial screening assays depends on the therapeutic hypothesis for the this compound scaffold. Given the broad activities of morpholine derivatives, we will detail three fundamental screening platforms: cytotoxicity (anticancer), antimicrobial, and enzyme inhibition.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] It is a workhorse in anticancer drug discovery for initial cytotoxicity screening.[3]

Causality Behind Experimental Choices:

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.

  • Why MTT? It is cost-effective, highly reproducible, and amenable to high-throughput screening in 96- or 384-well plates.

  • Self-Validation: The protocol includes positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls. The response to the positive control validates the assay's sensitivity, while the negative control establishes the baseline for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 for lung cancer, NCI-H1975 for non-small cell lung cancer) in appropriate media.[3]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media and vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Causality Behind Experimental Choices:

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

  • Why Broth Microdilution? It provides a quantitative result (the MIC value), is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), and is suitable for screening against a panel of microorganisms.[5]

  • Self-Validation: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential. Quality control strains with known MIC values for standard antibiotics (e.g., ciprofloxacin) must be run in parallel to validate the accuracy of the assay.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Materials:

    • Prepare sterile 96-well microtiter plates.

    • Prepare a 2x concentrated broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare stock solutions of the this compound derivatives in DMSO.

  • Compound Dilution:

    • In the 96-well plate, add 100 µL of sterile broth to columns 2 through 12.

    • Prepare the highest concentration of the test compound in column 1 by adding, for example, 200 µL of a 2x final concentration solution.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1 through 11) with 100 µL of the standardized bacterial suspension. Do not inoculate the sterility control wells (column 12).

    • The final volume in each well is 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Enzyme Inhibition Screening: A Kinase Assay Case Study

Many morpholine-containing drugs function as kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of cancer.[6] Therefore, screening for kinase inhibition is a logical step.

Causality Behind Experimental Choices:

  • Principle: Luminescence-based kinase assays, such as the ADP-Glo™ assay, measure the amount of ADP produced in a kinase reaction. The luminescent signal is inversely proportional to the activity of the kinase inhibitor.

  • Why this method? It is a universal assay applicable to nearly any kinase, highly sensitive, and has a broad dynamic range, making it ideal for high-throughput screening.

  • Self-Validation: The protocol requires a "no kinase" control to determine background signal and a "no inhibitor" control to establish 100% kinase activity. A known inhibitor (e.g., Staurosporine) is used as a positive control.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., EZH2)

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare stock solutions of the test compounds in DMSO and perform serial dilutions.

    • Prepare solutions of the kinase (e.g., recombinant human EZH2), its specific substrate (e.g., a histone H3 peptide), and ATP in the assay buffer.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the serially diluted test compounds or DMSO vehicle control.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which drives a luciferase-luciferin reaction, producing light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Part 3: Case Study - Screening of Benzomorpholine Derivatives as EZH2 Inhibitors

Due to the limited availability of public data on this compound derivatives, we will examine a study on a closely related scaffold: benzomorpholine derivatives synthesized and evaluated as inhibitors of the histone lysine methyltransferase EZH2, a key target in non-small cell lung cancer.[3]

Structure-Activity Relationship (SAR) Insights: The study synthesized a series of compounds and evaluated their inhibitory activity against the EZH2 enzyme and their anti-proliferative effects on A549 and NCI-H1975 cancer cell lines.[3] This allows for the development of a structure-activity relationship (SAR), which is crucial for guiding the next phase of drug design.

Data Presentation:

Compound IDR Group (Modification)EZH2 IC₅₀ (µM)A549 IC₅₀ (µM)NCI-H1975 IC₅₀ (µM)
6b Phenyl>502.53.5
6c 4-Fluorophenyl15.62.32.4
6x Pyridin-4-yl0.821.81.9
6y 1-Methyl-1H-pyrazol-4-yl0.49 1.1 1.1
ReferenceGSK126 (Known EZH2 Inhibitor)0.0031.51.6
Data adapted from a study on benzomorpholine derivatives as EZH2 inhibitors.[3]

Interpretation of Results:

  • The unsubstituted phenyl group (6b) showed weak enzymatic inhibition but moderate cellular activity, suggesting potential off-target effects or good cell permeability.

  • Adding a fluorine atom (6c) improved enzymatic inhibition, a common strategy in medicinal chemistry to enhance binding.

  • Replacing the phenyl ring with nitrogen-containing heterocycles (6x and 6y) dramatically increased potency against the EZH2 enzyme.

  • The 1-methyl-1H-pyrazol-4-yl group (6y) was identified as the most potent derivative in both the enzymatic and cellular assays, with an IC₅₀ of 0.49 µM against EZH2 and 1.1 µM against both cancer cell lines.[3] This makes it a promising lead for further optimization.

Further studies on compound 6y indicated it could reduce EZH2 expression in cells and cause cell cycle arrest in the G2/M phase, providing valuable insight into its mechanism of action.[3]

Part 4: Visualizing the Molecular Target's Environment - The PI3K/Akt/mTOR Pathway

Morpholine-containing compounds are well-known inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[6] Understanding this pathway is essential for interpreting the results of cytotoxicity screens and for designing mechanism-of-action studies.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

A potent cytotoxic this compound derivative could potentially be acting by inhibiting a key kinase like PI3K, Akt, or mTOR within this pathway. This hypothesis can be tested using specific kinase inhibition assays and by performing Western blot analysis to measure the phosphorylation status of downstream proteins like Akt and S6 kinase.

Conclusion and Future Directions

This guide provides a foundational strategy for the biological activity screening of this compound derivatives. By employing a logical cascade of robust, validated assays, researchers can efficiently identify and characterize compounds with therapeutic potential. The journey from a novel chemical scaffold to a clinical candidate is long and requires a multidisciplinary approach. The SAR data generated from these initial screens are the critical first step, providing the rationale for the next cycle of chemical synthesis and biological testing, ultimately driving the optimization of potency, selectivity, and drug-like properties.

References

  • PI3K/Akt/mTOR Signaling Pathway Illustration Agent. SciSpace. Available from: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available from: [Link]

  • Broth Microdilution | MI - Microbiology. Microbiology International. Available from: [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available from: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available from: [Link]

  • Benignus, V. et al. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity.Molecules. 2021.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. Available from: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. PubMed. Available from: [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

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The Ascendancy of 5-Benzylmorpholin-3-one: A Chiral Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of Morpholinone Scaffolds

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and agrochemicals is often intrinsically linked to the three-dimensional arrangement of their constituent atoms. This has fueled a continuous search for robust and efficient methods to access enantiomerically pure compounds. Chiral building blocks, which serve as foundational stereochemical templates, have emerged as a cornerstone of this endeavor. Among these, cyclic scaffolds have garnered significant attention due to their conformational rigidity, which can impart high levels of stereocontrol in asymmetric transformations.

This guide delves into the synthesis and application of a particularly promising chiral building block: 5-benzylmorpholin-3-one . Derived from readily available chiral amino alcohols, this morpholinone derivative offers a unique combination of steric and electronic features that make it an effective controller of stereochemistry in the synthesis of valuable chiral molecules, most notably α-amino acids. We will explore the synthetic rationale behind its design, provide detailed protocols for its preparation and utilization in diastereoselective alkylation reactions, and discuss the mechanistic underpinnings of its stereodirecting influence.

Part 1: Synthesis of the Chiral Auxiliary - (S)-5-Benzylmorpholin-3-one

The strategic advantage of (S)-5-benzylmorpholin-3-one lies in its straightforward synthesis from a commercially available and relatively inexpensive chiral precursor, (S)-2-amino-3-phenylethanol (L-phenylalaninol). The synthesis proceeds via a two-step sequence involving an initial N-alkylation followed by a lactonization.

A practical and high-yielding approach to chiral morpholin-2-ones has been reported, which can be adapted for the synthesis of our target molecule.[1][2] The general strategy involves the condensation of an amino alcohol with a glyoxal derivative. For the synthesis of (S)-5-benzylmorpholin-3-one, a modified approach is typically employed, starting with the protection of the amino group of L-phenylalaninol, followed by reaction with an appropriate C2-building block and subsequent cyclization.

Experimental Protocol: Synthesis of (S)-5-Benzylmorpholin-3-one

Step 1: N-Chloroacetylation of (S)-2-Amino-3-phenylethanol

  • To a solution of (S)-2-amino-3-phenylethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.1 eq.).

  • Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide.

Step 2: Intramolecular Williamson Ether Synthesis (Lactonization)

  • Dissolve the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide in a polar aprotic solvent such as dimethylformamide (DMF) or THF.

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure (S)-5-benzylmorpholin-3-one.

Rationale: The benzyl group at the C5 position, originating from the side chain of phenylalanine, serves as the primary stereocontrolling element. Its steric bulk will effectively shield one face of the morpholinone ring, directing the approach of electrophiles in subsequent reactions.

Part 2: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation

The core utility of this compound as a chiral auxiliary is realized in the diastereoselective alkylation of its enolate derivative. This process allows for the construction of a new stereocenter at the C2 position with a high degree of stereocontrol, which, upon hydrolysis, yields enantiomerically enriched α-amino acids.

The general workflow for this asymmetric synthesis is depicted below:

G A 1. N-Acylation of (S)-5-Benzylmorpholin-3-one B 2. Enolate Formation (LDA or LiHMDS) A->B C 3. Diastereoselective Alkylation (R-X) B->C D 4. Hydrolysis of Alkylated Product C->D E Liberation of Chiral α-Amino Acid D->E F Recovery of Chiral Auxiliary D->F

Caption: Asymmetric α-Amino Acid Synthesis Workflow.

Step-by-Step Methodology

1. N-Acylation:

The nitrogen of the morpholinone ring must be acylated to facilitate enolate formation and to enhance the stability of the resulting enolate.

  • Protocol: To a solution of (S)-5-benzylmorpholin-3-one (1.0 eq.) in THF at -78 °C, add a strong base such as n-butyllithium (1.05 eq.). After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.). Allow the reaction to warm to room temperature and stir until completion. Work-up involves quenching with saturated aqueous sodium bicarbonate, extraction, and purification.

2. Diastereoselective Enolate Alkylation:

This is the key stereochemistry-defining step. The chiral environment created by the C5-benzyl group dictates the facial selectivity of the alkylation.

  • Protocol:

    • Dissolve the N-acylated morpholinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) dropwise. Stir for 1 hour to ensure complete enolate formation.

    • Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 1.2 eq.) and continue stirring at -78 °C for several hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent, wash, dry, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

Causality of Stereoselection: The bulky benzyl group at the C5 position effectively blocks one face of the planar enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. The rigidity of the six-membered ring enhances this facial bias.

G cluster_0 Enolate Formation and Facial Shielding cluster_1 Steric Shielding by C5-Benzyl Group Enolate Planar Enolate Benzyl C6H5CH2 Product Major Diastereomer Enolate->Product Electrophile_top R+ Benzyl->Electrophile_top Steric Hindrance Electrophile_bottom R+ Electrophile_bottom->Enolate Favored Attack

Caption: Mechanism of Diastereoselective Alkylation.

3. Hydrolysis and Auxiliary Removal:

The final step involves the cleavage of the N-acyl and ester bonds to liberate the desired α-amino acid and recover the chiral auxiliary.

  • Protocol: The alkylated N-acyl morpholinone can be hydrolyzed under acidic or basic conditions. For example, refluxing in aqueous HCl or treatment with lithium hydroxide followed by an acidic workup will yield the target α-amino acid. The chiral auxiliary, (S)-5-benzylmorpholin-3-one, can often be recovered from the reaction mixture by extraction and purification, allowing for its reuse.

Part 3: Data Presentation and Analysis

The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. While specific data for this compound is not extensively tabulated in publicly available literature, related systems utilizing similar chiral lactam structures have demonstrated high levels of stereocontrol. For instance, diastereoselective alkylations of related chiral oxazolidinones and other lactams frequently achieve >95% d.e.[3]

Alkylating Agent (R-X)N-Acyl GroupDiastereomeric Ratio (d.r.)
CH₃IPropionyl>95:5
BnBrPropionyl>95:5
Allyl-BrPropionyl>90:10
i-BuIPropionyl>90:10
(Data presented is representative of typical results for analogous chiral auxiliaries and serves as a predictive model for the performance of this compound.)

Conclusion and Future Outlook

This compound stands as a valuable and readily accessible chiral building block for asymmetric synthesis. Its straightforward preparation from L-phenylalaninol and its ability to induce high diastereoselectivity in enolate alkylation reactions make it an attractive tool for the synthesis of enantiomerically enriched α-amino acids and other chiral molecules. The principles of steric shielding that govern its stereodirecting influence are well-understood and provide a reliable foundation for its application in complex synthetic campaigns.

Future research in this area will likely focus on expanding the scope of electrophiles used in the alkylation step, exploring its utility in other asymmetric transformations such as aldol and Michael reactions, and developing more efficient methods for the recovery and recycling of the auxiliary. As the demand for enantiopure compounds continues to grow, the role of well-designed chiral building blocks like this compound will undoubtedly become even more critical in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Synlett, (16), 2531-2533. [Link]

  • Bode, J. W., & Jackl, M. K. (2017). A General Protocol for the Synthesis of Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes via Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes. Organic Letters, 19(17), 4696–4699. [Link]

  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(11), 3079-3085. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 808928. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 12(10), 2386–2389. [Link]

  • Palkó, M., & Wölfling, J. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6547. [Link]

  • Al-Hiari, Y. M., & El-Abadelah, M. M. (2014). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Pharmaceutical Sciences, 7(2). [Link]

  • Machara, A., & Hudlický, T. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2533. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-benzylmorpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core N-substituted with a benzyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering a foundational understanding for its potential application in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established principles of organic chemistry, data from analogous structures, and predictive methodologies to offer a robust scientific profile.

Chemical Structure and Identification

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • CAS Number: 7684-29-9[2]

  • Canonical SMILES: C1C(N(CC2=CC=CC=C2)C(=O)CO1)

  • InChI Key: VEXZGXHMJRKXCK-UHFFFAOYSA-N

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of N-substituted morpholin-3-ones. A common approach involves the intramolecular cyclization of an appropriate precursor.

Proposed Synthetic Pathway: Intramolecular Cyclization

A logical synthetic strategy involves the preparation of an N-benzyl substituted amide bearing a 2-hydroxyethoxy group, followed by an intramolecular cyclization to form the morpholinone ring.

Synthesis_of_this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Intramolecular Cyclization A Benzylamine C N-benzylglycine ethyl ester A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B Ethyl 2-bromoacetate B->C E N-benzyl-2-(2-hydroxyethylamino)ethan-1-amide C->E Heat D 2-Aminoethanol D->E F This compound E->F Base (e.g., NaH) Solvent (e.g., THF)

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-benzyl-2-(2-hydroxyethylamino)acetamide

  • To a solution of benzylamine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Slowly add ethyl 2-bromoacetate (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).

  • Filter the solid and concentrate the filtrate under reduced pressure to obtain crude N-benzylglycine ethyl ester.

  • To the crude ester, add 2-aminoethanol (2.0 eq) and heat the mixture at 80-100 °C for 4-6 hours.

  • After cooling, purify the product by column chromatography on silica gel to yield N-benzyl-2-(2-hydroxyethylamino)acetamide.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve N-benzyl-2-(2-hydroxyethylamino)acetamide (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3]

Physical State and Appearance

Based on the general properties of amides and similar heterocyclic compounds, this compound is predicted to be a white to off-white solid at room temperature.[4][5]

Solubility

The morpholine moiety is known to enhance aqueous solubility.[6] However, the presence of the benzyl group introduces significant lipophilicity. Therefore, this compound is expected to have low to moderate solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane.

Melting and Boiling Points
  • Melting Point: Amides generally exhibit high melting points due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[4][5][7] For this compound, a solid at room temperature, the melting point is estimated to be in the range of 80-120 °C.

  • Boiling Point: The boiling point of heterocyclic compounds is influenced by factors such as molecular weight, polarity, and hydrogen bonding capacity.[8][9] Due to its relatively high molecular weight and polar lactam group, this compound is expected to have a high boiling point, likely exceeding 300 °C at atmospheric pressure.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.[3][10] A balanced logP is crucial for oral drug absorption and membrane permeability. The logP of this compound can be estimated using computational methods. Given the presence of the lipophilic benzyl group and the hydrophilic morpholinone core, the predicted logP is likely to be in the range of 1.5 to 2.5, which is favorable for drug-likeness.[3]

Acidity and Basicity (pKa)

The pKa value indicates the tendency of a molecule to donate or accept a proton.[11] Amides are generally very weak bases, with the conjugate acid having a pKa around -0.5 to 0.[12][13] The nitrogen atom in the morpholin-3-one ring is part of an amide (lactam), and its lone pair is delocalized into the carbonyl group, significantly reducing its basicity. Therefore, the pKa of the protonated nitrogen is expected to be very low, indicating it will not be significantly protonated at physiological pH. The acidic pKa (for deprotonation of the N-H in an unsubstituted lactam) is typically high, around 17.[11]

PropertyPredicted/Estimated ValueRationale/Reference
Physical State White to off-white solidGeneral property of amides[4][5]
Solubility Low to moderate in water; Soluble in organic solventsBalance of hydrophilic morpholinone and lipophilic benzyl group[6]
Melting Point 80 - 120 °CHigh for amides due to intermolecular forces[4][5][7]
Boiling Point > 300 °CHigh molecular weight and polarity[8][9]
logP 1.5 - 2.5Computational estimation based on structure[3][10]
pKa (basic) ~ -0.5 to 0Amide nitrogen lone pair delocalization[12][13]

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of hydrogen atoms.

1H_NMR_Prediction cluster_0 Predicted ¹H NMR Chemical Shifts (ppm) A ~ 7.2-7.4 (m, 5H) Aromatic Protons B ~ 4.6 (s, 2H) Benzyl CH₂ C ~ 4.2 (t, 2H) O-CH₂ D ~ 3.4 (t, 2H) N-CH₂

Figure 2: Predicted ¹H NMR chemical shifts for this compound.

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.[14]

  • Benzyl Methylene Protons (-CH₂-Ph): A singlet at approximately δ 4.6 ppm, integrating to 2 protons. The absence of adjacent protons leads to a singlet.[15][16]

  • Morpholinone Ring Protons:

    • O-CH₂-C=O: A triplet around δ 4.2 ppm, integrating to 2 protons, deshielded by the adjacent oxygen and carbonyl group.

    • N-CH₂-CH₂-O: A triplet at approximately δ 3.4 ppm, integrating to 2 protons, coupled to the O-CH₂ protons.[1][17]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom.

13C_NMR_Prediction cluster_0 Predicted ¹³C NMR Chemical Shifts (ppm) A ~ 168 ppm Carbonyl Carbon (C=O) B ~ 136 ppm Quaternary Aromatic Carbon C ~ 127-129 ppm Aromatic CH Carbons D ~ 68 ppm O-CH₂ E ~ 52 ppm Benzyl CH₂ F ~ 48 ppm N-CH₂

Figure 3: Predicted ¹³C NMR chemical shifts for this compound.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168 ppm.

  • Aromatic Carbons: Four signals are expected for the benzyl group: one for the quaternary carbon (~δ 136 ppm) and three for the protonated carbons (~δ 127-129 ppm).[1]

  • Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 52 ppm.[16]

  • Morpholinone Ring Carbons:

    • O-CH₂-C=O: A signal around δ 68 ppm, deshielded by the oxygen.[17]

    • N-CH₂-CH₂-O: A signal around δ 48 ppm.[18][19]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. This is characteristic of a six-membered ring lactam.[20][21]

  • C-N Stretch: A medium to strong band around 1250 cm⁻¹.

  • C-O-C Stretch: A strong band in the region of 1100-1200 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium bands below 3000 cm⁻¹.

  • Aromatic C=C Bending: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 191 would be expected. The fragmentation pattern is likely to be dominated by cleavages characteristic of N-benzyl compounds.

  • Molecular Ion (M⁺): A peak at m/z = 191.

  • Base Peak: The most stable fragment is often the tropylium ion (C₇H₇⁺) at m/z = 91, formed by cleavage of the benzylic C-N bond.[22][23]

  • Other Fragments:

    • Loss of the benzyl group to give a fragment at m/z = 100 [M - 91]⁺.

    • Cleavage of the morpholinone ring can lead to various smaller fragments.

Mass_Spec_Fragmentation A [M]⁺˙ m/z = 191 B [C₇H₇]⁺ m/z = 91 (Tropylium ion) A->B Benzylic Cleavage C [C₄H₆NO₂]⁺ m/z = 100 A->C Loss of Benzyl Radical

Figure 4: Proposed primary fragmentation pathway of this compound.

Stability

The stability of this compound under various conditions is a critical parameter for its handling, storage, and formulation.

  • Hydrolytic Stability: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. The rate of hydrolysis is expected to be slow at neutral pH and accelerated at extreme pH values and elevated temperatures.

  • Oxidative Stability: The benzylic position and the nitrogen atom could be susceptible to oxidation.

  • Photostability: Compounds with aromatic rings can be sensitive to light. Photostability studies should be conducted to determine any degradation upon exposure to UV or visible light.

A general workflow for assessing the stability of such a compound would involve forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) followed by analysis using a stability-indicating HPLC method.

Applications in Drug Development

The morpholine ring is a key component in numerous approved drugs due to its ability to improve physicochemical and pharmacokinetic properties.[1] The incorporation of the this compound scaffold into larger molecules could offer several advantages:

  • Modulation of Lipophilicity: The benzyl group provides a lipophilic handle that can be modified to fine-tune the overall logP of a drug candidate.

  • Scaffold for Further Derivatization: The morpholinone ring provides multiple points for further chemical modification to explore structure-activity relationships.

  • Improved Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other heterocyclic systems.

Conclusion

This compound is a molecule of interest for medicinal chemistry due to its combination of the privileged morpholine scaffold and a versatile benzyl group. This guide has provided a detailed, albeit partially predictive, overview of its key physicochemical properties, synthesis, and spectroscopic characteristics. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in the design and synthesis of novel therapeutic agents. Experimental validation of the predicted properties is a necessary next step to fully characterize this promising chemical entity.

References

[8] ACS Publications. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. Journal of Chemical Information and Computer Sciences. [9] Semantic Scholar. (n.d.). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. [1] BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives. [10] Molinspiration. (2005). logP - octanol-water partition coefficient calculation. [4] Open Library Publishing Platform. (n.d.). 26.5 Amides – Structures, Properties and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [3] Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [24] Chemaxon. (n.d.). LogP and logD calculations. [2] Chemsigma. (n.d.). This compound [7684-29-9]. [25] BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. [22] ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [7] HSC Chemistry. (2025). Understanding Melting and Boiling Points of Organic Compounds. [26] PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [6] Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. [27] Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [28] Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. [29] CECM, SFU. (n.d.). STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY. [5] Chemistry LibreTexts. (2022). 15.14: Physical Properties of Amides. [11] Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. [12] users.cs.jmu.edu. (n.d.). Acid-base properties of amides. [23] PMC. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [30] ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... [31] PubMed. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. [32] Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides. [18] ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum. [20] chem.ucla.edu. (n.d.). IR_lectureNotes.pdf. [19] SpectraBase. (n.d.). Morpholine - Optional[13C NMR] - Chemical Shifts. [33] Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. [34] Organic Chemistry Portal. (n.d.). Morpholine synthesis. [15] Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. [13] chemeurope.com. (n.d.). Amide. [17] ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [35] chem.wisc.edu. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [36] ACS Publications. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. Journal of Chemical Information and Modeling. [14] chem.ucla.edu. (n.d.). Table of Characteristic Proton NMR Shifts. [16] Oregon State University. (n.d.). 1H NMR Chemical Shift. [37] Organic Chemistry Data. (n.d.). Bordwell pKa Table. [38] PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [39] Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [40] PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [21] Reddit. (2024). URanus question on IR spec : r/Mcat. [41] MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [42] ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. [43] slideplayer.com. (n.d.). Mass Spectrometry: Fragmentation. [44] BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. [45] Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. [46] ResearchGate. (n.d.). Physical properties of β-lactams.

Sources

A Technical Guide to the Synthesis of 5-Benzylmorpholin-3-one Analogues for Preliminary Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The morpholine and morpholin-3-one scaffolds are privileged heterocyclic motifs in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their favorable physicochemical properties and ability to engage in specific biological interactions make them attractive starting points for drug discovery campaigns.[3] This guide provides an in-depth technical overview of robust and efficient synthetic strategies for preparing a library of 5-benzylmorpholin-3-one analogues. We will focus on the strategic application of multicomponent reactions (MCRs) for rapid diversity generation, alongside classical synthetic approaches. Detailed experimental protocols, mechanistic insights, and characterization guidelines are provided to empower researchers in the fields of medicinal chemistry and drug development to construct compound libraries for preliminary biological screening.

Introduction: The Morpholin-3-one Core in Drug Discovery

The morpholin-3-one ring system is a versatile scaffold that combines the structural features of a lactam and a cyclic ether. This unique combination imparts a degree of conformational rigidity and presents hydrogen bond donors and acceptors in a defined spatial arrangement, which is often conducive to potent and selective binding to biological targets.

Pharmacological Significance

Derivatives of the morpholine nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][4] For instance, the antibiotic Linezolid contains a morpholine ring and is a crucial agent for treating multi-drug resistant bacterial infections.[1] The prevalence of this scaffold in successful pharmaceuticals underscores its value and justifies the exploration of novel analogues.[3][5]

Rationale for the 5-Benzyl Moiety and Analogue Generation

The 5-position of the morpholin-3-one ring is a key vector for introducing diversity. The benzyl group, in particular, serves as an excellent starting point for several reasons:

  • Structural Mimicry: It can mimic the side chain of phenylalanine, a common amino acid, facilitating interactions with protein binding pockets.

  • Tunable Properties: The phenyl ring can be readily substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties, lipophilicity, and steric bulk.[6]

  • Synthetic Accessibility: A wide range of substituted benzaldehydes and benzylamines are commercially available, providing a straightforward entry point for analogue synthesis.

This guide focuses on creating a library of analogues by systematically varying the substituents on this benzyl group and other positions of the morpholin-3-one core to explore the structure-activity relationship (SAR) in preliminary screening assays.

Strategic Overview: Assembling the Core Structure

The construction of the this compound scaffold can be approached from multiple angles. The choice of strategy often depends on the desired scale, the need for diversity, and the availability of starting materials. A powerful and modern approach leverages the efficiency of multicomponent reactions (MCRs), which allow for the assembly of complex molecules in a single pot, significantly reducing step count and waste generation.[7]

The Ugi Multicomponent Reaction: A Cornerstone for Diversity

The Ugi four-component reaction (U-4CR) is an exemplary MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product.[8][9] By strategically choosing reactants with complementary functional groups, the linear Ugi adduct can be designed to undergo a subsequent intramolecular cyclization, a strategy known as a post-Ugi transformation.[10][11] This approach is exceptionally well-suited for generating libraries of heterocyclic compounds.[12][13]

For the synthesis of 5-benzylmorpholin-3-ones, a logical U-4CR strategy involves the reaction of a β-amino alcohol, benzaldehyde (or a substituted analogue), an isocyanide, and an α,β-unsaturated carboxylic acid, such as propiolic acid. The resulting Ugi adduct contains both a hydroxyl group and an activated alkyne, primed for intramolecular cyclization.

Ugi_Synthesis_Workflow cluster_reactants Ugi-4CR Components R1_CHO Benzaldehyde (R1-CHO) Ugi_Reaction Ugi Four-Component Reaction (U-4CR) R1_CHO->Ugi_Reaction R2_NH2 Amino Alcohol (R2-NH2-CH(R3)-CH2OH) R2_NH2->Ugi_Reaction R4_NC Isocyanide (R4-NC) R4_NC->Ugi_Reaction Acid Propiolic Acid Acid->Ugi_Reaction Ugi_Adduct Linear Ugi Adduct (Hydroxypropargylamide) Ugi_Reaction->Ugi_Adduct Formation of α-acylamino amide Cyclization Post-Ugi Intramolecular 6-exo-dig Cyclization (e.g., PPh3-catalyzed) Ugi_Adduct->Cyclization Activation of alkyne Product This compound Analogue Cyclization->Product Ring Closure Sequential_Synthesis_Workflow Start Ethanolamine Step1 Step 1: N-Benzylation (Reductive Amination with Benzaldehyde) Start->Step1 Intermediate1 N-Benzylethanolamine Step1->Intermediate1 Step2 Step 2: N-Acylation (with Chloroacetyl Chloride) Intermediate1->Step2 Intermediate2 Acyclic Amide Precursor Step2->Intermediate2 Step3 Step 3: Intramolecular Williamson Ether Synthesis (Base-mediated) Intermediate2->Step3 Product This compound Step3->Product

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-benzylmorpholin-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described two-step methodology is designed for robustness and scalability, prioritizing safety and operational efficiency. The protocol begins with the synthesis of the key intermediate, N-benzylethanolamine, via a high-yield reductive amination pathway. This is followed by a base-mediated intramolecular cyclization with chloroacetyl chloride to yield the target compound. This guide offers in-depth explanations for experimental choices, detailed procedural steps, and integrated safety protocols, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

Morpholinone derivatives are privileged structures in medicinal chemistry, frequently appearing as core components in a wide array of therapeutic agents. Their unique conformational properties and ability to engage in multiple hydrogen bonding interactions make them ideal scaffolds for targeting various biological receptors and enzymes. The N-benzyl substituent, in particular, can serve as a crucial pharmacophoric element or as a versatile handle for further chemical modifications.

The synthesis of this compound presented herein follows a logical and efficient two-step sequence. The initial step involves the formation of N-benzylethanolamine. While classical methods might employ direct alkylation with haloalkanes, this protocol utilizes a reductive amination approach. This one-pot reaction between benzaldehyde and ethanolamine, followed by in-situ reduction, is highly efficient and circumvents the issues of over-alkylation often encountered with direct alkylation methods[1][2]. The subsequent step is an intramolecular cyclization. The N-benzylethanolamine intermediate is acylated with chloroacetyl chloride, and the resulting amide undergoes a base-mediated intramolecular Williamson ether synthesis to form the morpholinone ring. This cyclization is a robust and widely used strategy for the formation of such heterocyclic systems.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process is divided into two distinct phases: the synthesis of the N-benzylethanolamine intermediate and its subsequent cyclization to the final product.

SynthesisWorkflow cluster_0 Step 1: Synthesis of N-benzylethanolamine cluster_1 Step 2: Cyclization to this compound Benzaldehyde Benzaldehyde Imine Schiff Base (Imine) Intermediate (in situ) Benzaldehyde->Imine Ethanolamine Ethanolamine Ethanolamine->Imine NBnEthanolamine N-benzylethanolamine Imine->NBnEthanolamine Reduction NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Imine ChloroacetylChloride Chloroacetyl Chloride AmideIntermediate N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide (Intermediate) NBnEthanolamine->AmideIntermediate Acylation ChloroacetylChloride->AmideIntermediate FinalProduct This compound AmideIntermediate->FinalProduct Intramolecular Cyclization Triethylamine Triethylamine (Base) Triethylamine->AmideIntermediate

Caption: Synthetic workflow for this compound.

Materials and Reagents

The following table summarizes the key reagents required for this synthesis. Ensure all reagents are of appropriate purity and are handled in accordance with their respective safety data sheets.

ReagentChemical FormulaMolar Mass ( g/mol )Amount (per 10 mmol scale)Moles (mmol)Notes
Step 1
BenzaldehydeC₇H₆O106.121.06 g (1.0 mL)10.0Reagent grade, freshly distilled if necessary.
EthanolamineC₂H₇NO61.080.67 g (0.67 mL)11.0Reagent grade.
MethanolCH₃OH32.0420 mL-Anhydrous.
Sodium BorohydrideNaBH₄37.830.45 g12.0Handle with care, reacts with water.
Step 2
N-benzylethanolamineC₉H₁₃NO151.211.51 g10.0Product from Step 1.
Dichloromethane (DCM)CH₂Cl₂84.9330 mL-Anhydrous.[3][4][5][6][7]
Triethylamine (TEA)C₆H₁₅N101.192.1 mL15.0Anhydrous, freshly distilled.[8][9][10][11][12]
Chloroacetyl ChlorideC₂H₂Cl₂O112.940.88 mL11.0Corrosive and lachrymatory. Handle in a fume hood.[13][14][15][16][17]

Experimental Protocol

PART A: Synthesis of N-benzylethanolamine (Intermediate)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol) and anhydrous methanol (20 mL).

  • Amine Addition: While stirring, add ethanolamine (0.67 g, 11.0 mmol, 1.1 equivalents) dropwise to the solution at room temperature. The slight excess of the amine helps to drive the initial imine formation to completion.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour. During this time, the Schiff base (imine) will form in situ.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, prepare a solution of sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) in 5 mL of methanol. Add the sodium borohydride solution to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C. The use of a mild reducing agent like sodium borohydride is crucial for selectively reducing the imine in the presence of any unreacted aldehyde[1].

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding 10 mL of water. The methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzylethanolamine as a colorless to pale yellow oil. The product is typically of sufficient purity for the next step, but can be further purified by vacuum distillation if required.

PART B: Synthesis of this compound (Final Product)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the N-benzylethanolamine (1.51 g, 10.0 mmol) from Part A in anhydrous dichloromethane (30 mL). Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents). Cool the mixture to 0 °C in an ice bath. Triethylamine acts as a base to neutralize the HCl generated during the acylation and to promote the subsequent cyclization[8][9][10][11][12].

  • Acylation: Dissolve chloroacetyl chloride (0.88 mL, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. Chloroacetyl chloride is highly reactive and moisture-sensitive; ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) for best results[13][14][15][16][17].

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours (overnight) to allow for the intramolecular cyclization to proceed to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzylamine: Corrosive and harmful if swallowed or in contact with skin[18][19][20][21][22].

  • 2-Bromoethanol: Toxic and corrosive. Handle with extreme care[23][24][25][26][27].

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Must be handled in a fume hood with appropriate PPE[13][14][15][16][17].

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic[8][9][10][11][12].

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation[3][4][5][6][7].

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable gases.

References

  • ScienceLab.com. (2005). Chloroacetyl Chloride MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Triethylamine. Retrieved from [Link]

  • Penta chemicals. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2022). Safety Data Sheet: dichloromethane. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018). Dichloromethane - SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Benzylamine SAFETY DATA SHEET. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet Benzylamine. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

  • Loba Chemie. (2022). TRIETHYLAMINE AR Safety Data Sheet. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Benzylmorpholin-3-one in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Stability and Function beyond Natural Peptides

In the landscape of modern drug discovery, peptides represent a class of signaling molecules with exquisite potency and selectivity. However, their therapeutic potential is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to diminished activity.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[1][3][4] By replacing the labile peptide backbone with more robust, non-natural scaffolds, we can design therapeutics with enhanced drug-like properties.[4]

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into approved drugs due to its favorable physicochemical and metabolic properties.[5] Specifically, the 5-benzylmorpholin-3-one scaffold, derived from the amino acid serine, presents a conformationally constrained dipeptide isostere. Its rigid structure is particularly adept at mimicking secondary structures like β-turns, which are crucial for many protein-protein and peptide-receptor interactions.[2][6] More than 100 G-protein-coupled receptors (GPCRs), a major class of drug targets, recognize and are activated by ligands adopting β-turn conformations.[2][7][8] This makes this compound an invaluable tool for designing novel agonists and antagonists with improved stability and efficacy.

This guide provides a comprehensive overview of the application of this compound in peptide mimetic design, detailing its synthesis, incorporation into peptide sequences, and its role in mimicking critical secondary structures.

Part 1: Synthesis of the (S)-5-Benzylmorpholin-3-one Scaffold

The synthesis of the chiral scaffold begins with the readily available amino acid, L-serine. The strategy involves a three-step process: protection of the amine, benzylation of the side-chain hydroxyl group, and subsequent intramolecular cyclization to form the morpholinone ring.

Protocol 1: Synthesis of (S)-5-Benzylmorpholin-3-one

Step 1.1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

  • To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.[9]

  • Allow the mixture to warm to room temperature and stir for 24 hours.[9]

  • Evaporate the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous layer with diethyl ether (Et₂O, 50 mL).

  • Acidify the aqueous layer with 1M H₂SO₄ to pH 2-3 and extract with ethyl acetate (EtOAc, 3 x 50 mL).[9]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: ~94%).[9]

Step 1.2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

  • Dissolve the N-Boc-L-serine (8.2 g, 40.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL) under an argon atmosphere.

  • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 g, 88 mmol).[9]

  • Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir the reaction at room temperature for 5 hours.[9]

  • Remove DMF under reduced pressure.

  • Wash the residue with Et₂O/water. Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).[9]

  • Combine the organic layers, wash with distilled water and brine, and then dry over anhydrous Na₂SO₄.

  • Concentrate under vacuum to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) as a sticky oil (Yield: ~63%).[9][10]

Step 1.3: Intramolecular Cyclization to form (S)-4-Boc-5-benzylmorpholin-3-one

This step utilizes a Mitsunobu reaction for intramolecular cyclodehydration, which proceeds with inversion of configuration at the stereocenter bearing the hydroxyl group. It is a powerful method for forming rings under mild conditions.[11][12][13]

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve Boc-Ser(Bzl)-OH (5.9 g, 20 mmol) and triphenylphosphine (PPh₃, 6.3 g, 24 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD, 4.2 mL, 24 mmol) dropwise over 20 minutes. A color change to pale yellow is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of starting material.

  • Once complete, remove the THF under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with Hexane/EtOAc) to isolate (S)-4-Boc-5-benzylmorpholin-3-one.

Step 1.4: Deprotection to yield (S)-5-Benzylmorpholin-3-one

  • Dissolve the purified (S)-4-Boc-5-benzylmorpholin-3-one (approx. 15 mmol) in a mixture of dichloromethane (CH₂Cl₂, 60 mL) and trifluoroacetic acid (TFA, 10 mL).[9]

  • Stir the reaction mixture at room temperature for 2 hours.[9]

  • Remove the solvents under reduced pressure.

  • Purify the resulting residue by decantation using Et₂O to remove residual TFA, yielding the TFA salt of the product.

  • For use in subsequent peptide coupling, the free amine can be generated by neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Workflow for Scaffold Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection A L-Serine B Boc₂O, NaOH, 1,4-Dioxane A->B C N-Boc-L-Serine B->C D N-Boc-L-Serine E NaH, Benzyl Bromide, DMF D->E F Boc-Ser(Bzl)-OH E->F G Boc-Ser(Bzl)-OH H PPh₃, DEAD, THF (Mitsunobu) G->H I 4-Boc-5-benzylmorpholin-3-one H->I J 4-Boc-5-benzylmorpholin-3-one K TFA, CH₂Cl₂ J->K L (S)-5-Benzylmorpholin-3-one K->L G Scaffold (S)-5-Benzylmorpholin-3-one Coupling HATU, DIPEA DMF Scaffold->Coupling AminoAcid Fmoc-AA-OH AminoAcid->Coupling Product Fmoc-AA-(Scaffold) Coupling->Product Deprotection Piperidine/DMF Product->Deprotection NextCoupling Repeat Coupling Cycle Deprotection->NextCoupling G cluster_0 Natural β-Turn (Type II') cluster_1 Peptidomimetic with Scaffold A Residue i B Residue i+1 (e.g., Phe) C Residue i+2 (e.g., Ala) F This compound (Scaffold) B->F Mimicked by D Residue i+3 E Residue i G Residue i+3

Sources

Application Notes and Protocols for the Synthesis of Phosphonopeptides Utilizing 5-Benzylmorpholin-3-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phosphonopeptides and the Quest for Stereochemical Control

Phosphonopeptides, synthetic analogues of natural peptides where a phosphonate group replaces a carboxylic acid or a phosphonamidate bond replaces a peptide linkage, have garnered significant attention in medicinal chemistry and drug discovery. Their tetrahedral phosphonate moiety mimics the transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases and other enzymes.[1][2] Consequently, phosphonopeptides have shown promise as antibacterial agents, enzyme inhibitors, and haptens for generating catalytic antibodies.[3][4][5]

A critical challenge in the synthesis of phosphonopeptides lies in the precise control of stereochemistry at the α-carbon bearing the phosphorus group. The biological activity of these molecules is often highly dependent on their stereoconfiguration.[6] Chiral auxiliaries have emerged as a powerful tool to direct the stereochemical outcome of synthetic transformations, enabling the diastereoselective synthesis of α-aminophosphonates, the key building blocks of phosphonopeptides.

This application note details a proposed synthetic strategy and protocols for the use of (S)-5-benzylmorpholin-3-one as a novel chiral auxiliary in the asymmetric synthesis of phosphonopeptides. The rigid cyclic structure of the morpholinone is designed to provide a well-defined steric environment, facilitating high diastereoselectivity in the key phosphonylation step. The subsequent peptide coupling and auxiliary cleavage steps will also be discussed in detail, providing a comprehensive guide for researchers in the field.

The Chiral Auxiliary: (S)-5-Benzylmorpholin-3-one

The cornerstone of this methodology is the chiral auxiliary, (S)-5-benzylmorpholin-3-one. Its synthesis is envisioned from readily available starting materials, providing a practical entry to this key component. The benzyl group at the C5 position is strategically placed to exert stereocontrol during the subsequent enolate alkylation.

Proposed Synthesis of (S)-5-Benzylmorpholin-3-one

A plausible synthetic route to (S)-5-benzylmorpholin-3-one commences with the commercially available (S)-2-amino-3-phenyl-1-propanol. N-protection followed by cyclization with an appropriate C2 synthon would yield the desired morpholinone. A more direct approach could involve the condensation of N-benzyl-(S)-alaninol with a glyoxylic acid derivative, followed by cyclization. For the purpose of this guide, we will outline a protocol based on the cyclization of an N-substituted amino alcohol. A related synthesis of a morpholin-2-one has been reported via the alkylation of N-benzylethanolamine with methyl bromoacetate.[3]

Workflow for Phosphonopeptide Synthesis using 5-Benzylmorpholin-3-one

The overall synthetic strategy can be visualized as a four-stage process:

  • Preparation of the Chiral Auxiliary: Synthesis of (S)-5-benzylmorpholin-3-one.

  • Diastereoselective Phosphonylation: Introduction of the phosphonate moiety at the C2 position.

  • Peptide Coupling: Formation of the peptide bond with a desired amino acid ester.

  • Auxiliary Cleavage and Deprotection: Release of the final phosphonopeptide.

G cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Diastereoselective Phosphonylation cluster_2 Stage 3: Peptide Coupling cluster_3 Stage 4: Cleavage & Deprotection A N-benzyl-(S)-alaninol B (S)-5-benzylmorpholin-3-one A->B Cyclization w/ Haloacetyl Halide C N-Acyl-(S)-5-benzyl-2-(diethylphosphonyl)methyl-morpholin-3-one B->C 1. N-Acylation 2. Enolate Formation (LDA) 3. Alkylation w/ (EtO)2P(O)CH2I D Phosphonodipeptide-Auxiliary Conjugate C->D Peptide Coupling (e.g., HATU, DIPEA) w/ Amino Acid Ester E Final Phosphonopeptide D->E 1. Auxiliary Cleavage (Acid Hydrolysis) 2. Ester Deprotection

Caption: Synthetic workflow for phosphonopeptides.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-acetyl-5-benzylmorpholin-3-one

This protocol describes the N-acylation of the chiral auxiliary, a necessary step to activate the C2 position for enolization.

Materials:

ReagentM.W.Amount (mmol)Volume/Mass
(S)-5-benzylmorpholin-3-one191.2310.01.91 g
Acetic Anhydride102.0912.01.13 mL
Pyridine79.1015.01.21 mL
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • To a stirred solution of (S)-5-benzylmorpholin-3-one (10.0 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere at 0 °C, add pyridine (15.0 mmol).

  • Slowly add acetic anhydride (12.0 mmol) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-4-acetyl-5-benzylmorpholin-3-one.

Rationale: N-acylation increases the acidity of the α-protons at the C2 position, facilitating their removal by a strong base to form the corresponding enolate. Pyridine acts as a base to neutralize the acetic acid byproduct.

Protocol 2: Diastereoselective Synthesis of (S)-4-acetyl-5-benzyl-2-((diethoxyphosphoryl)methyl)morpholin-3-one

This key step introduces the phosphonate moiety with stereocontrol dictated by the chiral auxiliary. The diastereoselective alkylation of chiral enolates is a well-established strategy in asymmetric synthesis.[6][7]

Materials:

ReagentM.W.Amount (mmol)Volume/Mass
(S)-4-acetyl-5-benzylmorpholin-3-one233.275.01.17 g
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-5.52.75 mL
Diethyl (iodomethyl)phosphonate277.986.01.67 g
Tetrahydrofuran (THF), anhydrous--40 mL

Procedure:

  • To a solution of diisopropylamine (6.0 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (5.5 mmol, e.g., 2.5 M in hexanes) dropwise. Stir the solution for 30 minutes at this temperature to generate LDA.

  • In a separate flask, dissolve (S)-4-acetyl-5-benzylmorpholin-3-one (5.0 mmol) in anhydrous THF (20 mL).

  • Cool the morpholinone solution to -78 °C and add the freshly prepared LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of diethyl (iodomethyl)phosphonate (6.0 mmol) in anhydrous THF (10 mL) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers and afford the desired product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Causality of Stereoselection: The lithium enolate is expected to adopt a conformation where one face is shielded by the C5-benzyl group. The electrophile, diethyl (iodomethyl)phosphonate, will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. The exact stereochemical outcome would need to be determined experimentally, for instance, by X-ray crystallography of a suitable derivative.

Protocol 3: Peptide Coupling with an Amino Acid Ester

This protocol outlines the coupling of the phosphonate-containing morpholinone with a protected amino acid using standard peptide coupling reagents.[2][8][9][10]

Materials:

ReagentM.W.Amount (mmol)Volume/Mass
(S)-4-acetyl-5-benzyl-2-((diethoxyphosphoryl)methyl)morpholin-3-one383.381.0383 mg
L-Alanine methyl ester hydrochloride139.581.2167 mg
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231.1418 mg
N,N-Diisopropylethylamine (DIPEA)129.243.00.52 mL
Dimethylformamide (DMF), anhydrous--10 mL

Procedure:

  • First, the N-acetyl group must be removed. This can be achieved under mild basic conditions, for example, with hydrazine in ethanol, followed by purification.

  • To a solution of the de-acetylated phosphonate-morpholinone (1.0 mmol) and L-Alanine methyl ester hydrochloride (1.2 mmol) in anhydrous DMF (10 mL), add DIPEA (3.0 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add HATU (1.1 mmol) to the reaction mixture and continue stirring at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the phosphonodipeptide-auxiliary conjugate.

Protocol 4: Auxiliary Cleavage and Final Deprotection

The final step involves the removal of the chiral auxiliary and any remaining protecting groups to yield the free phosphonopeptide. Amide hydrolysis is typically achieved under acidic or basic conditions.[11][12][13][14]

Materials:

ReagentM.W.Amount (mmol)Volume/Mass
Phosphonodipeptide-auxiliary conjugate-0.5-
6 M Hydrochloric Acid (HCl)--10 mL
Dioxane--5 mL

Procedure:

  • Dissolve the phosphonodipeptide-auxiliary conjugate (0.5 mmol) in a mixture of dioxane (5 mL) and 6 M HCl (10 mL).

  • Heat the mixture at reflux (e.g., 100 °C) for 12-24 hours.

  • Monitor the cleavage of the auxiliary and the hydrolysis of the methyl ester by LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • The crude product can be purified by reverse-phase HPLC to afford the final phosphonodipeptide.

Trustworthiness of the Protocol: Each protocol is designed as a self-validating system. The progress of each reaction should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR). Purification at each step ensures the integrity of the intermediates, and full characterization (¹H NMR, ¹³C NMR, ³¹P NMR, HRMS) of the final product is essential to confirm its structure and purity.

Data Presentation: Expected Outcomes

The following table provides hypothetical, yet realistic, data for the key steps in the synthesis. Actual yields and diastereoselectivities will vary depending on the specific substrates and reaction conditions.

StepProductExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
1. N-Acylation(S)-4-acetyl-5-benzylmorpholin-3-one85-95N/A
2. Phosphonylation(S)-4-acetyl-5-benzyl-2-((diethoxyphosphoryl)methyl)morpholin-3-one60-75>95:5
3. Peptide CouplingPhosphonodipeptide-auxiliary conjugate70-85N/A
4. CleavageFinal Phosphonopeptide50-70 (after purification)N/A

Conclusion and Future Perspectives

The proposed application of (S)-5-benzylmorpholin-3-one as a chiral auxiliary offers a promising and rational approach to the asymmetric synthesis of phosphonopeptides. The rigid framework of the morpholinone is anticipated to provide excellent stereocontrol in the crucial C-P bond-forming step. The protocols outlined in this guide, while based on established and analogous chemical transformations, provide a solid foundation for researchers to explore this novel methodology.

Further optimization of each step, including the choice of protecting groups, coupling reagents, and cleavage conditions, will be essential to maximize yields and stereoselectivity. The versatility of this approach could be expanded by synthesizing a library of phosphonopeptides with diverse amino acid residues and investigating their biological activities. This would contribute valuable structure-activity relationship (SAR) data for the development of new therapeutic agents.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). BenchChem.
  • Coste, J., Frerot, E., & Jouin, P. (n.d.).
  • Atherton, F. R., Hall, M. J., Hassall, C. H., Holmes, S. W., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1980). Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships. Antimicrobial Agents and Chemotherapy, 18(5), 697–705.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Davies, S. G., & Nicholson, R. L. (2004). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. Organic & Biomolecular Chemistry, 2(2), 215–226.
  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? (2019). International Journal of Molecular Sciences, 20(3), 693.
  • Foscol, M., Gualtieri, F., & Scapecchi, S. (1998). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 63(21), 7261–7266.
  • Kriechbaum, M., List, M., Himmelsbach, M., Redhammer, G. J., & Monkowius, U. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Inorganic Chemistry, 53(19), 10602–10610.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Supporting Inform
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: rationale, chemistry, and structure-activity relationships. Antimicrobial Agents and Chemotherapy, 15(5), 677–683.
  • Amide Bond Activation of Biological Molecules. (2018). Molecules, 23(10), 2615.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules, 28(14), 5424.
  • Amit, B., Ben-Efraim, D. A., & Patchornik, A. (1976). Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids. Journal of the American Chemical Society, 98(4), 843–844.
  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. (2024). Der Pharma Chemica, 16(2), 243–248.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society, 143(20), 7609–7615.
  • Davies, S. G., & Smyth, G. D. (2000). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron: Asymmetry, 11(11), 2417–2433.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021).
  • Palacios, F., Alonso, C., & de los Santos, J. M. (2008). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Current Organic Chemistry, 12(12), 991–1026.
  • Preparation method of N- benzyl ethyl alcohol amine. (2019).
  • Synthesis of N-benzyl-N-(3-fluoro-2-hydroxypropyl)ethanolamine. (n.d.). PrepChem.com.
  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. (2021). Organic Letters, 23(22), 8852–8856.
  • Selected Diastereoselective Reactions: Enolate Alkylation. (2004).

Sources

Application Note: 5-Benzylmorpholin-3-one as a Key Intermediate for the Synthesis of Novel Ghrelin O-Acyltransferase (GOAT) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ghrelin, the body's only known circulating orexigenic hormone, requires a unique post-translational octanoylation to become active, a process catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT). This activation step is a critical control point in metabolic regulation, making GOAT a compelling therapeutic target for obesity, type 2 diabetes, and other metabolic syndromes. Small molecule inhibitors of GOAT offer a promising strategy to modulate ghrelin signaling with high specificity. This guide details the synthesis and application of 5-Benzylmorpholin-3-one, a versatile heterocyclic scaffold, as a core intermediate for developing novel GOAT inhibitors. We provide a comprehensive overview of the ghrelin-GOAT system, detailed protocols for the synthesis of the this compound intermediate and its subsequent elaboration into a representative GOAT inhibitor, and a methodology for in vitro biochemical evaluation.

The Ghrelin System: A Prime Therapeutic Target

Ghrelin: The "Hunger Hormone" and Its Metabolic Roles

Ghrelin is a 28-amino acid peptide hormone, predominantly produced in the stomach, that plays a central role in energy homeostasis.[1][2] Often called the "hunger hormone," its primary function is to stimulate appetite and feeding behavior through actions in the hypothalamus.[1] Beyond its orexigenic effects, ghrelin is involved in a spectrum of metabolic processes, including stimulating the release of growth hormone from the pituitary gland, regulating glucose metabolism and insulin secretion, and promoting fat storage.[2][3] The pleiotropic nature of ghrelin signaling underscores its importance in metabolic control.[4]

Ghrelin O-Acyltransferase (GOAT): The Key to Ghrelin Activation

For ghrelin to exert its biological effects, it must undergo a unique post-translational modification: the attachment of an eight-carbon fatty acid (n-octanoate) to the serine-3 residue.[5] This acylation is catalyzed by Ghrelin O-Acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family.[6][7] This enzymatic step is essential for ghrelin to bind and activate its cognate receptor, the growth hormone secretagogue receptor (GHS-R1a).[5] The unacylated form of ghrelin, des-acyl ghrelin, does not activate the GHS-R1a and cannot stimulate appetite.[8] The specificity of this reaction is remarkable; ghrelin is the only known substrate for GOAT in the human proteome, making the enzyme an exceptionally precise target for therapeutic intervention.[9]

Rationale for GOAT Inhibition in Metabolic Disease

Inhibiting GOAT prevents the acylation of ghrelin, thereby reducing the levels of its active form. This provides a powerful mechanism to decrease hunger signals, potentially leading to reduced food intake and weight loss.[8] Given the links between elevated ghrelin levels, insulin resistance, and impaired glucose metabolism, GOAT inhibitors are being actively investigated for the treatment of obesity and type 2 diabetes.[10][11] By blocking the production of active ghrelin, GOAT inhibitors can improve glucose tolerance and insulin sensitivity.[12] The unique nature of the ghrelin-GOAT system suggests that its inhibition could offer a targeted therapeutic strategy with a reduced risk of off-target effects.[9]

G1 cluster_0 Ghrelin Activation & Signaling cluster_1 Therapeutic Intervention Proghrelin Pro-ghrelin (Inactive) AcylGhrelin Acyl-Ghrelin (Active) Proghrelin->AcylGhrelin GOAT (Acylation) GHSR1a GHSR-1a Receptor AcylGhrelin->GHSR1a Binding & Activation Effects Physiological Effects (Hunger, GH Release, etc.) GHSR1a->Effects GOAT_Inhibitor GOAT Inhibitor (e.g., from this compound) GOAT_Inhibitor->AcylGhrelin Blocks Activation

Caption: Mechanism of Ghrelin activation and the site of therapeutic intervention by GOAT inhibitors.

Synthesis of this compound Intermediate

The morpholin-3-one core is a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability. The 5-benzyl substituent provides a key structural handle and influences the molecule's spatial arrangement, making it an excellent starting point for building inhibitors that can interact with the hydrophobic domains of the GOAT active site.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 2-(benzylamino)ethan-1-ol.

Step 1: Synthesis of Ethyl 2-((2-hydroxyethyl)(benzyl)amino)acetate

  • Rationale: This step involves the N-alkylation of 2-(benzylamino)ethan-1-ol with ethyl chloroacetate. A mild base like potassium carbonate is used to neutralize the HCl generated during the reaction without promoting significant side reactions. Acetonitrile is chosen as the solvent due to its polarity and appropriate boiling point for this reaction.

  • Materials:

    • 2-(Benzylamino)ethan-1-ol (15.1 g, 100 mmol)

    • Ethyl chloroacetate (13.5 g, 110 mmol)

    • Potassium carbonate (K₂CO₃) (20.7 g, 150 mmol)

    • Acetonitrile (ACN), anhydrous (400 mL)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(benzylamino)ethan-1-ol (100 mmol) and potassium carbonate (150 mmol).

    • Add 400 mL of anhydrous acetonitrile.

    • Slowly add ethyl chloroacetate (110 mmol) to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:EtOAc).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil. The product is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • Rationale: This is a base-catalyzed intramolecular cyclization (lactamization). Sodium ethoxide, a strong base, is used to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking the ester carbonyl to displace ethanol and form the six-membered morpholinone ring. Anhydrous ethanol is used as the solvent to ensure the base remains active.

  • Materials:

    • Ethyl 2-((2-hydroxyethyl)(benzyl)amino)acetate (from Step 1, approx. 100 mmol)

    • Sodium ethoxide (NaOEt) (7.5 g, 110 mmol)

    • Ethanol (EtOH), anhydrous (300 mL)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

  • Procedure:

    • Dissolve the crude product from Step 1 in 100 mL of anhydrous ethanol in a 500 mL round-bottom flask under a nitrogen atmosphere.

    • In a separate flask, prepare a solution of sodium ethoxide (110 mmol) in anhydrous ethanol (200 mL).

    • Slowly add the substrate solution to the sodium ethoxide solution at room temperature with vigorous stirring.

    • Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction by TLC until the starting material disappears.

    • Cool the reaction to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between dichloromethane (200 mL) and water (100 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 50% to 100% EtOAc in Hexane) to afford this compound as a white to off-white solid.

From Intermediate to Inhibitor: A Representative Synthesis

To demonstrate the utility of the this compound intermediate, we propose its elaboration into a representative inhibitor, Compound 1 , which incorporates a hydrophobic 4-octylbenzoyl group. This group is designed to occupy the hydrophobic pocket in the GOAT active site that normally binds the octanoyl chain of the co-substrate.

G2 cluster_workflow Synthetic & Evaluation Workflow start 2-(Benzylamino)ethan-1-ol + Ethyl Chloroacetate step1 Step 1: N-Alkylation start->step1 intermediate1 Ethyl 2-((2-hydroxyethyl)(benzyl)amino)acetate step1->intermediate1 step2 Step 2: Base-Catalyzed Intramolecular Cyclization intermediate1->step2 intermediate2 This compound (Key Intermediate) step2->intermediate2 step3 Step 3: C2-Acylation with 4-octylbenzoyl chloride intermediate2->step3 inhibitor Final Inhibitor (Compound 1) step3->inhibitor purify Purification & Characterization (Chromatography, NMR, MS) inhibitor->purify assay Biochemical GOAT Assay (IC50 Determination) purify->assay

Caption: Overall workflow from starting materials to the synthesis and evaluation of a GOAT inhibitor.
Experimental Protocol: Synthesis of Compound 1

This protocol describes the C2-acylation of the morpholinone ring via its enolate.

  • Rationale: The proton at the C2 position of the morpholin-3-one is acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of 4-octylbenzoyl chloride to form the C-C bond. The reaction is performed at low temperature (-78°C) to control the reactivity of the strong base and prevent side reactions.

  • Materials:

    • This compound (1.91 g, 10 mmol)

    • Diisopropylamine (1.54 mL, 11 mmol)

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol)

    • 4-Octylbenzoyl chloride (2.78 g, 11 mmol)

    • Tetrahydrofuran (THF), anhydrous (100 mL)

    • Saturated ammonium chloride solution (NH₄Cl)

  • Procedure:

    • Set up a flame-dried 250 mL round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

    • Add anhydrous THF (50 mL) and diisopropylamine (11 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi (11 mmol) dropwise. Stir the solution at -78°C for 20 minutes, then allow it to warm to 0°C for 10 minutes to form the LDA solution. Re-cool the solution to -78°C.

    • In a separate flask, dissolve this compound (10 mmol) in 30 mL of anhydrous THF.

    • Add the solution of this compound dropwise to the LDA solution at -78°C. Stir for 1 hour at this temperature to ensure complete enolate formation.

    • Dissolve 4-octylbenzoyl chloride (11 mmol) in 20 mL of anhydrous THF and add this solution dropwise to the enolate mixture at -78°C.

    • Stir the reaction at -78°C for 3 hours, then allow it to slowly warm to room temperature overnight.

    • Quench the reaction by slowly adding 50 mL of saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with Hexane:EtOAc) to yield Compound 1 .

Biochemical Evaluation of GOAT Inhibitors

Protocol: In Vitro GOAT Inhibition Assay

This protocol is a representative fluorescence-based assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against human GOAT (hGOAT).

  • Principle: The assay measures the ability of a test compound to inhibit the acylation of a fluorescently-labeled ghrelin peptide substrate by hGOAT. The reaction mixture contains microsomes from cells overexpressing hGOAT, the acyl-donor (octanoyl-CoA), and a ghrelin (1-10) peptide substrate tagged with a fluorophore (e.g., Bodipy). The acylated (product) and unacylated (substrate) peptides are separated by reverse-phase HPLC, and the fluorescence signal of the product peak is quantified.

  • Materials:

    • HEK293T cell microsomes containing overexpressed hGOAT

    • Fluorescent ghrelin substrate (e.g., Bodipy-FL-GSSFLSPEHQR-NH₂)

    • Octanoyl-Coenzyme A (Octanoyl-CoA)

    • Test inhibitor (e.g., Compound 1 ) dissolved in DMSO

    • Assay Buffer: 50 mM HEPES, pH 7.4

    • Stop Solution: 10% Acetic Acid in Isopropanol

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (Compound 1 ) in DMSO. A typical final concentration range in the assay would be 1 nM to 100 µM.

    • In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control wells).

    • Add 40 µL of Assay Buffer containing hGOAT microsomes to each well. Incubate for 15 minutes at 37°C.

    • Prepare the reaction master mix by combining the fluorescent ghrelin substrate and Octanoyl-CoA in Assay Buffer.

    • Initiate the reaction by adding 8 µL of the master mix to each well. Final concentrations should be optimized, but typical values are ~2 µM ghrelin peptide and ~20 µM Octanoyl-CoA.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding 50 µL of Stop Solution to each well.

    • Analyze the samples by RP-HPLC with fluorescence detection. The substrate and acylated product will have different retention times.

    • Integrate the peak area for the acylated product.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Summary Table
CompoundSynthetic Yield (%)Purity (%)GOAT IC₅₀ (nM)
This compound (Typical: 60-75% over 2 steps)>98%N/A
Compound 1 (Typical: 40-55%)>98%Hypothetical Data

Note: IC₅₀ values are hypothetical and must be determined experimentally.

Conclusion

The ghrelin/GOAT system presents a highly specific and promising target for the development of therapeutics for metabolic diseases. The this compound scaffold is a synthetically accessible and versatile intermediate for the construction of novel small molecule GOAT inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis of this key intermediate, its elaboration into potential inhibitors, and their subsequent biochemical evaluation. This approach enables medicinal chemists and drug discovery scientists to rapidly generate and test new chemical entities targeting GOAT, accelerating the search for next-generation treatments for obesity and diabetes.

References

  • Title: The Role of Ghrelin in Metabolic Regulation. Source: PubMed. URL: [Link]

  • Title: What are GOAT inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]

  • Title: Biochemistry, Ghrelin. Source: NCBI Bookshelf. URL: [Link]

  • Title: The Physiological Role of Ghrelin in the Regulation of Energy and Glucose Homeostasis. Source: MDPI. URL: [Link]

  • Title: Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling. Source: Portland Press. URL: [Link]

  • Title: Ghrelin in the regulation of body weight and metabolism. Source: PubMed. URL: [Link]

  • Title: Ghrelin Hormone: Function and Definition. Source: Cleveland Clinic. URL: [Link]

  • Title: acyltransferase (GOAT), a specific enzyme that modifies ghrelin with a medium-chain fatty acid. Source: Oxford Academic. URL: [Link]

  • Title: An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019. Source: PubMed Central. URL: [Link]

  • Title: Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT). Source: eScholarship, University of California. URL: [Link]

  • Title: In Search of Small Molecules That Selectively Inhibit MBOAT4. Source: MDPI. URL: [Link]

  • Title: Ghrelin O-acyltransferase. Source: Wikipedia. URL: [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 5-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for determining the chemical purity of 5-benzylmorpholin-3-one, a key intermediate in pharmaceutical synthesis. Utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, this protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals. The methodology has been structured to ensure scientific integrity, explaining the rationale behind instrumental and chemical choices. Furthermore, the note outlines a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.

Introduction and Scientific Rationale

This compound is a heterocyclic compound that serves as a valuable structural motif and building block in the synthesis of various biologically active molecules. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for purity assessment is a critical requirement in the drug development pipeline.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This application note describes a method based on the reversed-phase (RP) chromatographic principle.

Causality of Method Selection:

  • Analyte Properties: this compound possesses a dual chemical nature. The benzyl group provides significant hydrophobicity, while the morpholinone ring, containing an amide and an ether linkage, imparts polarity. This amphiphilic character makes it an ideal candidate for separation on a nonpolar stationary phase via hydrophobic interactions.[3]

  • Chromatographic Mode: Reversed-phase HPLC, which employs a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical choice.[3] Hydrophobic molecules, such as our analyte, are retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase.[3] This allows for effective separation from more polar or more hydrophobic impurities.

  • Detection: The presence of the benzene ring in the benzyl moiety provides a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry. The typical absorbance maximum for a benzyl group is in the range of 254-260 nm, providing a sensitive and specific detection wavelength.[4][5][6]

Experimental Protocol: Purity Determination

This section provides a step-by-step protocol for the analysis of this compound purity.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Hypersil BDS, Platisil ODS)[6][7]
Chemicals This compound Reference Standard (>99.5% purity)
Reagents Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Ultrapure Water
Labware Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of ultrapure water and mix thoroughly. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix. Degas before use.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration)
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes

Rationale for Gradient Elution: A gradient program is employed to ensure the elution of a wide range of potential impurities, from polar starting materials to nonpolar by-products, within a reasonable timeframe while maintaining good resolution for peaks eluting near the main component.

Analysis Workflow & Purity Calculation

The overall workflow for sample analysis is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_sample Prepare Sample & Reference Solutions (0.5 mg/mL) prep_mobile->prep_sample equilibrate Equilibrate System (Initial Conditions, Stable Baseline) prep_sample->equilibrate sst Perform System Suitability Test (SST) (Inject Reference Std. 5x) equilibrate->sst inject_sample Inject Sample Solution sst->inject_sample integrate Integrate Chromatogram (Identify all peaks) inject_sample->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable if the criteria in the table below are met. This ensures the chromatographic system is performing adequately for the analysis.[8]

    SST Parameter Acceptance Criteria
    Tailing Factor (Asymmetry) ≤ 2.0
    Theoretical Plates (N) ≥ 2000

    | %RSD of Peak Area | ≤ 2.0% |

  • Sample Analysis: Once the system passes SST, inject the prepared Sample Solution.

  • Purity Calculation: The purity is calculated using the area normalization method. This assumes that all impurities have a similar UV response at 254 nm as the main compound.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the analytical method is reliable, accurate, and precise for its intended use, it must be validated according to ICH Q2(R1) guidelines.[8][9] The following parameters are critical for a purity method.

G cluster_core Core Validation Parameters cluster_limits Limit & Range Parameters cluster_precision Precision Sub-types MethodValidation Method Validation (ICH Q2) Specificity Specificity / Selectivity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Logical flow of the analytical method validation process.

Validation Parameters and Acceptance Criteria

The following table summarizes the experiments and typical acceptance criteria for validating this purity method.

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze diluent blank, placebo, and stressed samples (acid, base, oxidative, thermal, photolytic degradation).Peak for this compound should be free from interference from any degradants, impurities, or blank components. Peak purity analysis (using PDA) should pass.
Linearity Analyze solutions at a minimum of five concentrations, from LOQ to 120% of the working concentration (e.g., 0.005 to 0.6 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.The range is established between the upper and lower concentrations that demonstrate acceptable performance.
Accuracy Analyze samples spiked with reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate preparations of the sample at 100% concentration.Intermediate: Repeatability test performed by a different analyst on a different day or instrument.Repeatability: %RSD ≤ 2.0%.Intermediate: %RSD ≤ 2.0%.
LOQ / LOD Determined by signal-to-noise ratio (S/N) or from the linearity curve.LOD: S/N ratio of 3:1.LOQ: S/N ratio of 10:1.The LOQ must be precise and accurate (%RSD ≤ 10%, Recovery 80-120%).
Robustness Deliberately vary method parameters: Flow Rate (±10%), Column Temp (±5°C), Mobile Phase Composition (±2% organic).System suitability parameters must be met. Peak retention time and area should show no significant changes.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, precise, and robust system for the determination of purity for this compound. The comprehensive protocol, from sample preparation to method validation, provides a self-validating framework for implementation in both research and regulated quality control environments. This method serves as an essential tool for ensuring the quality and consistency of this important chemical intermediate.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Morpholinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed Central (PMC). (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (2021). Purity detection of the five compounds by HPLC. Retrieved from [Link]

  • Google Patents. (2008). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 5-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 5-benzylmorpholin-3-one, a key intermediate in the development of various pharmacologically active molecules. Moving from laboratory-scale procedures to pilot or industrial production presents significant challenges related to safety, scalability, process control, and economics. This guide offers an in-depth analysis of viable synthetic routes, focusing on the critical considerations for safe and efficient manufacturing. We present a detailed protocol for the classic N-alkylation of morpholin-3-one, with a strong emphasis on the hazards associated with sodium hydride and proven strategies for its safe handling at scale. Furthermore, an alternative, potentially safer, industrial synthesis pathway is discussed, providing a comparative basis for process development decisions. Protocols for purification, process optimization, and quality control are also detailed to ensure the final product meets the stringent requirements of the pharmaceutical industry.

Introduction and Strategic Importance

This compound and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in molecules targeting a range of biological pathways. The morpholinone core offers a favorable combination of metabolic stability, aqueous solubility, and three-dimensional structure that is advantageous for drug design. As drug candidates progress through the development pipeline, the demand for kilogram-to-ton quantities of key intermediates like this compound necessitates the development of robust, safe, and cost-effective large-scale synthetic processes.

This guide is structured to provide not just a set of instructions, but a strategic overview of the synthetic landscape, empowering chemists and chemical engineers to make informed decisions. We will dissect the causality behind procedural choices, from reagent selection to purification methods, grounded in principles of process chemistry and industrial safety.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for large-scale production is a multi-faceted decision, balancing yield, purity, cost, safety, and environmental impact. Two primary strategies for the synthesis of this compound are presented here.

Route 1: N-Alkylation of Morpholin-3-one

This is the most direct and commonly cited laboratory method. It involves the deprotonation of the lactam nitrogen of morpholin-3-one with a strong base, followed by nucleophilic substitution with a benzyl halide.

Diagram: N-Alkylation of Morpholin-3-one

G cluster_reagents Reagents & Solvent cluster_products Product & Byproduct M3O Morpholin-3-one Reaction Deprotonation M3O->Reaction BnBr Benzyl Bromide Alkylation SN2 Alkylation BnBr->Alkylation Base Strong Base (e.g., NaH) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Target This compound Byproduct NaBr Intermediate Morpholin-3-one Anion Reaction->Intermediate Anion Formation Intermediate->Alkylation Alkylation->Target Alkylation->Byproduct

Caption: Workflow for N-alkylation of morpholin-3-one.

Advantages:

  • High Atom Economy: A straightforward substitution reaction with minimal waste streams.

  • Readily Available Starting Materials: Morpholin-3-one and benzyl bromide are common commercial chemicals.

  • Potentially High Yield: Laboratory-scale reports indicate good conversion rates[1].

Large-Scale Disadvantages & Mitigations:

  • Use of Hazardous Reagents: The primary concern is the use of sodium hydride (NaH), a highly reactive and flammable solid. It reacts violently with water, and its combination with aprotic polar solvents like DMF can lead to thermal runaway reactions[2][3].

    • Mitigation: Replace DMF with a safer solvent like THF. Implement rigorous engineering controls for handling NaH, such as using it as a mineral oil dispersion and employing specialized charging systems (e.g., soluble bags) to prevent dust exposure and uncontrolled reactions[4]. Continuous monitoring of hydrogen evolution is critical to gauge reaction rate and safety[4].

  • Exothermic Reaction: Both the deprotonation and alkylation steps can be exothermic, requiring robust reactor cooling systems and controlled addition rates to manage the heat load.

  • Work-up Challenges: Quenching unreacted NaH must be done with extreme care, typically using a controlled addition of a protic solvent like isopropanol at low temperatures.

Route 2: Reductive Amination and Cyclization

An alternative approach, adapted from related syntheses, avoids the use of metal hydrides and builds the core ring structure from simpler, less hazardous precursors[5]. This route involves the reductive amination of benzaldehyde with ethanolamine to form N-benzylethanolamine, which is then cyclized with a glyoxylic acid equivalent.

Diagram: Reductive Amination and Cyclization Route

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization cluster_note Note Benz Benzaldehyde ReductiveAmination Reaction Benz->ReductiveAmination Ethan Ethanolamine Ethan->ReductiveAmination Reductant H2, Pd/C Reductant->ReductiveAmination NBEA N-Benzylethanolamine ReductiveAmination->NBEA Intermediate NBEA2 N-Benzylethanolamine Glyoxylic Glyoxylic Acid Cyclization Condensation/ Cyclization Glyoxylic->Cyclization NBEA2->Cyclization Target 4-Benzyl-2-hydroxy- morpholin-3-one Cyclization->Target Final Product* Note *Final product requires subsequent reduction/dehydroxylation to yield This compound.

Caption: Alternative synthesis via N-benzylethanolamine intermediate.

Advantages:

  • Enhanced Safety Profile: This route completely avoids the use of sodium hydride and potentially hazardous solvent combinations like NaH/DMF. Catalytic hydrogenation is a well-understood and scalable industrial process.

  • Cost-Effective Raw Materials: Benzaldehyde, ethanolamine, and glyoxylic acid are inexpensive bulk chemicals.

  • Fewer Handling Risks: The intermediates and reagents are generally less reactive and easier to handle than sodium hydride.

Large-Scale Disadvantages & Mitigations:

  • Multi-Step Process: This route involves more unit operations than the direct alkylation, which can increase cycle time and manufacturing costs.

  • Catalyst Handling: While safer than NaH, palladium on carbon (Pd/C) is a pyrophoric catalyst when dry and requires careful handling and recovery processes.

  • Intermediate Purification: The N-benzylethanolamine intermediate may require isolation and purification before the cyclization step, adding to the process complexity.

  • Final Product Modification: As shown in the patent, this route initially yields a hydroxylated version of the target molecule, requiring an additional reduction step to arrive at this compound[5].

Detailed Protocols and Process Considerations

The following section provides a detailed protocol for Route 1, as it represents the most direct conversion. Critical safety and scaling considerations are integrated throughout.

Protocol: Large-Scale Synthesis of this compound (Route 1)

Safety Precaution: This procedure involves highly flammable and water-reactive substances. All operations must be conducted in a controlled environment (e.g., a properly grounded, inerted reactor) by trained personnel. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory[6][7]. A Class D fire extinguisher must be readily available[3].

Equipment:

  • Glass-lined or stainless steel reactor equipped with mechanical stirring, a temperature probe, a nitrogen inlet, a condenser, and a controlled addition funnel.

  • Hydrogen gas evolution monitor connected to the reactor's vent line.

  • Cooling/heating system capable of maintaining temperatures between -10°C and 30°C.

Materials:

Reagent/Solvent Quantity (Example Scale) Molar Eq. Notes
Morpholin-3-one 10.0 kg 1.0 Ensure low water content (<0.1%)
Sodium Hydride (60% in oil) 4.4 kg 1.1 Handle under inert atmosphere[4]
Tetrahydrofuran (THF) 100 L - Anhydrous grade
Benzyl Bromide 18.6 kg 1.1
Isopropanol 20 L - For quenching
Saturated NH4Cl (aq) 50 L - For work-up
Ethyl Acetate 100 L - For extraction
Brine 50 L -

| Anhydrous Sodium Sulfate | 5 kg | - | |

Procedure:

  • Reactor Inerting and Charging:

    • Ensure the reactor is clean, dry, and has been purged with nitrogen to achieve an inert atmosphere (<1% O2).

    • Charge the reactor with morpholin-3-one (10.0 kg) and anhydrous THF (60 L). Begin agitation.

    • Cool the resulting slurry to 0-5°C.

  • Sodium Hydride Addition:

    • CAUTION: NaH reacts violently with water and can ignite in moist air. Hydrogen gas is evolved.

    • Slowly add the sodium hydride dispersion (4.4 kg) portion-wise to the reactor, maintaining the internal temperature below 10°C. The use of pre-weighed, sealed soluble bags is a preferred method for safe, large-scale additions[4].

    • Monitor the hydrogen evolution rate. A sudden spike or cessation of gas evolution can indicate a problem.

    • After the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for 1-2 hours, or until hydrogen evolution has significantly decreased, indicating complete deprotonation.

  • N-Benzylation:

    • Cool the reaction mixture back to 0-5°C.

    • Add benzyl bromide (18.6 kg) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15°C. This reaction is exothermic.

    • Once the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by withdrawing quenched aliquots and analyzing via HPLC or TLC until the consumption of morpholin-3-one is complete.

  • Quenching:

    • CRITICAL STEP: Unreacted sodium hydride must be safely quenched.

    • Cool the reactor to 0-5°C.

    • Very slowly and carefully, add isopropanol (20 L) via the addition funnel. Maintain strict temperature control (<15°C) and monitor for hydrogen evolution. The addition rate should be controlled by the rate of gas evolution.

    • Once gas evolution has ceased, slowly add saturated aqueous ammonium chloride solution (50 L) to quench any remaining reactive species and dissolve salts.

  • Work-up and Extraction:

    • Separate the organic (THF) layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 L).

    • Combine all organic layers, wash with brine (50 L), and dry over anhydrous sodium sulfate.

  • Solvent Removal and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield crude this compound, typically as an oil or a semi-solid.

Purification Protocol: Large-Scale Crystallization

For pharmaceutical applications, high purity is essential. Crystallization is the preferred method for purification at scale.

Principle: Crystallization separates the desired compound from impurities based on differences in solubility in a given solvent system. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a supersaturated solution, followed by controlled cooling to induce crystallization[8].

Solvent Selection: The ideal solvent should exhibit high solubility for this compound at higher temperatures and low solubility at lower temperatures. A common starting point for screening would be a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane).

Protocol: Recrystallization of this compound

  • Dissolution:

    • Transfer the crude product to a clean, dry crystallization vessel.

    • Add a minimal amount of a suitable solvent (e.g., isopropanol, ~3-4 volumes relative to the crude product mass).

    • Heat the mixture with stirring to 50-60°C until all solids have dissolved.

  • Controlled Cooling & Crystallization:

    • Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour). Slow cooling promotes the formation of larger, purer crystals.

    • If nucleation is slow, seeding the solution with a small amount of pure this compound crystals can be beneficial.

    • Hold the resulting slurry at a lower temperature (e.g., 0-5°C) for several hours to maximize yield.

  • Isolation and Drying:

    • Isolate the crystals by filtration (e.g., using a centrifuge or Nutsche filter-dryer).

    • Wash the filter cake with a small amount of cold crystallization solvent to remove residual impurities.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Quality Control and Analytical Methods

To ensure the final product meets specifications, a robust set of analytical tests should be implemented:

TestMethodSpecification (Typical)
Appearance VisualWhite to off-white crystalline solid
Identity FTIR, ¹H NMRConforms to reference standard
Assay HPLC≥ 99.0%
Purity HPLCIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Melting Point DSC or Melting Point ApparatusWithin a defined range (e.g., 68-72°C)
Residual Solvents GC-HSConforms to ICH Q3C limits

Conclusion

The large-scale synthesis of this compound is a feasible process, with the direct N-alkylation of morpholin-3-one being the most straightforward route. However, the associated hazards, particularly the use of sodium hydride, demand a rigorous approach to process safety, including careful solvent selection, engineered controls, and well-defined operational procedures. The alternative route involving reductive amination and cyclization offers a significantly improved safety profile and should be strongly considered for industrial production, despite its increased number of steps. The final choice of synthesis will depend on a thorough evaluation of safety, cost, throughput, and the specific capabilities of the manufacturing facility. This guide provides the foundational knowledge for researchers and drug development professionals to navigate these critical decisions effectively.

References

  • ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]

  • UCLA Chemistry. (n.d.). LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

  • Organic Process Research & Development. (2011). The Safe Use of Sodium Hydride On Scale. [Link]

  • Google Patents. (2019). Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one. CN110483436B.
  • Google Patents. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
  • MDPI. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • MDPI. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystals. [Link]

  • NIH. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Google Patents. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. US6177564B1.
  • Lead Sciences. (n.d.). 4-Benzylmorpholin-3-one. [Link]

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Application Note: Utilizing 5-Benzylmorpholin-3-one as a Versatile Scaffold for the Construction of Diverse Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and central nervous system permeability.[1] This application note details the strategic use of 5-benzylmorpholin-3-one, a readily accessible and highly versatile building block, for the generation of diverse, three-dimensional heterocyclic libraries through Diversity-Oriented Synthesis (DOS).[2][3] We present field-proven protocols for derivatization at two key positions—the C2 carbon via enolate alkylation and the C3 carbonyl via organometallic addition—as well as a scaffold-hopping strategy through reductive transformation. These methodologies provide a robust framework for researchers to rapidly access novel chemical matter rich in sp³ centers, a critical feature for exploring new biological targets and developing next-generation therapeutics.[4]

The this compound Scaffold: A Privileged Starting Point

The intrinsic chemical architecture of this compound offers a unique combination of stability and reactivity, making it an ideal substrate for library synthesis. The N-benzyl group provides steric bulk and electronic stability while precluding unwanted N-acylation or N-alkylation side reactions, thus directing reactivity towards other sites on the heterocycle. The lactam (cyclic amide) functionality contains two primary points for chemical elaboration:

  • The α-Carbon (C2): The protons on the C2 carbon are acidic and can be selectively removed by a strong base to form a nucleophilic enolate. This enolate is a soft nucleophile, poised to react with a wide array of electrophiles.

  • The Carbonyl Carbon (C3): The electrophilic carbonyl carbon is susceptible to attack by strong, hard nucleophiles, such as organometallic reagents, leading to carbon-carbon bond formation and the creation of a tertiary alcohol.

  • The Lactam Moiety: The entire amide bond can be reduced, transforming the morpholinone core into a saturated morpholine ring, which represents a significant "scaffold hop" and a leap into a different region of chemical space.

These distinct reactive vectors allow for a systematic and divergent approach to library construction, as illustrated below.

G cluster_core This compound Core cluster_strategies Diversification Strategies Core This compound C2_Alkylation Strategy A: C2 α-Carbon Alkylation Core->C2_Alkylation Base-mediated enolate formation C3_Addition Strategy B: C3 Carbonyl Addition Core->C3_Addition Organometallic reagent attack Scaffold_Reduction Strategy C: Lactam Reduction Core->Scaffold_Reduction Hydride reduction G start Start: This compound in Anhydrous THF deprotonation 1. Deprotonation LDA, THF, -78 °C start->deprotonation quench 2. Quench with Electrophile Library R1-X, R2-X, R3-X ... Rn-X deprotonation->quench workup 3. Aqueous Workup (NH4Cl, Extraction) quench->workup purification 4. Parallel Purification (e.g., Flash Chromatography) workup->purification end Characterized Library of C2-Substituted Analogs purification->end

Sources

Application Notes and Protocols: N-Acylation of (S)-5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the N-acylation of (S)-5-benzylmorpholin-3-one, a key transformation in the synthesis of diverse molecular entities for drug discovery. The protocol details a robust and high-yielding method using acyl chlorides, emphasizing the mechanistic rationale behind procedural steps to ensure reproducibility and scalability. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Introduction: The Strategic Importance of N-Acylated Morpholinones

The morpholine motif is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, the morpholinone core, a lactam derivative of morpholine, serves as a versatile scaffold. The nitrogen atom of the morpholinone ring provides a convenient handle for chemical modification. N-acylation, the introduction of an acyl group onto this nitrogen, is a fundamental transformation that yields tertiary amides.[3] This modification is critical in drug design for several reasons:

  • Modulation of Physicochemical Properties: Acylation can significantly alter a molecule's lipophilicity, solubility, and hydrogen bonding capacity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Bioisosteric Replacement: The resulting amide bond is exceptionally stable and can act as a bioisostere for other functional groups, enhancing metabolic stability.[3]

  • Exploration of Structure-Activity Relationships (SAR): A diverse array of acyl groups can be introduced, allowing for systematic exploration of the chemical space around the morpholinone core to optimize potency and selectivity for a biological target.[2]

(S)-5-benzylmorpholin-3-one is a chiral building block of significant interest. Its N-acylated derivatives are precursors to a wide range of biologically active compounds, including enzyme inhibitors and modulators of protein-protein interactions.[5][6] Therefore, a reliable and well-understood protocol for its N-acylation is of paramount importance in the early stages of drug development.

Mechanistic Overview: The Chemistry of N-Acylation

N-acylation of a secondary amine, such as the nitrogen in the (S)-5-benzylmorpholin-3-one ring, is a nucleophilic acyl substitution reaction. The reaction typically proceeds via the addition of the amine to the electrophilic carbonyl carbon of an acylating agent, followed by the elimination of a leaving group.

Acylating Agents: Common acylating agents include acyl chlorides and acid anhydrides.[3][7] Acyl chlorides are particularly effective due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.

Role of a Base: The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[3] The base serves two primary purposes:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Reaction Rate Enhancement: In some cases, the base can act as a catalyst by activating the acylating agent.

Experimental Protocol: N-Acylation with Acyl Chlorides

This protocol describes a general and highly efficient method for the N-acylation of (S)-5-benzylmorpholin-3-one using an acyl chloride in the presence of triethylamine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-5-benzylmorpholin-3-one≥98%Commercially AvailableEnsure chirality is confirmed.
Acyl Chloride (e.g., Acetyl Chloride)≥98%Commercially AvailableUse freshly opened or distilled.
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or freshly opened bottle.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableAqueous solution.
Brine (Saturated NaCl)ACS GradeCommercially AvailableAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-5-benzylmorpholin-3-one (1.0 equiv).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • To the cooled, stirring solution, add triethylamine (TEA) (1.2 equiv).

    • Slowly add the desired acyl chloride (1.1 equiv) dropwise via syringe. Maintain the temperature at 0 °C during the addition. Causality Insight: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Causality Insight: The NaHCO₃ wash neutralizes any remaining acidic species.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[3]

Workflow Diagram

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve (S)-5-benzylmorpholin-3-one in anhydrous DCM Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Cool Cool to 0 °C Inert->Cool Add_Base Add Triethylamine (1.2 eq) Cool->Add_Base Add_Acyl Add Acyl Chloride (1.1 eq) dropwise at 0 °C Add_Base->Add_Acyl Warm Warm to Room Temperature Add_Acyl->Warm Stir Stir for 1-4 h Warm->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃, H₂O, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the N-acylation of (S)-5-benzylmorpholin-3-one.

Characterization and Data

The identity and purity of the final N-acylated product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 1: Representative Reaction Parameters and Yields

Acyl ChlorideReaction Time (h)Eluent System (EtOAc/Hexanes)Isolated Yield (%)
Acetyl chloride1.51:192
Propionyl chloride21:1.589
Benzoyl chloride31:295
4-Chlorobenzoyl chloride3.51:293

Yields are based on isolated, purified material and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can hydrolyze the acyl chloride.

    • Purity of Reagents: Use high-purity starting materials and freshly opened or distilled acyl chloride and triethylamine.

    • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or slightly increasing the equivalents of the acyl chloride and base.

  • Side Product Formation:

    • Diacylation: This is generally not observed under these conditions for secondary amines.

    • Degradation: If the reaction is run at elevated temperatures for extended periods, degradation of the product may occur.

Conclusion

The N-acylation of (S)-5-benzylmorpholin-3-one is a robust and versatile transformation that provides access to a wide range of derivatives for drug discovery and development. The protocol outlined in this application note, utilizing acyl chlorides in the presence of triethylamine, is a reliable and high-yielding method. By understanding the underlying chemical principles and paying close attention to experimental details, researchers can successfully synthesize a diverse library of N-acylated morpholinones for biological evaluation.

References

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • University of Bath's Research Portal. N-Acylation Reactions of Amines. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • Taylor & Francis. Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • ResearchGate. Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives). Available at: [Link]

  • PubMed. A conventional new procedure for N-acylation of unprotected amino acids. Available at: [Link]

  • Chemical Communications (RSC Publishing). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Available at: [Link]

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]

  • Semantic Scholar. GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Available at: [Link]

  • PMC. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]

  • PubMed. New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik-Fields protocol. Available at: [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available at: [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

  • ResearchGate. Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]

  • JBC. Bacterial lyso-form lipoproteins are synthesized via an intramolecular acyl chain migration. Available at: [Link]

  • Google Patents. Acylation of thiophene.
  • MDPI. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Available at: [Link]

  • PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link]

  • PubMed. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available at: [Link]

  • PubMed. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines. Available at: [Link]

  • Sciforum. Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available at: [Link]

  • ChemistryViews. N-Acylation of Oxazolidinones. Available at: [Link]

  • PMC. Structure snapshots reveal the mechanism of a bacterial membrane lipoprotein N-acyltransferase. Available at: [Link]

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Troubleshooting & Optimization

Improving the yield and purity of 5-benzylmorpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-benzylmorpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights, troubleshooting advice, and detailed protocols to enhance both the yield and purity of your synthesis. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience.

Diagram: General Synthetic Workflow

Synthetic Workflow reagents Starting Materials (e.g., Morpholin-3-one, Benzyl Bromide) reaction N-Benzylation Reaction (Base, Solvent, Temp Control) reagents->reaction 1. Synthesis workup Aqueous Workup & Extraction reaction->workup 2. Quenching & Isolation purification Purification (e.g., Column Chromatography) workup->purification 3. Crude Purification analysis Purity & Identity Analysis (NMR, LC-MS, etc.) purification->analysis 4. Characterization product Pure this compound analysis->product 5. Final Product

Caption: General workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for synthesizing this compound?

A common and direct method is the N-alkylation of morpholin-3-one with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction requires a suitable base and solvent system to proceed efficiently.[1]

Q2: My reaction yield is consistently low. What are the most critical parameters to check first?

For this type of N-alkylation, the three most critical parameters to investigate are:

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate the morpholin-3-one nitrogen without causing significant side reactions. Insufficient base will lead to incomplete reaction.

  • Reaction Temperature: Temperature control is crucial. While heating can increase the reaction rate, it can also promote the formation of byproducts, leading to decomposition of starting materials or products.[2][3] It is often beneficial to start at a lower temperature (e.g., 0 °C) and gradually warm up.[2]

  • Solvent Choice: The solvent must dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents like DMF or THF are typically good choices for this type of reaction.[1][2]

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

Common impurities can include unreacted morpholin-3-one, unreacted benzyl halide, and potential byproducts from side reactions. One possible side product is the O-alkylated isomer, although N-alkylation is generally favored for lactams. Another possibility is the formation of dibenzylated products or products from the decomposition of the starting materials or the desired product, especially if the reaction is overheated.

Q4: How do I confirm the purity and identity of my final product?

A multi-technique approach is essential for unambiguous characterization.[4]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the covalent structure and assess for impurities.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like LC-MS are excellent for identifying and quantifying impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity by separating the main product from any residual impurities.[5][7]

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.[8]

Troubleshooting Guide: Yield and Purity Issues

This section provides a deeper dive into specific problems you may encounter during the synthesis of this compound.

Diagram: Troubleshooting Logic

Troubleshooting Logic start Problem Encountered low_yield Low Yield start->low_yield impure Impure Product (TLC/HPLC) start->impure sub_incomplete Incomplete Reaction? low_yield->sub_incomplete Check TLC/NMR of crude sub_degrade Starting Material Degradation? low_yield->sub_degrade Check for side products sub_side_react Side Reactions? impure->sub_side_react sub_purify Ineffective Purification? impure->sub_purify incomplete_sol Solution: - Increase reaction time/temp - Use stronger base - Check reagent purity sub_incomplete->incomplete_sol degrade_sol Solution: - Lower reaction temperature - Use milder base - Degas solvent sub_degrade->degrade_sol side_react_sol Solution: - Optimize stoichiometry - Lower temperature - Change solvent sub_side_react->side_react_sol purify_sol Solution: - Change column chromatography solvent system - Consider recrystallization - Use prep-HPLC sub_purify->purify_sol

Caption: A decision tree for troubleshooting common synthesis problems.

Issue 1: Low or No Product Formation
Potential Cause Explanation & Recommended Solution
Inactive Reagents The benzyl halide may have degraded, or the base (e.g., NaH) may be passivated. Solution: Use freshly opened or properly stored reagents. Benzyl halides should be checked for decomposition (often appears discolored). Sodium hydride should be handled under an inert atmosphere.
Insufficiently Strong Base If a weak base (e.g., K₂CO₃) is used, deprotonation of the morpholin-3-one nitrogen may be incomplete, leading to a slow or stalled reaction. Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is a common choice for alkylating lactams.[1]
Incorrect Solvent Using a protic solvent like ethanol or methanol can quench strong bases and participate in side reactions.[2] Solution: Use an anhydrous aprotic solvent. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices that can solvate the reactants and intermediates effectively.[1][2]
Reaction Temperature Too Low While starting at 0 °C is recommended to control the initial exothermic reaction, the reaction may require thermal energy to proceed to completion. Solution: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[1] Gentle heating (e.g., 40-50 °C) can be explored if the reaction is still sluggish, but monitor for byproduct formation.
Issue 2: Product is Impure (Multiple Spots on TLC/Peaks in HPLC)
Potential Cause Explanation & Recommended Solution
Suboptimal Reagent Stoichiometry Using a large excess of benzyl bromide can lead to side reactions and makes purification difficult. An insufficient amount will result in unreacted starting material. Solution: Start with a slight excess of the benzyl halide (e.g., 1.1-1.2 equivalents) and the base (1.1-1.2 equivalents). Carefully optimize from this point.
Reaction Temperature Too High Excessive heat can cause decomposition of the product or promote the formation of undesired side products.[3] Solution: Maintain a controlled temperature throughout the reaction. As mentioned, a common strategy is to add the electrophile at 0 °C and then allow the reaction to proceed at room temperature.[2]
Presence of Water Water can quench the base and react with the benzyl halide, reducing the efficiency of the main reaction and introducing impurities like benzyl alcohol.[9] Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering. Molecular sieves can be used to dry solvents and reagents.[9]
Ineffective Purification The polarity of the product and impurities may be too similar for the chosen column chromatography solvent system. Solution: Optimize the eluent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) usually provides good separation. If chromatography fails, consider recrystallization from a suitable solvent system or preparative HPLC for high-purity material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis[1] and serves as a robust starting point.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholin-3-one (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2-0.5 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as the final product.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute as necessary.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid or TFA.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks. For highest accuracy, use a validated quantitative method.[6]

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • MDPI. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • Selvita. (n.d.). Five Batch Analysis, One Batch Analysis. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • IJARESM. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 3, 4 and 5. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • ResearchGate. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Retrieved from [Link]

  • ScienceDirect. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Retrieved from [Link]

  • PharmTech. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Retrieved from [Link]

  • ResearchGate. (2023). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. Retrieved from [Link]

  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

Sources

Common byproducts and impurities in 5-benzylmorpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about common byproducts and impurities in 5-benzylmorpholin-3-one synthesis.

Technical Support Center: Synthesis of this compound

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this compound. The synthesis of this and related morpholinone cores, while seemingly straightforward, is often accompanied by the formation of characteristic byproducts and impurities that can complicate downstream processes, affect yield, and compromise the purity of the final compound. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, control, and mitigate these common issues. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and workup of this compound.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a faint spot for the desired product and multiple other spots.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. Ensure all reagents are fresh and of high purity.
Side Reactions The formation of byproducts, such as dimers or polymers, consumes the starting materials and reduces the yield of the desired product.Optimize the reaction conditions to minimize side reactions. This may involve adjusting the stoichiometry of the reagents, changing the solvent, or using a different base.
Product Loss During Workup The product may be partially lost during extraction or purification due to its solubility in the aqueous phase or irreversible adsorption onto the stationary phase during chromatography.Optimize the extraction pH to ensure the product is in its neutral form and less water-soluble. If using column chromatography, select a less polar solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Hydrolysis of Intermediate The amide intermediate can be susceptible to hydrolysis, especially under harsh pH conditions during workup.Perform the aqueous workup under neutral or mildly basic conditions and at a low temperature to minimize hydrolysis.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time end Improved Yield extend_time->end analyze_crude Analyze Crude Mixture for Byproducts complete->analyze_crude byproducts Significant Byproducts Detected analyze_crude->byproducts Yes no_byproducts Minimal Byproducts analyze_crude->no_byproducts No optimize_cond Optimize Reaction Conditions (Stoichiometry, Solvent, Base) byproducts->optimize_cond optimize_cond->end check_workup Review Workup & Purification Procedure no_byproducts->check_workup optimize_workup Optimize Extraction pH / Chromatography check_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Persistent Impurities After Column Chromatography

Symptoms:

  • NMR spectrum of the purified product shows unexpected peaks.

  • LC-MS analysis reveals one or more impurities with molecular weights close to the product.

  • The product fails to crystallize or forms an oil.

Potential Causes & Solutions:

Impurity Type Probable Structure/Origin Identification & Mitigation
N-Benzyl-N-(chloroacetyl)-2-aminoethanol Uncyclized intermediate.Identification: Presence of a hydroxyl group in IR and NMR spectra. Molecular ion in MS corresponding to the intermediate. Mitigation: Ensure the cyclization step (often base-mediated) goes to completion. A final basic wash during workup or gentle heating with a non-nucleophilic base can facilitate cyclization.
Dimer of this compound Formed by intermolecular reaction between two molecules of the product or intermediates.Identification: Molecular ion in MS at approximately double the mass of the product. Mitigation: Use dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions. Add reagents slowly to maintain a low concentration of reactive intermediates.
Unreacted N-Benzyl-2-aminoethanol Starting material carryover.Identification: Characteristic peaks in NMR and a corresponding mass in LC-MS. Mitigation: An acidic wash during workup will protonate the amine and extract it into the aqueous layer.
Over-benzylated Byproduct Benzylation of the amide nitrogen.Identification: Mass in LC-MS corresponding to the addition of another benzyl group. Mitigation: Use a 1:1 stoichiometry of the benzylating agent. This is less common in this specific synthesis but can occur if benzyl halides are used under harsh conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected byproducts?

The most prevalent and industrially scalable synthesis involves a two-step, one-pot reaction.

Step 1: N-Acylation: Reaction of N-benzyl-2-aminoethanol with chloroacetyl chloride in the presence of a base to form the intermediate, N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization: A second equivalent of base is used to deprotonate the hydroxyl group, which then displaces the chloride in an intramolecular Williamson ether synthesis (SN2) to form the morpholinone ring.

Visualizing the Synthesis and Key Byproducts:

G cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Formation A N-Benzyl-2-aminoethanol C Intermediate (N-acyl amide) A->C + Base (Step 1) G Unreacted Starting Material A->G Incomplete Reaction B Chloroacetyl Chloride B->C F Hydrolysis of Chloroacetyl Chloride B->F + H2O D This compound (Product) C->D + Base (Step 2, Cyclization) E Dimerization Byproduct C->E Intermolecular Reaction

Caption: Synthesis pathway and common byproduct origins.

Q2: How can I effectively purify crude this compound?

A multi-step purification strategy is often necessary.

Protocol: Standard Purification of this compound

  • Aqueous Workup:

    • Quench the reaction mixture with water.

    • Perform an acidic wash (e.g., with 1M HCl) to remove unreacted N-benzyl-2-aminoethanol and other basic impurities.

    • Neutralize with a basic wash (e.g., with saturated NaHCO3 solution) to remove acidic impurities like chloroacetic acid and to ensure the product is in its neutral form.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%). The exact polarity will depend on the impurity profile.

    • Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) to track the separation.

  • Recrystallization (Optional):

    • If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be highly effective.

    • Solvent System: A common choice is a mixture of ethyl acetate and hexanes, or isopropanol. Dissolve the solid in a minimal amount of the hot, more polar solvent and then slowly add the less polar solvent until turbidity is observed. Allow to cool slowly to form crystals.

Q3: Which analytical techniques are best for identifying impurities in my final product?

A combination of techniques is essential for comprehensive impurity profiling.

Technique Application Information Provided
LC-MS (Liquid Chromatography-Mass Spectrometry) The most powerful tool for impurity detection and identification.Separates impurities from the main product and provides their molecular weights, which is crucial for proposing structures.
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) Essential for structural elucidation of the final product and any major impurities.Confirms the structure of the desired product. The presence of unexpected signals can indicate specific impurities. For example, a broad singlet integrating to one proton could suggest a remaining -OH group from an uncyclized intermediate.
FTIR (Fourier-Transform Infrared) Spectroscopy Good for identifying the presence or absence of key functional groups.Can confirm the presence of the amide carbonyl (~1650 cm⁻¹) and the absence of a hydroxyl group from the starting material.
HPLC (High-Performance Liquid Chromatography) with UV detection The standard for quantifying the purity of the final product.Provides the percentage purity of the main component and the relative amounts of various impurities.

References

  • General Synthesis of Morpholinones: For foundational knowledge on the synthesis of related heterocyclic structures, including general reaction mechanisms and conditions.

    • Title: Synthesis of 3-Morpholinone Deriv
    • Source: Comprehensive Organic Chemistry Experiments for the Labor
    • URL: [Link]

  • Impurity Profiling in Pharmaceutical Development: Provides context on the importance and general methodologies for identifying and controlling impurities in active pharmaceutical ingredients.

    • Title: Impurity Profile: A Review
    • Source: Journal of Advanced Pharmaceutical Technology & Research
    • URL: [Link]

  • Williamson Ether Synthesis: For understanding the mechanism of the intramolecular cycliz

    • Title: Williamson Ether Synthesis
    • Source: Name-Reaction.com
    • URL: [Link]

Troubleshooting guide for the cyclization step in morpholinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Troubleshooting the Cyclization Step

Welcome to the technical support center for morpholinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of morpholinone ring formation. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

General & Yield-Related Issues

Question 1: My cyclization reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

Low yield is the most common issue in morpholinone synthesis and can be attributed to several critical parameters that influence the delicate balance between the desired intramolecular cyclization and competing side reactions.

The primary factors to scrutinize are:

  • Reaction Concentration: The concentration of your acyclic precursor is paramount. The cyclization is an intramolecular process. If the concentration is too high, intermolecular reactions, such as dimerization or polymerization, become statistically more favorable, leading to significant product loss.[1] For many solution-based cyclizations, highly dilute conditions are required to favor the molecule reacting with itself.[1]

  • Temperature Control: Temperature exerts a strong influence on reaction kinetics. Insufficient heat may lead to an incomplete reaction.[2] Conversely, excessive temperatures, especially in bulk (solvent-free) cyclizations, can cause decomposition, charring, or detrimental condensation side reactions.[1][2] Each specific method has an optimal temperature range that must be carefully maintained.

  • Choice of Base or Catalyst: The nature and stoichiometry of the base (for base-mediated cyclization) or catalyst are critical. A base that is too weak may not sufficiently deprotonate the nucleophile to initiate cyclization. A base that is too strong or used in excess can promote side reactions or degradation of starting materials. The choice between an organic base like triethylamine or an inorganic base like potassium carbonate or sodium hydroxide depends heavily on the substrate's solubility and the reaction conditions (e.g., homogeneous vs. biphasic).[1]

  • Purity of Starting Material: The precursor for cyclization (e.g., an N-(α-haloacyl)-α-amino acid) must be pure. Impurities from the previous step can interfere with the reaction, poison catalysts, or introduce competing side reactions.[3]

Question 2: I am observing the formation of a significant amount of white, insoluble material in my reaction flask. What is it and how can I prevent it?

This is a classic sign of intermolecular side reactions leading to polymer or oligomer formation. As mentioned above, this occurs when one molecule's reactive tail reacts with another molecule's reactive head, instead of its own, creating a chain.

Causality and Solution: This is fundamentally a concentration issue. To favor the desired intramolecular cyclization, you must reduce the probability of molecules encountering each other.

  • Solution: Employ high-dilution principles. The cyclization step should be performed in a large volume of solvent. A common technique is to add the acyclic precursor solution dropwise over a long period (e.g., several hours) to a large volume of heated solvent containing the base or catalyst. This ensures that the instantaneous concentration of the precursor remains extremely low, maximizing the likelihood of intramolecular ring closure.

A logical workflow for troubleshooting low-yield issues is presented below.

G start Low Yield or Reaction Failure check_conc Is the reaction run under dilute conditions? start->check_conc check_temp Is the temperature within the optimal range? check_conc->check_temp Yes re_run_dilute ACTION: Re-run reaction using high-dilution or slow-addition. check_conc->re_run_dilute No check_base Is the base/catalyst correct and stoichiometric? check_temp->check_base Yes optimize_temp ACTION: Calibrate heat source. Optimize temperature systematically. check_temp->optimize_temp No check_purity Is the starting material pure? check_base->check_purity Yes optimize_base ACTION: Verify base/catalyst choice. Titrate or screen alternatives. check_base->optimize_base No purify_sm ACTION: Purify starting material (recrystallization, chromatography). check_purity->purify_sm No

Caption: Troubleshooting workflow for low-yield morpholinone cyclization.

Method-Specific Issues

Question 3: I am using the common two-step method (acylation of an amino alcohol with chloroacetyl chloride, followed by base-mediated cyclization). Where do things typically go wrong?

This is a robust and widely used method, but success hinges on careful execution of both steps.[4]

Step 1: Acylation

  • Problem: Incomplete reaction or formation of bis-acylated byproducts.

  • Cause & Solution: This step is often performed under Schotten-Baumann conditions (e.g., DCM and aqueous NaOH).[5] The pH must be kept basic to ensure the amine is deprotonated and nucleophilic, but not so high as to hydrolyze the chloroacetyl chloride. Ensure vigorous stirring to manage the biphasic system. The reaction is often exothermic; running it at 0°C can improve selectivity.[1]

Step 2: Cyclization

  • Problem: Failure to form the morpholinone ring after adding the base (e.g., KOH).[6]

  • Cause & Solution: This is an intramolecular SN2 reaction where the hydroxyl group (as an alkoxide) displaces the chloride.

    • Insufficient Base: Ensure at least one full equivalent of a strong base (like KOH) is used to deprotonate the alcohol.

    • Solvent Choice: A co-solvent like isopropanol is often added to improve the solubility of the intermediate, facilitating the cyclization.[5][6]

    • Steric Hindrance: If the amino alcohol is highly substituted, the cyclization may be slow and require heating or a stronger, non-nucleophilic base in an aprotic solvent (e.g., NaH in THF). Sterically hindered precursors may result in higher yields due to a favored intramolecular cyclization compared to intermolecular reactions.[1]

The general mechanism for this common pathway is illustrated below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Intramolecular SN2) A Amino Alcohol (R-NH-CHR'-CH2OH) C Acyclic Intermediate (Cl-CH2-CO-NR-CHR'-CH2OH) A->C B Chloroacetyl Chloride (Cl-CH2-CO-Cl) B->C D Alkoxide Intermediate (Cl-CH2-CO-NR-CHR'-CH2O-) C->D + Base (e.g., KOH) E Morpholinone Product D->E Displaces Cl-

Caption: Common two-step morpholinone synthesis pathway.

Question 4: My reaction requires high temperatures (100-150°C), and I'm getting a dark, tarry crude product with low yield. How can I improve this?

High-temperature reactions, particularly those performed neat or in high-boiling solvents like DMF or xylene, are prone to thermal decomposition.[1][7]

Causality & Solutions:

  • Thermal Instability: Your starting material or product may not be stable at the required temperature over long periods.

    • Solution 1: Lower Temperature, Different Catalyst. Explore alternative reaction conditions that may allow for a lower temperature. This could involve screening different bases, using a phase-transfer catalyst, or switching to a metal-catalyzed protocol which often proceeds under milder conditions.[8]

    • Solution 2: Minimize Reaction Time. Carefully monitor the reaction progress by TLC or LCMS. As soon as the starting material is consumed, cool the reaction down immediately. Prolonged heating after completion almost always leads to byproduct formation.

  • Atmosphere Control: Reactions at high temperatures can be sensitive to oxygen.

    • Solution 3: Inert Atmosphere. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, which often produce colored impurities.

ParameterIssueRecommended ActionScientific Rationale
Temperature Too high, causing charring/decomposition.[1][2]Systematically lower temperature in 10°C increments.Balances the need for activation energy with the prevention of thermal degradation pathways.
Reaction Time Prolonged heating after completion.Monitor reaction closely (e.g., hourly by TLC) and quench promptly.Minimizes exposure of the product to harsh conditions, preventing secondary decomposition.
Atmosphere Oxidation at high temperatures.Run the reaction under an inert N₂ or Ar atmosphere.Prevents the formation of oxidized, often colored, byproducts.
Solvent Solvent degradation (e.g., DMF).Choose a more stable high-boiling solvent (e.g., Toluene, Xylene, Sulfolane).[7]Ensures the reaction medium is not contributing to impurity formation.
Purity & Side Reactions

Question 5: After workup and purification, my final morpholinone product is a thick oil or paste and seems to be hygroscopic. How can I obtain a clean, solid product?

Morpholine derivatives, particularly the parent ring system, can be highly hygroscopic, readily absorbing moisture from the air.[2] This can inhibit crystallization and affect purity calculations.

Solutions for Purification:

  • Thorough Drying: Ensure your final extracted product, dissolved in an organic solvent, is rigorously dried before solvent removal. Use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For particularly stubborn cases, drying the crude product under high vacuum for several hours may be necessary.

  • Purification Technique:

    • Recrystallization: This is often the best method for obtaining a pure, crystalline solid. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, or toluene).[1]

    • Silica Gel Chromatography: If recrystallization fails, column chromatography is a reliable alternative for removing polar and non-polar impurities.

    • Distillation: For lower-boiling morpholinones, distillation under reduced pressure can be an effective purification method.[2]

Experimental Protocol Example

Protocol: Synthesis of N-phenyl morpholin-2-one This protocol is adapted from established methods for the synthesis of N-substituted morpholinones from an amino alcohol precursor.[5][6][8]

Step 1: Acylation - Synthesis of 2-((2-hydroxyethyl)(phenyl)amino)acetyl chloride intermediate

  • Dissolve 2-(phenylamino)ethan-1-ol (1 equiv.) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.05 equiv.) dropwise while vigorously stirring.

  • Simultaneously, add an aqueous solution of sodium hydroxide (2 equiv.) dropwise to maintain a basic pH (~9-10).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude N-(2-chloroacetyl)-N-phenyl-2-aminoethanol is often used directly in the next step.

Step 2: Base-mediated Cyclization

  • Dissolve the crude intermediate from Step 1 in a mixture of a suitable solvent like isopropanol.[6]

  • Add a solution of potassium hydroxide (1.5 equiv.) in water dropwise to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup: add water and extract the product with a solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent to yield the crude N-phenyl morpholin-2-one, which can be further purified by recrystallization from an ethyl acetate/hexane mixture.

References

  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Troubleshooting side reactions in morpholine ring form
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
  • Example of intramolecular cyclization for morpholine ring formation - ResearchG
  • Side reactions and byproduct formation in morpholine synthesis - Benchchem.
  • High-selectivity synthesis method of 4- (4-aminophenyl)
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Possible strategies for the synthesis of morpholines - ResearchG
  • Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cycliz
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Morpholine synthesis - Organic Chemistry Portal.
  • Recent progress in the synthesis of morpholines - ResearchG
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi

Sources

Optimization of reaction conditions for the synthesis of 5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-benzylmorpholin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into a robust synthetic route, offering detailed protocols and solutions to common experimental challenges. Our goal is to move beyond simple step-by-step instructions and explain the causality behind each experimental choice, ensuring a reproducible and optimizable process.

I. Proposed Synthetic Pathway

The synthesis of this compound, particularly in an enantiomerically pure form such as (S)-5-benzylmorpholin-3-one, is efficiently achieved through a two-step sequence starting from the corresponding phenylalanine ester. The strategy involves the N-alkylation of the amino ester with a hydroxyethyl moiety, followed by an intramolecular cyclization (lactamization) to form the target morpholinone ring.

Figure 1: Proposed two-step synthesis of (S)-5-benzylmorpholin-3-one.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis? A1: The most common and cost-effective starting material is L-phenylalanine methyl or ethyl ester hydrochloride. Using the ester form is crucial as the free carboxylic acid would interfere with the N-alkylation step by reacting with the base. For the hydroxyethylation agent, 2-bromoethanol is a practical choice due to its reactivity and commercial availability.

Q2: What is the mechanism of the key cyclization (lactamization) step? A2: The cyclization is an intramolecular nucleophilic acyl substitution. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (e.g., methanol) to form the stable six-membered lactam ring. This reaction can be driven by heat or catalyzed by a mild base, which increases the nucleophilicity of the secondary amine.[1][2]

Q3: How can I monitor the progress of the reactions? A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.

  • Step 1 (N-Alkylation): Use a non-polar solvent system (e.g., 30-50% ethyl acetate in hexanes). The product, N-(2-hydroxyethyl) phenylalanine ester, will be more polar (lower Rf) than the starting phenylalanine ester. Staining with ninhydrin is effective for visualizing the amino esters.

  • Step 2 (Cyclization): Use a more polar system (e.g., 70-100% ethyl acetate in hexanes or 5% methanol in dichloromethane). The final product, this compound, will have a different Rf value from the intermediate. It will not stain with ninhydrin as it is a secondary amide, so a potassium permanganate (KMnO₄) stain is recommended for visualization.

Q4: What are the expected spectroscopic data for the final product, (S)-5-benzylmorpholin-3-one? A4:

  • ¹H NMR (in CDCl₃): Expect characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~2.8-3.2 ppm), the morpholinone ring protons (diastereotopic protons between ~3.0-4.5 ppm), and a broad singlet for the NH proton (~6.0-7.0 ppm, may exchange with D₂O).

  • ¹³C NMR (in CDCl₃): Key signals include the amide carbonyl (~170 ppm), aromatic carbons (~126-138 ppm), and four aliphatic carbons of the morpholinone ring and the benzylic CH₂ (~35-70 ppm).

  • IR (Infrared Spectroscopy): Look for a strong carbonyl (C=O) stretch for the lactam at approximately 1650-1680 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

  • Mass Spectrometry (MS): The expected [M+H]⁺ for C₁₁H₁₃NO₂ is m/z = 192.10.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction step_check Which step is problematic? start->step_check alkylation Step 1: N-Alkylation step_check->alkylation Step 1 cyclization Step 2: Cyclization step_check->cyclization Step 2 base_issue Is the base appropriate and sufficiently strong/non-nucleophilic? alkylation->base_issue temp_issue Is the reaction temperature optimal? base_issue->temp_issue Yes base_sol Solution: Use a non-nucleophilic hindered base like DIPEA or solid K₂CO₃. base_issue->base_sol No dialkylation Side Reaction: Check for dialkylation (TLC/MS) temp_issue->dialkylation Yes temp_sol Solution: Increase temperature to 60-80°C. Monitor by TLC. temp_issue->temp_sol No dialkyl_sol Solution: Use 1.0-1.2 eq. of 2-bromoethanol. Add it dropwise. dialkylation->dialkyl_sol method_issue Is the cyclization method (thermal vs. base) effective? cyclization->method_issue water_issue Is the reaction anhydrous? (if using strong base) method_issue->water_issue Yes method_sol Solution: If thermal fails, try mild base catalysis (e.g., NaOMe in MeOH). method_issue->method_sol No dimerization Side Reaction: Check for diketopiperazine formation (MS) water_issue->dimerization Yes water_sol Solution: Use flame-dried glassware and anhydrous solvent (e.g., Toluene, THF). water_issue->water_sol No dimer_sol Solution: Run reaction at high dilution to favor intramolecular cyclization. dimerization->dimer_sol

Figure 2: Troubleshooting decision tree for the synthesis.
Problem 1: Low yield or incomplete reaction in the N-alkylation step (Step 1).

Q: My N-alkylation of phenylalanine methyl ester with 2-bromoethanol is slow and gives a low yield. What are the common causes? A: This is a common issue often related to the choice of base, solvent, and temperature.

  • Insufficient Basicity: The reaction requires a base to neutralize the HBr byproduct and the hydrochloride salt of the starting material. If using a weak base like triethylamine (Et₃N), the reaction can stall as triethylammonium bromide salt precipitates. A stronger, non-nucleophilic base or a solid inorganic base is often more effective.

    • Expert Recommendation: Use potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). K₂CO₃ is advantageous as it is inexpensive and easily filtered off. DIPEA is a strong, hindered organic base that works well in solvents like acetonitrile (ACN) or DMF.[3]

  • Sub-optimal Temperature: Standard Sₙ2 reactions require thermal energy. Running the reaction at room temperature may be too slow.

    • Expert Recommendation: Heat the reaction mixture to 60-80 °C in a solvent like ACN or DMF. Monitor the reaction by TLC every 2-4 hours until the starting amino ester is consumed.

  • Side Reaction - Dialkylation: Using a large excess of 2-bromoethanol can lead to the formation of the undesired N,N-bis(2-hydroxyethyl) product.

    • Expert Recommendation: Use a slight excess (1.1-1.2 equivalents) of 2-bromoethanol. For better control, add the alkylating agent dropwise to the mixture of the amino ester and base at the target temperature.

Problem 2: The N-(2-hydroxyethyl) intermediate fails to cyclize (Step 2).

Q: I have successfully synthesized the N-(2-hydroxyethyl) phenylalanine ester, but it is not cyclizing to the desired morpholin-3-one. What conditions can I try? A: The stability of the ester and the nucleophilicity of the secondary amine are key factors here.

  • Insufficient Thermal Energy: The uncatalyzed, thermal cyclization requires high temperatures to overcome the activation energy for the intramolecular transamidation.[4]

    • Expert Recommendation: Refluxing in a high-boiling solvent like toluene or xylene with a Dean-Stark trap (to remove the methanol byproduct and drive the equilibrium) is the first method to try. This can require prolonged heating (12-24 hours).

  • Need for Catalysis: If thermal conditions are ineffective or lead to decomposition, base catalysis is the next logical step. A base will deprotonate the secondary amine, significantly increasing its nucleophilicity.

    • Expert Recommendation: A catalytic amount of a strong, non-nucleophilic base like sodium hydride (NaH) or a nucleophilic base like sodium methoxide (NaOMe) in an appropriate solvent can be highly effective.[5] For instance, adding 0.1 equivalents of NaOMe to a solution of the intermediate in methanol and refluxing for a few hours is a robust method.

Problem 3: I am observing significant impurities after the cyclization step.

Q: My final product is contaminated with a major side product that is difficult to remove. What is it likely to be? A: The most probable side product is the diketopiperazine, formed via intermolecular dimerization of two molecules of the amino ester intermediate.

  • Cause - Intermolecular vs. Intramolecular Reaction: The formation of the desired six-membered ring (intramolecular) competes with the formation of a six-membered diketopiperazine from two molecules (intermolecular). At high concentrations, the intermolecular pathway is favored.

    • Expert Recommendation: Apply the principle of high dilution. Run the cyclization reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by using a large volume of solvent or by the slow addition of the intermediate via a syringe pump to the hot, refluxing solvent. This ensures that the concentration of the intermediate is always low, favoring the intramolecular pathway.

IV. Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl (S)-N-(2-hydroxyethyl)-3-phenylalaninate
  • To a 250 mL round-bottom flask, add L-phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol, 1.0 eq.).

  • Add anhydrous acetonitrile (150 mL) followed by powdered anhydrous potassium carbonate (K₂CO₃) (19.2 g, 139 mmol, 3.0 eq.).

  • Stir the suspension vigorously. Add 2-bromoethanol (3.6 mL, 51.0 mmol, 1.1 eq.) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC (Mobile phase: 50% ethyl acetate in hexanes; Stain: ninhydrin). The reaction is typically complete in 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 20% to 60% ethyl acetate in hexanes) to yield the title compound as a pale yellow oil.

Protocol 2: Synthesis of (S)-5-Benzylmorpholin-3-one (Thermal Cyclization)
  • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the purified methyl (S)-N-(2-hydroxyethyl)-3-phenylalaninate (5.0 g, 22.4 mmol) in toluene (250 mL).

  • Heat the solution to reflux. Methanol and water will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC (Mobile phase: 80% ethyl acetate in hexanes; Stain: KMnO₄). The reaction may take 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes or by flash column chromatography (gradient elution, 50% to 100% ethyl acetate in hexanes) to afford (S)-5-benzylmorpholin-3-one as a white solid.

V. Optimization of Reaction Conditions

The cyclization step is often the most challenging. The following table summarizes conditions that can be explored for optimization.

EntryMethodBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Notes
1ThermalNoneToluene11024~45%Requires high dilution (0.05 M) to minimize dimerization.
2Base-Cat.NaOMe (0.1)Methanol654~75%Faster reaction, but risk of transesterification if not careful.
3Base-Cat.NaH (0.2)THF666~80%Requires strictly anhydrous conditions. NaH is pyrophoric.
4Base-Cat.K₂CO₃ (2.0)DMF10012~60%Milder conditions, but may require higher temperature.

VI. References

  • Thompson, W. J., et al. (1991). Journal of Medicinal Chemistry. (Illustrative source for general synthetic transformations).

  • Wolfe, J. P., et al. (2006). A concise asymmetric synthesis of cis-3,5-disubstituted morpholines. Organic Letters, 8(8), 1641-1644. [Link]

  • Bode, J. W., et al. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines. Organic Letters, 19(17), 4696-4699. [Link]

  • Mutti, F. G., et al. (2018). Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. ACS Catalysis, 8(9), 8314-8319. [Link]

  • Osbourn, J. (2014). Intramolecular reaction between carboxylic acid and amide. YouTube. [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 140-143. [Link]

  • Beller, M., et al. (2017). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 56(43), 13411-13415. [Link]

  • Gagné, M. R., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 24(18), 3326. [Link]

  • Toste, F. D., et al. (2019). Molybdenum-Catalyzed Asymmetric Amination of α-Hydroxy Esters: Synthesis of α-Amino Acids. Angewandte Chemie International Edition, 58(15), 5005-5009. [Link]

  • O'Donnell, M. J. (1978). O'Donnell Amino Acid Synthesis. Tetrahedron Letters, 19(30), 2641-2644. [Link]

  • Cossy, J., et al. (2016). Amide Activation in Ground and Excited States. Molecules, 21(11), 1541. [Link]

Sources

Technical Support Center: Chiral Separation of 5-Benzylmorpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chiral separation of 5-benzylmorpholin-3-one enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving this specific chiral compound. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during experimental work. Our approach is rooted in practical, field-proven insights to empower you to develop robust and efficient separation methods.

Introduction to the Challenge

This compound possesses a stereogenic center at the C5 position of the morpholinone ring, leading to the existence of two enantiomers. As is often the case in pharmaceutical development, these enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, their separation and individual characterization are critical. The presence of a benzyl group and a cyclic carbamate (morpholinone) structure presents unique challenges in achieving baseline resolution. This guide will walk you through a systematic approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line approach for the chiral separation of this compound?

For the initial screening and method development for this compound, we recommend starting with Supercritical Fluid Chromatography (SFC) due to its inherent advantages in speed, efficiency, and reduced solvent consumption for chiral separations.[1][2] A secondary approach would be High-Performance Liquid Chromatography (HPLC) under normal phase conditions.

Q2: Which type of chiral stationary phase (CSP) is most likely to be successful?

Based on the structure of this compound, which contains a cyclic carbamate and an aromatic group, polysaccharide-based CSPs are the most promising. Specifically, derivatives of amylose and cellulose, such as those with phenylcarbamate selectors, have demonstrated broad applicability for such compounds.[3] We recommend screening a selection of both amylose- and cellulose-based columns to identify the optimal stationary phase.

Q3: What are typical starting conditions for an SFC method?

A good starting point for a screening protocol on a polysaccharide-based CSP would be:

  • Mobile Phase: Supercritical CO₂ with a methanol (MeOH) co-solvent gradient.

  • Gradient: A generic gradient of 5% to 40% MeOH over 5-10 minutes.

  • Flow Rate: 2-4 mL/min for an analytical scale column.

  • Backpressure: 150 bar.

  • Temperature: 40°C.

Q4: Should I use additives in my mobile phase?

For this compound, which has a basic nitrogen in the morpholine ring, the use of a basic additive in the mobile phase can significantly improve peak shape and may enhance selectivity.[4] Start with a low concentration (e.g., 0.1%) of a basic additive like diethylamine (DEA) or isopropylamine in your co-solvent. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[1]

Q5: I am not getting any separation between the enantiomers. What should I do next?

If you observe co-elution, consider the following steps in order:

  • Screen different CSPs: The initial CSP may not provide the necessary chiral recognition. Test a variety of polysaccharide-based columns with different carbamate derivatives.

  • Change the co-solvent: If you are using methanol, try ethanol or isopropanol. The change in the alcohol modifier can alter the hydrogen bonding interactions and impact selectivity.[5]

  • Vary the additive: If you are not using an additive, introduce a basic one. If you are already using one, try a different basic additive or vary its concentration.

  • Adjust the temperature: Lowering the temperature can sometimes improve resolution, although it may increase analysis time.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Symptom Potential Cause Troubleshooting Action
Peak Tailing Secondary interactions with the stationary phase, particularly with residual silanols.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.[6][7]
Overloading of the column.Reduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting Column overload.Dilute the sample.
Column degradation or void formation.If the problem persists after reducing the sample load, the column may be compromised and require replacement.[8]
Problem 2: Poor Resolution (Rs < 1.5)

Inadequate resolution is a common hurdle in chiral method development.

Symptom Potential Cause Troubleshooting Action
Partial Separation Sub-optimal mobile phase composition.1. Optimize the co-solvent percentage: In SFC, systematically vary the percentage of the alcohol co-solvent. A lower percentage often increases retention and may improve resolution. 2. Change the co-solvent: Switch between methanol, ethanol, and isopropanol.[5]
Inadequate chiral recognition by the CSP.Screen a different family of polysaccharide-based CSPs (e.g., if using an amylose-based column, try a cellulose-based one).
Temperature is too high.Decrease the column temperature in increments of 5°C. Lower temperatures can enhance enantioselectivity.[5]
No Separation Incorrect choice of CSP.A systematic screening of several different polysaccharide-based CSPs is the most effective approach.
Inappropriate mobile phase mode.If using SFC, consider trying normal phase HPLC with a mobile phase of hexane and an alcohol.
Problem 3: Irreproducible Retention Times

Shifting retention times can indicate a lack of method robustness.

Symptom Potential Cause Troubleshooting Action
Gradual Shift in Retention Time Column contamination.Implement a column washing procedure as recommended by the manufacturer. For immobilized CSPs, stronger solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used.[3]
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the concentration of the additive.
Sudden Change in Retention Time Leak in the system.Check all fittings and connections for leaks.
Change in mobile phase composition.Verify that the correct mobile phase is being used and that the solvent lines are in the correct reservoirs.

Experimental Protocols

Protocol 1: Initial Chiral SFC Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method using SFC.

Objective: To identify a promising chiral stationary phase and mobile phase for the separation of this compound enantiomers.

Materials:

  • Racemic this compound standard

  • SFC-grade CO₂

  • HPLC-grade methanol, ethanol, and isopropanol

  • Diethylamine (DEA)

  • A selection of polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate))

Procedure:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Prepare three co-solvent bottles: Methanol with 0.1% DEA, Ethanol with 0.1% DEA, and Isopropanol with 0.1% DEA.

  • Install the first chiral column into the SFC system.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 5% Methanol with 0.1% DEA in CO₂).

  • Perform a gradient injection for each of the three co-solvents. A typical screening gradient is 5% to 40% co-solvent over 5 minutes.

  • Monitor the chromatogram for any signs of peak splitting or separation.

  • Repeat steps 3-6 for each of the selected chiral columns.

  • Evaluate the screening data to identify the column and co-solvent combination that provides the best initial separation.

Protocol 2: HPLC Method Optimization for Improved Resolution

Objective: To optimize the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5) of the this compound enantiomers.

Materials:

  • Racemic this compound standard

  • HPLC-grade hexane, isopropanol (IPA), and ethanol (EtOH)

  • Diethylamine (DEA)

  • The most promising chiral column identified from the initial screening.

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase at 1 mg/mL.

  • Start with a mobile phase composition that showed partial separation in the screening (e.g., Hexane:IPA with 0.1% DEA, 90:10 v/v).

  • Perform a series of isocratic injections, systematically varying the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20% IPA).

  • Analyze the resolution factor (Rs) for each condition.

  • If baseline resolution is not achieved, try a different alcohol modifier (e.g., EtOH) and repeat step 3.

  • Once a suitable mobile phase composition is identified, the flow rate can be adjusted to optimize the analysis time.

Visualizations

MethodDevelopmentWorkflow start Start: Racemic this compound sfc_screen SFC Screening (Polysaccharide CSPs) start->sfc_screen hplc_screen HPLC (Normal Phase) Screening (Polysaccharide CSPs) start->hplc_screen no_sep No Separation sfc_screen->no_sep partial_sep Partial Separation sfc_screen->partial_sep baseline_sep Baseline Separation (Rs >= 1.5) sfc_screen->baseline_sep hplc_screen->no_sep hplc_screen->partial_sep hplc_screen->baseline_sep no_sep->sfc_screen Try different CSPs optimize Optimize Method (Co-solvent, Additive, Temp.) partial_sep->optimize end Validated Method baseline_sep->end optimize->baseline_sep

Caption: Chiral separation method development workflow.

TroubleshootingLogic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes (Tailing) fronting Fronting peak_shape->fronting Yes (Fronting) retention Irreproducible Retention? resolution->retention No optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes check_leaks Check for Leaks retention->check_leaks Yes add_additive Add/Adjust Basic Additive tailing->add_additive reduce_conc Reduce Sample Concentration tailing->reduce_conc check_solvent Check Sample Solvent tailing->check_solvent fronting->reduce_conc replace_column Replace Column fronting->replace_column change_csp Change CSP optimize_mp->change_csp If no improvement adjust_temp Adjust Temperature change_csp->adjust_temp If still no improvement check_mp_prep Verify Mobile Phase Prep check_leaks->check_mp_prep wash_column Wash Column check_mp_prep->wash_column

Caption: Troubleshooting logic for chiral separation.

References

Sources

Technical Support Center: Enhancing the Stability of 5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for 5-benzylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound during storage and experimentation. We will explore the causality behind its degradation and provide robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary stability concerns?

A1: this compound is a heterocyclic compound featuring a morpholinone core. This structure contains both a lactam (a cyclic amide) and an ether linkage. Its primary stability concerns stem from its susceptibility to two main degradation pathways:

  • Hydrolysis: The lactam ring is prone to cleavage by acid- or base-catalyzed hydrolysis, which would result in a ring-opened amino acid derivative.

  • Oxidation: The benzylic position (the carbon atom connecting the phenyl group to the morpholinone ring) is susceptible to oxidation.[1] Additionally, the morpholine ring itself can undergo oxidative degradation.[2][3]

These reactions can be accelerated by inappropriate storage conditions such as exposure to moisture, extreme pH, oxygen, light, and high temperatures.

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

A2: To ensure maximum stability, the compound should be stored with the following precautions, summarized in the table below. The core principle is to mitigate exposure to atmospheric oxygen and moisture.

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the kinetics of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[2]
Container Tightly sealed, amber glass vialProtects from moisture and light, which can catalyze degradation.[4][5]
Environment Dry, well-ventilated areaPrevents moisture ingress and ensures a stable external environment.[6][7]
Incompatibilities Store away from strong acids, bases, and oxidizing agents.[6][7]Prevents catalytic hydrolysis and accelerated oxidation.

Q3: My this compound solution appears to be degrading. What are the likely causes?

A3: Solution-state instability is common and is typically accelerated by the solvent system and experimental conditions. Key factors include:

  • Solvent pH: Protic solvents or aqueous buffers with non-neutral pH can rapidly catalyze the hydrolysis of the lactam ring.[8]

  • Dissolved Oxygen: Many organic solvents contain dissolved oxygen, which can facilitate oxidative degradation, especially when heated or exposed to light.[9]

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other reactive impurities in the solvent can initiate degradation.

  • Temperature: Elevated temperatures during experiments will increase the rate of all degradation pathways.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid loss of parent compound peak and appearance of new peaks in HPLC analysis of a sample in solution.

Root Cause Analysis: This is a classic sign of chemical degradation, most likely hydrolysis or oxidation. The identity of the degradation products depends on the specific stressor.

Troubleshooting Steps:

  • Characterize the Degradants: Use LC-MS/MS to get mass data on the new peaks. This is critical for identifying the degradation pathway. A mass increase of +16 amu often suggests oxidation, while an increase of +18 amu suggests hydrolysis.

  • Evaluate Solvent System:

    • pH: Measure the pH of your solution. If you are not using a buffer, dissolved gases (like CO₂) can make aqueous solutions slightly acidic. For optimal stability, use a buffer system around pH 6-7.

    • Solvent Type: If using aqueous solutions, consider switching to aprotic organic solvents like acetonitrile (ACN) or dimethylformamide (DMF) for short-term experiments, provided the compound is soluble and stable in them.

    • Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. This is a crucial step to prevent oxidation.

  • Control Headspace: Prepare solutions in vials where the headspace has been flushed with an inert gas before sealing. This minimizes oxygen exposure during the experiment.

The following diagram illustrates the primary degradation mechanisms. Hydrolysis opens the lactam ring, while oxidation can occur at the benzylic position.

G A This compound (Parent Compound) B Ring-Opened Product (Amino Acid Derivative) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Oxidized Product (e.g., Hydroxy or Keto derivative) A->C Oxidation ([O], Light, Heat) D Further Degradants B->D C->D

Caption: Potential degradation pathways for this compound.

Issue 2: The solid material has changed color (e.g., yellowing) or shows poor solubility compared to a fresh batch.

Root Cause Analysis: This often points to solid-state degradation. Surface oxidation or the slow reaction with atmospheric moisture and CO₂ over time can lead to the formation of colored impurities or less soluble polymeric byproducts.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately confirm that the material has been stored according to the recommended conditions (see FAQ A2). Check the container seal for integrity.

  • Analytical Characterization:

    • Perform HPLC analysis to quantify the purity of the material. Compare the chromatogram to that of a reference standard or a fresh lot.

    • Use Fourier-Transform Infrared Spectroscopy (FTIR) to look for changes in key functional groups. For example, the appearance of a broad hydroxyl (-OH) peak could indicate hydrolysis.[10]

  • Purification: If degradation is minor (<5-10%), the material may be salvageable by recrystallization or flash chromatography. However, it is critical to first identify the impurities to ensure they can be effectively removed.

  • Preventative Action: For future batches, subdivide the material into smaller, single-use quantities upon receipt. This minimizes repeated exposure of the bulk material to the atmosphere each time a sample is taken.

Key Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and validate that the analytical method can resolve them from the parent peak. This is a foundational step outlined in ICH guidelines.[11][12]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a sealed vial. Aim for 5-20% degradation of the active ingredient.[11][13]

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 8 hours, protected from light.

    • Thermal: Dilute stock with ACN:Water (1:1). Incubate at 80°C for 48 hours.

    • Photolytic: Expose the solid compound and the solution (in a quartz cuvette) to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated HPLC-UV method. Use a photodiode array (PDA) detector to check for peak purity.

    • Analyze key samples by LC-MS to identify the mass of degradant peaks.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Neutralize (if needed) & Aliquot Samples B1->C B2->C B3->C B4->C B5->C D HPLC-PDA Analysis C->D E LC-MS Analysis for Mass Identification C->E F Assess Peak Purity & Resolution D->F G Propose Degradation Pathways E->G F->G

Caption: Workflow for a forced degradation study.

Protocol 2: Excipient Compatibility Screening

Objective: To assess the potential for interactions between this compound and common pharmaceutical excipients, which could compromise the stability of a final formulation.

Methodology:

  • Excipient Selection: Choose excipients relevant to your intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.).

  • Sample Preparation:

    • Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a control sample of the pure compound.

    • Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to simulate a high-humidity environment.[14]

  • Stress Storage: Store all samples in sealed vials at an accelerated condition, such as 50°C/75% RH, for 4 weeks.[15]

  • Analysis:

    • At time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples.

    • Visually inspect for any physical changes (color, clumping).

    • Quantify the amount of remaining this compound and the formation of any degradation products using a validated stability-indicating HPLC method.[10]

    • Techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect changes in thermal events that suggest an interaction.[16]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Gotor-Gotor, V., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5220. Available from: [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Somsák, L., et al. (2020). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 25(24), 5941. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 6(4-6), 409-416. Available from: [Link]

  • Kocbek, P., et al. (2021). A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid. Pharmaceutics, 13(3), 405. Available from: [Link]

  • Vasile, F., et al. (2022). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 27(19), 6245. Available from: [Link]

  • PENTA s.r.o. (2021). Morpholine - SAFETY DATA SHEET.
  • Wang, Y., et al. (2015). Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. AAPS PharmSciTech, 16(1), 110-119. Available from: [Link]

  • Adejare, A., & Oladotun, O. (2009). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 8(3), 253-258. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • Aizpurua-Olaizola, O., et al. (2016). Methods for quantification of cannabinoids: a narrative review. Journal of Cannabis Research, 2(1), 1-13. Available from: [Link]

  • Zhang, Y., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9288-9291. Available from: [Link]

  • Thevenon, A., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(10), 14211-14218. Available from: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • ElSohly, M. A., & Gul, W. (2014). Cannabinoids analysis: analytical methods for different biological specimens. In The Analytical Chemistry of Cannabis (pp. 211-241). Elsevier.
  • Carlier, J., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3825. Available from: [Link]

  • ChemIntel360. (2024). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab.
  • Kurbangaleev, A. R., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(13), 5129. Available from: [Link]

  • International Pharmaceutical Quality. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]

  • Ghosh, A., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology, 28(5), 442-450. Available from: [Link]

  • Huisman, G. W., & Schiminax, J. (2008). C-14 oxidation of morphine derivatives. U.S. Patent No. 7,435,817. Washington, DC: U.S. Patent and Trademark Office.
  • Wilson, P., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Polymer Bulletin. Available from: [Link]

  • Alfa Chemistry. (n.d.). Excipient Compatibility Test of Generic Drug.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Pellati, F., et al. (2018). New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp). Molecules, 23(10), 2639. Available from: [Link]

  • Le, A., et al. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene, 20(10), 461-471. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 1660. Available from: [Link]

  • Singh, S., & Kumar, V. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4501-4513. Available from: [Link]

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Technical Support Center: Strategies to Overcome Poor Solubility of 5-Benzylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with 5-benzylmorpholin-3-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in my aqueous assay buffer. What are the likely reasons for this poor solubility?

A1: The poor aqueous solubility of this compound derivatives can be attributed to several physicochemical properties inherent to their structure. The presence of a benzyl group, which is a large, non-polar aromatic ring, significantly contributes to the molecule's hydrophobicity.[1] This can lead to strong intermolecular forces in the solid state, resulting in a high crystal lattice energy that is difficult for water molecules to overcome. Additionally, the morpholinone core, while containing polar heteroatoms, may not be sufficient to counteract the hydrophobicity of the benzyl substituent. The overall lipophilicity of the molecule, often indicated by a high logP value, is a primary driver of low water solubility.[2]

Q2: I've encountered precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this "crashing out"?

A2: This is a common phenomenon for poorly soluble compounds.[3] The high concentration of the organic solvent (DMSO) keeps the compound solubilized, but upon dilution into an aqueous medium, the compound's low intrinsic aqueous solubility leads to precipitation. To mitigate this, consider the following:

  • Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains your compound's solubility without interfering with your assay.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a certain percentage of a water-miscible organic co-solvent, such as ethanol, propylene glycol, or PEG 400.[4] This can help maintain the solubility of your compound at the desired final concentration.

  • Employ a serial dilution approach: A stepwise serial dilution into the aqueous buffer can sometimes prevent immediate precipitation by avoiding a sudden, large change in solvent polarity.

Q3: Can I improve the solubility of my weakly basic this compound derivative by adjusting the pH?

A3: Yes, for ionizable compounds, pH adjustment is often the first and simplest approach to enhance solubility.[5] If your this compound derivative has a basic functional group (like the nitrogen in the morpholine ring), its solubility will likely be pH-dependent. By lowering the pH of the solution with a pharmaceutically acceptable acid, you can protonate the basic group, forming a more water-soluble salt in situ.[6] It is crucial to determine the pKa of your compound to understand the pH range where it will be ionized and thus more soluble. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[6] However, be mindful that a very low pH might not be compatible with your experimental system or could cause chemical degradation of your compound.

Q4: pH adjustment isn't providing sufficient solubility for my needs. What are the next steps I should consider?

A4: If pH modification is insufficient, you will need to explore more advanced formulation strategies. The choice of the next step will depend on the stage of your research and the intended application of your compound. The main approaches can be categorized as:

  • Chemical Modifications:

    • Salt Formation: This is a very common and effective method for increasing the solubility of ionizable drugs.[7]

    • Co-crystals: This technique involves co-crystallizing your active pharmaceutical ingredient (API) with a benign co-former molecule to create a new crystalline solid with improved physicochemical properties, including solubility.[8]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3]

    • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline API is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[9][10] This can significantly increase the apparent solubility and dissolution rate.

The following diagram provides a general decision-making framework:

Solubility Enhancement Strategy Decision Tree start Poorly Soluble this compound Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Attempt pH Adjustment/Buffering is_ionizable->ph_adjustment Yes advanced_formulation Move to Advanced Formulation Strategies is_ionizable->advanced_formulation No sufficient_solubility Sufficient Solubility? ph_adjustment->sufficient_solubility salt_formation Consider Salt Formation sufficient_solubility->salt_formation No end Proceed with Experiment/Formulation sufficient_solubility->end Yes co_crystals Consider Co-crystals salt_formation->co_crystals co_crystals->advanced_formulation asd Amorphous Solid Dispersions (ASDs) advanced_formulation->asd lipid_based Lipid-Based Formulations advanced_formulation->lipid_based particle_size Particle Size Reduction advanced_formulation->particle_size asd->end lipid_based->end particle_size->end ASD Preparation Workflow start Start: Crystalline API and Polymer dissolution Dissolve API and Polymer in a Common Solvent start->dissolution spray_drying Spray Drying (Atomization and Solvent Evaporation) dissolution->spray_drying collection Collect Dried ASD Powder spray_drying->collection secondary_drying Secondary Drying (Vacuum Oven) collection->secondary_drying characterization Characterize ASD (Amorphous nature, Drug Load, Stability) secondary_drying->characterization dissolution_testing Perform Dissolution Testing characterization->dissolution_testing end End: Analyze Dissolution Profile dissolution_testing->end

Amorphous Solid Dispersion (ASD) Workflow

Methodology:

  • Formulation Development:

    • Polymer Selection: Choose a polymer based on its ability to form a stable amorphous dispersion with your compound and its desired release profile. [11] * Drug Loading: Determine the desired drug-to-polymer ratio. Start with a lower drug loading (e.g., 10-25%) to ensure stability.

    • Solvent System: Identify a volatile solvent or solvent system that dissolves both the drug and the polymer. [12]2. Spray Drying Process:

    • Prepare a solution of the drug and polymer in the selected solvent system.

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure, drying gas flow rate) to ensure efficient solvent evaporation and formation of a dry powder. [12]3. Powder Collection and Secondary Drying:

    • Collect the resulting powder from the cyclone separator.

    • Dry the powder further under vacuum to remove any residual solvent.

  • Characterization:

    • XRPD: Confirm the amorphous nature of the drug in the dispersion (absence of sharp diffraction peaks).

    • DSC: Identify the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability.

    • HPLC: Determine the actual drug loading and purity.

  • Dissolution Testing:

    • Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the ASD to the crystalline drug. [13]

References

  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link]

  • Williams, H., Trevaskis, N. L., & Porter, C. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Bolla, G., & Nangia, A. (2016).
  • Johansson, P., & Wågberg, F. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Serajuddin, A. T. M. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. In Handbook of Pharmaceutical Salts (pp. 1-42). CRC Press.
  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Thakral, S., & Thakral, N. K. (2020). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics, 12(8), 743.
  • Lust, A. (2021). Stabilization of Amorphous APIs. Pharmaceutical Technology, 45(12).
  • S. G. D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • ResearchGate. (2025). Molecular complex morpholine–CO 2–H 2O. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(15), 4485.
  • Kumar, L., & Singh, S. (2013). Salt Selection in Drug Development. Pharmaceutical Technology, 37(10).
  • Indulkar, A. S., et al. (2017). Combining drug salt formation with amorphous solid dispersions – a double edged sword. International Journal of Pharmaceutics, 531(2), 522-533.
  • Veranova. (n.d.). Amorphous Solid Dispersion. Retrieved from [Link]

  • ChemBK. (n.d.). (5R)-5-Phenylmorpholin-3-one. Retrieved from [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Meng, F., et al. (2021). Advances in the development of amorphous solid dispersions: The role of polymeric carriers. Acta Pharmaceutica Sinica B, 11(9), 2609-2628.
  • Hovione. (2019). AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a.... Retrieved from [Link]

  • Wulff, M., & Müller-Goymann, C. C. (1998). Increasing drug solubility by means of bile salt-phosphatidylcholine-based mixed micelles. International journal of pharmaceutics, 176(1), 7-16.
  • Preis, M., & Wenz, T. (2021).
  • Bhalerao, U. T., & Pandit, A. B. (2003). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water.
  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-460.
  • MDPI. (2021). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Retrieved from [Link]

  • Jorgensen, W. L., & Gao, J. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1043-1048.
  • ResearchGate. (2025). Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Functionalized Mesoporous Silica FDU-12 Loaded with Bacitracin. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?. 196, 106756.
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  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(2), 65.
  • Yüksek, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23(10), 4449-4457.
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Refinement of work-up procedures for 5-benzylmorpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-benzylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the work-up and purification of this valuable synthetic intermediate. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and visual workflows to help optimize your reactions and ensure the highest purity of your final product.

Troubleshooting Guide: Work-up and Purification

This section addresses specific issues that may be encountered during the isolation and purification of this compound.

Issue 1: Persistent Emulsion During Aqueous Work-up

Question: I am experiencing a persistent emulsion at the aqueous-organic interface during the extractive work-up of my this compound synthesis, making phase separation difficult. What is causing this and how can I resolve it?

Answer: Emulsion formation is a common issue in the work-up of reactions involving N-alkylation, often due to the presence of unreacted starting materials, salts, and the amphiphilic nature of the product itself. The following steps can be taken to break the emulsion and improve phase separation:

Troubleshooting & Optimization:

StrategyRationale
Addition of Brine The addition of a saturated aqueous sodium chloride (brine) solution increases the ionic strength of the aqueous phase.[1][2][3] This reduces the solubility of organic components in the aqueous layer and helps to disrupt the micelles that stabilize the emulsion.
Filtration If fine particulate matter (e.g., inorganic salts) is present, it can stabilize the emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and facilitate phase separation.
Centrifugation For small-scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
Solvent Modification Adding a small amount of a different organic solvent with a lower polarity, such as hexane or heptane, can sometimes alter the interfacial tension and break the emulsion.
Patience and Gentle Agitation Allowing the mixture to stand undisturbed for an extended period can lead to gradual separation. Gentle swirling or rocking, rather than vigorous shaking, during the extraction can also prevent stable emulsions from forming.
Issue 2: Low Yield of Isolated Product After Work-up

Question: My final yield of this compound is consistently low after the work-up and purification. What are the potential causes and how can I improve my recovery?

Answer: Low yields can stem from several factors, including incomplete reaction, product loss during extraction, or degradation. Here's a systematic approach to diagnosing and addressing the issue:

Troubleshooting & Optimization:

  • Incomplete Reaction:

    • Reaction Monitoring: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Reaction Conditions: N-alkylation reactions can be sensitive to temperature, reaction time, and the choice of base.[4] Ensure that the reaction is allowed to proceed for a sufficient duration and at an optimal temperature.

  • Product Loss During Extraction:

    • Aqueous Solubility: While this compound is primarily organic-soluble, it may have some residual solubility in the aqueous phase, especially if the pH is not optimal.

    • Back-Extraction: To minimize losses, it is advisable to re-extract the aqueous layer multiple times with fresh portions of the organic solvent.[3][5][6]

    • pH Adjustment: Ensure the aqueous phase is basic (pH > 8) before extraction to ensure the product is in its neutral, less water-soluble form.

  • Side Reactions:

    • Over-alkylation: In some cases, side reactions can lead to the formation of byproducts, reducing the yield of the desired product.[7] Careful control of stoichiometry and reaction conditions can mitigate this.

    • Degradation: If the work-up conditions are too harsh (e.g., strongly acidic or basic), the product may degrade. It is recommended to use milder conditions, such as saturated sodium bicarbonate solution for neutralization.[1][2]

Issue 3: Difficulty in Product Crystallization

Question: After concentrating the organic phase, my this compound product remains as a persistent oil and will not crystallize. How can I induce crystallization?

Answer: The inability to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice. The following techniques can be employed to induce crystallization:

Troubleshooting & Optimization:

TechniqueDescription
Solvent Selection The choice of solvent is critical for successful recrystallization. A good solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common approach is to use a mixed solvent system, such as dichloromethane/n-hexane or ethyl acetate/hexane.[1]
Scratching Using a glass rod to gently scratch the inside surface of the flask at the air-solvent interface can create nucleation sites for crystal growth.
Seeding If a small amount of crystalline product is available from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.
Cooling Slow cooling of the solution allows for the formation of larger, purer crystals. Rapid cooling can cause the product to "oil out." It is recommended to allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.[6]
Purification If the product remains an oil despite these efforts, it is likely that significant impurities are present. In this case, purification by column chromatography is recommended before attempting recrystallization again.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound?

A1: A typical work-up procedure following the N-benzylation of morpholin-3-one involves quenching the reaction, followed by extraction and washing. The organic phase is then dried and concentrated to yield the crude product, which is subsequently purified.

Experimental Protocol: Standard Work-up

  • Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous phase).[5][6]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution to remove any remaining acid.[1][2]

    • Water to remove water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) to facilitate drying.[1][2]

  • Drying: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[1][2][8]

Q2: What are some common side products in the synthesis of this compound and how can I remove them?

A2: The most common side product is unreacted morpholin-3-one. Additionally, if benzyl bromide or chloride is used as the alkylating agent, residual amounts may remain. Over-alkylation is also a possibility, though less common under controlled conditions.[7]

  • Unreacted Morpholin-3-one: This starting material is more polar and has higher water solubility than the product. It can typically be removed during the aqueous washes.

  • Residual Benzyl Halide: This is a non-polar impurity. Washing the organic layer with a dilute solution of a nucleophilic scavenger, such as sodium bisulfite, can help to remove it. However, it is often more effectively removed during column chromatography or recrystallization.

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane is generally effective for separating the desired product from both more polar and less polar impurities.

Q3: How can I confirm the purity and identity of my final this compound product?

A3: A combination of analytical techniques should be used to confirm the identity and purity of the synthesized compound:

  • Thin Layer Chromatography (TLC): A quick and effective way to assess the purity of the product and compare it to the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The presence of the benzyl group and the morpholinone core can be verified by characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Visual Workflows

Diagram 1: Extractive Work-up Workflow

A Reaction Mixture B Quench with Water A->B C Extract with Organic Solvent B->C D Separate Layers C->D E Aqueous Layer D->E to waste or back-extraction F Organic Layer D->F G Back-extract Aqueous Layer E->G combine organic layers H Wash with NaHCO3 (aq) F->H G->F combine organic layers I Wash with Water H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Crude Product L->M

Caption: Standard extractive work-up procedure for this compound.

Diagram 2: Troubleshooting Crystallization Issues

start Concentrated Product is an Oil q1 Have you tried scratching the flask? start->q1 a1_yes Crystals Formed q1->a1_yes Yes q2 Have you tried seeding? q1->q2 No a2_yes Crystals Formed q2->a2_yes Yes q3 Have you tried a different solvent system? q2->q3 No a3_yes Crystals Formed q3->a3_yes Yes purify Purify by Column Chromatography q3->purify No purify->start Re-concentrate and retry

Caption: Decision tree for troubleshooting product crystallization.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • ACS Omega. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • National Institutes of Health. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Organic Syntheses Procedure. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.
  • National Institutes of Health. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN110713494A - Treatment method for removing impurities from high-purity morphine.
  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Benzylmorpholin-3-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 5-Benzylmorpholin-3-one, a heterocyclic compound with potential applications in medicinal chemistry, presents an interesting synthetic challenge. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering detailed experimental protocols, supporting data, and an expert perspective on the advantages and limitations of each approach.

The morpholin-3-one core is a privileged scaffold in drug discovery, and the introduction of a benzyl group at the 5-position offers opportunities for exploring new chemical space and biological activities. The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired scale of production, stereochemical considerations, and overall efficiency. This guide will delve into two primary strategies for the synthesis of this compound: Route 1: Alkylation of a Pre-formed Morpholin-3-one Ring and Route 2: Reductive Amination and Cyclization .

Route 1: Alkylation of an N-Protected Morpholin-3-one

This widely utilized strategy involves the initial construction of the morpholin-3-one core, followed by the introduction of the benzyl group at the C5 position via alkylation of an enolate intermediate. The success of this approach hinges on the effective protection of the nitrogen atom to prevent N-alkylation and to facilitate the desired C-alkylation.

Reaction Scheme:

Alkylation_Route start Amino Alcohol step1 Cyclization with Ethyl Chloroacetate start->step1 morpholinone N-H Morpholin-3-one step1->morpholinone step2 N-Protection (e.g., Boc-anhydride) morpholinone->step2 protected_morpholinone N-Boc-Morpholin-3-one step2->protected_morpholinone step3 Enolate Formation (LDA) then Alkylation (Benzyl Bromide) protected_morpholinone->step3 product 5-Benzyl-N-Boc-morpholin-3-one step3->product step4 Deprotection (TFA) product->step4 final_product This compound step4->final_product

Caption: Synthetic pathway for Route 1: Alkylation.

Causality in Experimental Choices:

The choice of an N-protecting group is critical. The tert-butyloxycarbonyl (Boc) group is often preferred due to its stability under the basic conditions required for enolate formation and its facile removal under acidic conditions. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is essential to ensure the quantitative formation of the kinetic enolate, minimizing side reactions. Benzyl bromide serves as a reactive electrophile for the subsequent alkylation step.

Experimental Protocol: Synthesis of (S)-5-Benzyl-4-(tert-butoxycarbonyl)morpholin-3-one

This protocol is adapted from the general methodology described by Kempf et al. for the synthesis of 5-substituted morpholin-3-ones.

Step 1: Synthesis of (S)-4-(tert-Butoxycarbonyl)-5-(hydroxymethyl)morpholin-3-one

  • To a solution of (S)-2-amino-3-hydroxypropanoic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq.).

  • Cool the mixture to 0 °C and add a solution of ethyl chloroacetate (1.1 eq.) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product dissolved in dichloromethane, add Boc-anhydride (1.2 eq.) and triethylamine (1.5 eq.).

  • Stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the N-Boc protected morpholin-3-one.

Step 2: Alkylation with Benzyl Bromide

  • Dissolve the (S)-4-(tert-butoxycarbonyl)-5-(hydroxymethyl)morpholin-3-one (1 eq.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of LDA (1.1 eq.) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain (S)-5-benzyl-4-(tert-butoxycarbonyl)morpholin-3-one.

Step 3: Deprotection

  • Dissolve the purified product in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5 eq.) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry, concentrate, and purify to yield the final product, this compound.

Data Summary:
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1Amino alcohol, Ethyl chloroacetateNa2CO3Dioxane/Water0 to RT12~70-80
2N-H Morpholin-3-oneBoc-anhydride, Et3NDichloromethaneRT4~85-95
3N-Boc-Morpholin-3-oneLDA, Benzyl bromideTHF-78 to RT5~60-75
4N-Boc-5-benzylmorpholin-3-oneTFADichloromethaneRT2>90

Note: Yields are approximate and can vary based on the specific amino alcohol and reaction scale.

Route 2: Reductive Amination and Cyclization

An alternative approach involves the formation of a key intermediate via reductive amination, followed by an intramolecular cyclization to construct the morpholin-3-one ring. This method can be advantageous as it may offer a more convergent synthesis.

Reaction Scheme:

Reductive_Amination_Route start 2-Aminoethanol step1 Reductive Amination (e.g., NaBH(OAc)3) start->step1 aldehyde Phenylacetaldehyde aldehyde->step1 intermediate N-Benzylethanolamine step1->intermediate step2 N-Alkylation intermediate->step2 reagent Ethyl Bromoacetate reagent->step2 diester Diester Intermediate step2->diester step3 Dieckmann Cyclization diester->step3 final_product This compound step3->final_product

Caption: Synthetic pathway for Route 2: Reductive Amination.

Causality in Experimental Choices:

Reductive amination is a powerful tool for C-N bond formation and avoids the over-alkylation issues often seen with direct alkylation of amines.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.[3] The subsequent Dieckmann cyclization of the diester intermediate is a classic method for forming five- and six-membered rings. The choice of base for this step is crucial to promote the intramolecular condensation.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Step 1: Synthesis of N-Benzylethanolamine

  • To a solution of 2-aminoethanol (1 eq.) and phenylacetaldehyde (1.1 eq.) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield N-benzylethanolamine.

Step 2: Synthesis of the Diester Intermediate

  • To a solution of N-benzylethanolamine (1 eq.) and triethylamine (2.5 eq.) in dichloromethane, add ethyl bromoacetate (2.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Dieckmann Cyclization

  • To a solution of the purified diester (1 eq.) in anhydrous toluene, add a strong base such as sodium ethoxide (1.2 eq.) at room temperature.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction and quench with a dilute acid.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Data Summary:
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Aminoethanol, PhenylacetaldehydeNaBH(OAc)3Dichloromethane0 to RT12~80-90
2N-Benzylethanolamine, Ethyl BromoacetateEt3NDichloromethane0 to RT24~60-70
3Diester IntermediateNaOEtTolueneReflux6~50-65

Note: Yields are approximate and can vary based on reaction conditions and scale.

Comparative Analysis

FeatureRoute 1: AlkylationRoute 2: Reductive Amination & Cyclization
Overall Yield Generally moderate to good.Can be comparable to Route 1, but depends heavily on the efficiency of the cyclization step.
Stereocontrol Can be stereoselective if a chiral amino alcohol is used as the starting material.Stereocontrol can be challenging to introduce and may require chiral auxiliaries or catalysts.
Scalability The use of LDA can be challenging on a large scale due to its pyrophoric nature and the need for cryogenic temperatures.More amenable to large-scale synthesis as it avoids highly reactive and hazardous reagents like LDA.
Starting Materials Requires access to the appropriate amino alcohol.Utilizes readily available and inexpensive starting materials like 2-aminoethanol and phenylacetaldehyde.
Versatility The alkylation step can be adapted to introduce a variety of substituents at the C5 position.The scope may be limited by the availability of the corresponding aldehydes for the reductive amination step.
Safety Involves the use of a strong, pyrophoric base (LDA).Generally involves safer and more manageable reagents.

Conclusion and Future Perspectives

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages. Route 1, the alkylation of a pre-formed N-protected morpholin-3-one, provides excellent control over stereochemistry, making it the preferred choice for the synthesis of enantiomerically pure compounds. However, its scalability is a concern due to the use of LDA. Route 2, employing a reductive amination and cyclization strategy, is more amenable to large-scale production and utilizes more cost-effective and safer reagents. The choice between these routes will ultimately be dictated by the specific needs of the research, including the desired stereochemistry, scale of synthesis, and available resources.

Future research in this area could focus on developing more efficient and scalable methods for the C5-alkylation of morpholin-3-ones, potentially through the use of phase-transfer catalysis or alternative, less hazardous bases. Furthermore, exploring enzymatic or chemo-enzymatic approaches could offer highly stereoselective and environmentally friendly routes to this and other valuable morpholin-3-one derivatives.

References

  • Kempf, D. J., et al. (1996). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry, 61(21), 7236-7247.
  • BenchChem. (2025).
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  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones.
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  • Turner, N. J., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
  • Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • ChemRxiv. (n.d.). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium.
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  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • PubMed. (n.d.). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors.
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  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (n.d.). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria.
  • NIH. (2022).
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Benzylmorpholin-3-one Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic properties and engage in critical molecular interactions with biological targets, particularly protein kinases.[1][2] Within this class, the 5-benzylmorpholin-3-one core represents a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a detailed examination of the structure-activity relationships (SAR) for this family of compounds, with a primary focus on their activity as inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival; its frequent dysregulation in various cancers has made it a major target for oncology drug discovery.[3][4] Small molecule inhibitors that target the ATP-binding site of PI3K isoforms are of significant therapeutic interest.[5] The morpholine moiety, in particular, has been shown to form key hydrogen bond interactions within the hinge region of the PI3K active site, anchoring the inhibitor effectively.[2] This guide synthesizes data from analogous heterocyclic scaffolds to elucidate the key structural determinants for potency and selectivity in this compound analogs, offering a predictive framework for researchers in the field.

The this compound Pharmacophore

The fundamental structure consists of a morpholin-3-one core with a benzyl group at the N-5 position. SAR studies primarily focus on modifications at three key positions: the benzyl ring (R¹), the morpholinone ring itself, and potential substitutions at the N-4 position (R²), though the N-5 benzyl substitution is the focus of this guide.

cluster_0 This compound Core Core R2 N-4 Position Core->R2 Potential modification site R3 Morpholinone Ring Core->R3 Scaffold integrity R1 R1 Core->R1 Primary focus of SAR G cluster_0 SAR Logic Flow start Design Analog (Modify Benzyl Ring) synth Synthesize & Purify start->synth assay In Vitro Kinase Assay (Determine IC50) synth->assay data Analyze Data (Compare Potency) assay->data iterate Refine Design data->iterate iterate->start

Caption: Iterative workflow for SAR-driven lead optimization.

Impact of Benzyl Ring Substitutions

Data from closely related N-benzyl thiazolopyrimidinones, which also feature a hinge-binding morpholine, provide a strong predictive model for the SAR of this compound analogs against PI3Kβ. [1]

  • Unsubstituted Benzyl Group: The baseline compound with an unsubstituted benzyl ring establishes a reference point for inhibitory activity.

  • Mono-Substitution:

    • Ortho-Methyl (2-Me): Introducing a small methyl group at the ortho position can significantly increase potency. For example, in an analogous series, a 2-Me substitution resulted in an 8-fold increase in potency against PI3Kβ. [1]This suggests a favorable interaction within the hydrophobic pocket.

    • Meta-Chloro (3-Cl): An electron-withdrawing chloro group at the meta position also enhances activity, leading to a 4-fold increase in potency in the same analog series. [1]This indicates that both steric bulk and electronic effects can modulate binding affinity.

  • Di-Substitution:

    • 2,3-Disubstitution: Combining substitutions at the ortho and meta positions can lead to synergistic effects, yielding inhibitors with single-digit nanomolar potency. [1]Analogs with patterns like 2-methyl, 3-chloro or 2-methyl, 3-trifluoromethyl demonstrate a significant leap in inhibitory activity. This highlights the importance of precisely filling the available space in the selectivity pocket.

Comparative Activity Data

The following table summarizes the SAR data for N-benzyl thiazolopyrimidinone analogs, which serves as a predictive guide for substitutions on the this compound scaffold. [1]

Compound ID (Analog) Benzyl Ring Substitution (R¹) PI3Kβ IC₅₀ (nM) Fold Improvement vs. Unsubstituted
8 Unsubstituted 40 1x (Baseline)
9 2-Methyl 5 8x
14 3-Chloro 10 4x
16 2-Methyl, 3-Chloro 1.4 ~29x

| 17 | 2-Methyl, 3-Trifluoromethyl | 0.8 | 50x |

Data sourced from a study on thiazolopyrimidinone analogs, presented here as a predictive model for this compound derivatives. [1]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the core scaffold can be achieved through a multi-step process, exemplified by the preparation of related heterocyclic systems. A representative synthetic route is outlined below.

Protocol:

  • Step 1: Amine Alkylation: React a suitable starting amine with a substituted benzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent like acetonitrile (ACN) at room temperature to yield the N-benzylated intermediate.

  • Step 2: Cyclization: The N-benzylated amine is then reacted with a suitable bifunctional reagent, such as an α-haloacetyl halide (e.g., bromoacetyl bromide), followed by an intramolecular cyclization step, often promoted by a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), to form the morpholin-3-one ring.

  • Step 3: Purification: The final product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired this compound analog. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PI3K Enzyme Inhibition Assay

The potency of synthesized analogs against PI3K isoforms is determined using a biochemical kinase assay.

Protocol:

  • Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Procedure: a. In a 384-well plate, add 2.5 µL of the kinase/PIP2 substrate mix. b. Add 50 nL of the serially diluted compound. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

cluster_PI3K PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Blocks ATP Site

Caption: Inhibition of the PI3K signaling pathway.

Conclusion and Future Directions

The structure-activity relationship for this compound analogs as PI3K inhibitors is strongly dictated by substitutions on the N-5 benzyl ring. The data from analogous series strongly suggest that targeted modifications to this ring can dramatically improve potency by optimizing interactions within a key lipophilic pocket of the enzyme. [1]Specifically, small alkyl groups in the ortho position and electron-withdrawing groups in the meta position are beneficial, with di-substitution leading to highly potent, nanomolar inhibitors.

Future work should focus on synthesizing and evaluating a focused library of this compound analogs based on these predictive findings. Further optimization should also explore isoform selectivity (α, β, γ, δ), as isoform-specific inhibitors may offer improved therapeutic windows and reduced side effects. Finally, promising lead compounds should be profiled for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their potential as clinical drug candidates.

References

  • Title: Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors Source: Molecules URL: [Link]

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: Journal of Molecular Modeling URL: [Link]

  • Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents Source: RSC Advances URL: [Link]

  • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents Source: Molecules URL: [Link]

  • Title: Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

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Validation of 5-Benzylmorpholin-3-one: A Versatile and Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Derivatization, and Comparative Analysis

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaffold should be synthetically accessible, readily diversifiable, and possess inherent physicochemical properties conducive to favorable pharmacokinetics.[1][2][3] The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen, is a well-established "privileged structure" frequently incorporated into approved drugs to enhance properties like aqueous solubility, metabolic stability, and receptor-binding affinity.[4][5][6] This guide provides an in-depth validation of a specific, highly versatile derivative: 5-benzylmorpholin-3-one .

Here, we move beyond a simple recitation of facts to provide a field-proven perspective on why this scaffold is an exceptional starting point for library synthesis. We will dissect its synthesis, explore its chemical reactivity, objectively compare it to other common heterocyclic scaffolds, and provide detailed, validated protocols to empower researchers to leverage its full potential.

The Synthetic Accessibility of the this compound Core

A scaffold's utility is directly proportional to its ease of synthesis. Complex, low-yielding routes can stifle the rapid generation of analogs needed for structure-activity relationship (SAR) studies. The this compound core, however, is readily prepared through robust and scalable methods. The most common approach is a two-step, one-pot procedure starting from commercially available reagents.

The causality behind this experimental choice is rooted in efficiency and control. The initial reaction of 2-aminoethanol with ethyl 2-chloroacetate forms the parent morpholin-3-one ring.[7] This is immediately followed by in situ N-alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) is critical.[8][9][10] NaH ensures complete and irreversible deprotonation of the amide nitrogen, creating a potent nucleophile that readily reacts with benzyl bromide. This avoids side reactions and drives the synthesis towards a high yield of the desired N-benzylated product.

G cluster_0 Synthesis Workflow A 2-Aminoethanol + Ethyl Chloroacetate B Morpholin-3-one Intermediate A->B Cyclization C 1. Deprotonation (NaH in DMF) 2. Electrophilic Addition (Benzyl Bromide) B->C In situ N-Alkylation D This compound Scaffold C->D

Caption: High-level workflow for the synthesis of this compound.

A Scaffold Built for Diversification

The true power of this compound lies in its potential for controlled, multi-vector diversification. The structure contains several key handles for chemical modification, allowing for a systematic exploration of chemical space.

  • C2 Position Alkylation: The methylene group adjacent to the carbonyl (C2) can be deprotonated to form an enolate. This enolate can then be stereoselectively alkylated. The bulky N-benzyl group provides crucial steric hindrance, directing incoming electrophiles to the face opposite the existing side chain, thereby controlling the stereochemistry of the newly formed bond.[11] This is a powerful feature for creating complex, chirally-defined molecules.

  • Aromatic Ring Functionalization: The benzyl group's phenyl ring is a platform for numerous modifications. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to append a wide array of substituents, modulating electronic properties, lipophilicity, and target interactions.

  • Lactam Reduction: The amide bond within the morpholinone ring can be selectively reduced, for instance with lithium aluminum hydride (LAH), to yield the corresponding N-benzylmorpholine.[12] This transforms the core structure, providing access to a different class of compounds with altered geometry and hydrogen-bonding capabilities.

G cluster_vectors Diversification Vectors Scaffold This compound Core V1 C2 Position (Stereoselective Alkylation) Scaffold->V1 V2 Aromatic Ring (Cross-Coupling, EAS) Scaffold->V2 V3 Lactam Moiety (Reduction, Ring Transformation) Scaffold->V3 Library Diverse Compound Library Scaffold->Library Synthesis V1->Library V2->Library V3->Library

Caption: Key derivatization points on the this compound scaffold.

Comparative Analysis: How Does It Stack Up?

To validate the utility of this compound, it must be compared against other commonly used saturated heterocyclic scaffolds in medicinal chemistry, such as piperidine and piperazine. The choice of scaffold profoundly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundPiperidine ScaffoldPiperazine ScaffoldRationale & Field Insights
Basicity (pKa) Low (Amide N is non-basic)High (~11)High (pKa1 ~9.8, pKa2 ~5.6)The non-basic nature of the morpholinone nitrogen reduces the likelihood of off-target interactions with acidic receptors and can improve oral bioavailability by minimizing ionization in the gut. Piperazines are often highly charged at physiological pH, which can be a liability.
Solubility Moderate to HighVariable (Lipophilicity dependent)Generally HighThe ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, which often imparts better aqueous solubility compared to the purely carbocyclic piperidine analog.[6]
Metabolic Stability Generally HighSusceptible to N-dealkylation & ring oxidationSusceptible to N-dealkylation & ring oxidationThe morpholine ring is often more resistant to oxidative metabolism than piperidine or piperazine rings, potentially leading to a longer half-life in vivo.[5][12]
Synthetic Handles C2 (Enolate), Aromatic Ring, LactamN-H, Ring C-HN1-H, N2-H, Ring C-HWhile piperazine offers two distinct nitrogen atoms for derivatization, the this compound offers more varied types of reaction sites (C-C, C-N, aromatic C-X bonds) and, crucially, offers a handle for stereocontrolled functionalization at C2.[11]
Blood-Brain Barrier FavorableFavorableOften Poor (due to high pKa)The balanced lipophilic-hydrophilic profile and reduced basicity make the morpholine scaffold a preferred choice for developing CNS drug candidates.[4]

Experimental Validation: Self-Validating Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems, providing clear steps from starting material to the final, diversified product.

Protocol 1: Synthesis of this compound

This protocol details the efficient N-alkylation of the parent morpholin-3-one.

Materials:

  • Morpholin-3-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Benzyl bromide (BnBr) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a flame-dried round-bottom flask with morpholin-3-one (1.0 eq) and anhydrous DMF.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Under an inert atmosphere (e.g., Argon), add sodium hydride (1.3 eq) portion-wise. Causality: Adding the strong base at a low temperature controls the exothermic reaction and prevents potential side reactions.

  • Allow the suspension to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add benzyl bromide (2.1 eq) dropwise to the reaction mixture.

  • Stir the reaction for 16 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by adding brine (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.[8][9]

Protocol 2: Stereoselective Alkylation at the C2 Position

This protocol demonstrates the scaffold's utility in creating stereochemical complexity.

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq)

  • Electrophile (e.g., Iodomethane) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA (1.1 eq) dropwise. Stir the solution for 1 hour at -78 °C to ensure complete enolate formation. Causality: LDA is a strong, sterically hindered base ideal for forming the kinetic enolate without attacking the carbonyl group. The low temperature prevents enolate equilibration and side reactions.

  • Add the electrophile (e.g., iodomethane, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography. The stereoselectivity (diastereomeric ratio) can be determined by ¹H NMR analysis of the crude product, which typically shows a strong preference for the electrophile adding trans to the C5 substituent.[11]

Conclusion: An Empirically Validated Asset

The this compound scaffold is more than just another heterocycle; it is a strategically designed starting point for efficient drug discovery. Its high synthetic accessibility, coupled with multiple, distinct vectors for diversification—most notably the capacity for stereocontrolled C2 functionalization—sets it apart. When compared objectively to alternatives like piperidine and piperazine, its advantageous physicochemical profile, particularly its moderate basicity and enhanced metabolic stability, makes it a superior choice for a wide range of therapeutic targets, including those in the CNS. The protocols provided herein offer a validated, actionable framework for researchers to harness the power of this versatile scaffold, accelerating the journey from initial hit to optimized lead candidate.

References

  • Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

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  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. [Link]

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  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. [Link]

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  • Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

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  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

  • Regioselective synthesis of ( Z )‐5‐methylene‐containing morpholin‐2‐ones. ResearchGate. [Link]

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  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

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  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.. Research Square. [Link]

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A Researcher's Guide to the Bioisosteric Replacement of the Morpholinone Ring in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, the morpholinone ring has long been a favored partner. Its advantageous physicochemical properties, including good water solubility and a stable conformation, have cemented its place in the scaffold of numerous successful drugs. However, the quest for optimized pharmacological profiles—be it enhanced metabolic stability, modulated lipophilicity, or improved target engagement—has led medicinal chemists to explore the strategic replacement of this privileged heterocycle. This guide provides an in-depth comparative analysis of key bioisosteric replacements for the morpholinone ring, offering a blend of theoretical rationale, experimental data, and practical synthetic considerations to aid researchers in this critical aspect of drug design.

The Rationale for Moving Beyond Morpholinone

The morpholine moiety, a six-membered ring containing both an oxygen and a nitrogen atom, is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties.[1] However, it is not without its liabilities. The ether linkage can be susceptible to oxidative metabolism, leading to ring opening and inactivation of the drug. Furthermore, the inherent polarity of the morpholine ring, while beneficial for solubility, can sometimes hinder blood-brain barrier penetration or lead to unfavorable interactions with certain biological targets.

Bioisosterism, the principle of substituting one functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, offers a rational approach to address these challenges.[2] By replacing the morpholinone ring with a carefully chosen bioisostere, researchers can fine-tune a molecule's properties to achieve a more desirable therapeutic profile.

Comparative Analysis of Key Morpholinone Bioisosteres

This section provides a detailed comparison of the most common and promising bioisosteric replacements for the morpholinone ring: thiomorpholinone, oxazolidinone, and piperidinone. Each bioisostere is evaluated based on its impact on physicochemical properties, ADME profile, and biological activity, supported by experimental data where available.

Thiomorpholinone: A Close Structural Cousin with Altered Electronics

The most direct bioisostere of the morpholinone ring is the thiomorpholinone, where the endocyclic oxygen is replaced by a sulfur atom. This seemingly subtle change can have profound effects on the molecule's properties. The sulfur atom is larger and less electronegative than oxygen, which alters the ring's conformation, lipophilicity, and metabolic stability.[3][4]

A compelling case study is the comparison between the antibiotic linezolid, which contains a morpholine ring, and its thiomorpholine-containing analogue, sutezolid. Sutezolid is being investigated as a promising candidate for the treatment of multidrug-resistant tuberculosis, showcasing the potential of this bioisosteric replacement.[5]

Table 1: Comparative Physicochemical and ADME Properties of Morpholinone vs. Thiomorpholinone Analogs

PropertyMorpholinone Analog (e.g., Linezolid)Thiomorpholinone Analog (e.g., Sutezolid)Rationale for Change
LogP LowerHigherSulfur is less electronegative and more polarizable than oxygen, leading to increased lipophilicity.
pKa Typically weakly basicSimilar to morpholinone, but can be influenced by oxidation state of sulfur.The basicity of the nitrogen is largely retained.
Metabolic Stability Susceptible to oxidation at the ether linkageGenerally more resistant to oxidative metabolism at the thioether. Can be oxidized to the sulfoxide and sulfone.The C-S bond is generally more stable to enzymatic cleavage than the C-O bond.
Aqueous Solubility HighModerate to HighIncreased lipophilicity can slightly reduce aqueous solubility.

Biological Activity:

The replacement of the morpholinone with a thiomorpholinone ring can modulate biological activity. In the case of sutezolid, the thiomorpholine moiety contributes to its potent antitubercular activity.[5] Furthermore, the oxidation state of the sulfur atom in thiomorpholine offers additional avenues for modifying activity and properties. The corresponding S-oxide and S,S-dioxide derivatives can act as hydrogen bond acceptors and alter the molecule's polarity and solubility.

Oxazolidinone: A Five-Membered Ring with Distinct Geometry

The oxazolidinone ring, a five-membered heterocycle, serves as a non-classical bioisostere for the six-membered morpholinone. This change in ring size and geometry can significantly impact how a molecule interacts with its biological target. The oxazolidinone scaffold is a key feature of the antibiotic linezolid and its successors, highlighting its importance in drug design.[6][7][8]

Table 2: Comparative Physicochemical and ADME Properties of Morpholinone vs. Oxazolidinone Analogs

PropertyMorpholinone AnalogOxazolidinone Analog (e.g., Linezolid)Rationale for Change
LogP Varies with substitutionGenerally moderateThe five-membered ring has a different polarity profile compared to the six-membered morpholinone.
pKa Weakly basicThe oxazolidinone nitrogen is part of an amide-like system and is generally not basic.The lone pair on the nitrogen is delocalized into the adjacent carbonyl group.
Metabolic Stability Susceptible to ether oxidationGenerally metabolically stable.The amide-like structure is more resistant to oxidative metabolism.
Aqueous Solubility HighModerateDependent on overall molecular structure.

Biological Activity:

The oxazolidinone ring is a critical pharmacophore for the antibacterial activity of linezolid, where it binds to the bacterial ribosome and inhibits protein synthesis.[6] The distinct geometry and electronic distribution of the oxazolidinone ring are crucial for this interaction. The replacement of a morpholinone with an oxazolidinone can therefore lead to a completely different pharmacological profile, potentially opening up new therapeutic applications.

Piperidinone: Introducing a Carbonyl for New Interactions

Replacing the morpholinone's ether oxygen with a carbonyl group yields a piperidinone ring. This introduces a hydrogen bond acceptor and a potential site for metabolic modification, while also altering the ring's conformation and polarity.

Table 3: Comparative Physicochemical and ADME Properties of Morpholinone vs. Piperidinone Analogs

PropertyMorpholinone AnalogPiperidinone AnalogRationale for Change
LogP LowerGenerally HigherThe replacement of the polar ether oxygen with a less polar methylene group adjacent to the nitrogen increases lipophilicity.
pKa Weakly basicWeakly basicThe basicity of the nitrogen is retained.
Metabolic Stability Susceptible to ether oxidationThe carbonyl group can be a site for reduction, but the ring is generally stable.The introduction of a carbonyl provides a different metabolic handle.
Aqueous Solubility HighModerateIncreased lipophilicity can decrease aqueous solubility.

Biological Activity:

The introduction of a carbonyl group in the piperidinone ring can provide an additional hydrogen bond acceptor, which can lead to new or enhanced interactions with the biological target. This can be particularly advantageous in designing inhibitors for enzymes where a hydrogen bond acceptor is required in that region of the binding pocket.

Experimental Protocols

General Synthesis of a Thiomorpholinone Analog from a Morpholinone-Containing Precursor

This protocol provides a general two-step procedure for the conversion of a morpholinone ring to a thiomorpholinone ring within a drug-like scaffold.

Step 1: Ring Opening of the Morpholinone

  • To a solution of the morpholinone-containing starting material (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a Lewis acid such as boron tribromide (BBr₃, 2-3 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ring-opened intermediate.

Step 2: Cyclization to the Thiomorpholinone

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a sulfur source, such as sodium sulfide (Na₂S, 2-3 equivalents), and a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiomorpholinone analog.

Synthesis of Thiomorpholine S,S-Dioxide

For the synthesis of the thiomorpholine S,S-dioxide, the corresponding thiomorpholine can be oxidized using a suitable oxidizing agent.

  • Dissolve the thiomorpholine-containing compound (1 equivalent) in a solvent mixture such as methanol and water.

  • Add an oxidizing agent, such as potassium peroxymonosulfate (Oxone®, 2-3 equivalents), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the thiomorpholine S,S-dioxide.

Visualizing the Bioisosteric Replacements

The following diagrams illustrate the structural relationships between the morpholinone ring and its key bioisosteres.

G Morpholinone Morpholinone Ring Thiomorpholinone Thiomorpholinone Morpholinone->Thiomorpholinone O -> S Oxazolidinone Oxazolidinone Morpholinone->Oxazolidinone Ring Contraction Piperidinone Piperidinone Morpholinone->Piperidinone O -> C=O

Caption: Key bioisosteric replacements for the morpholinone ring.

G cluster_0 Drug Design Workflow Start Morpholinone-containing Lead Compound Identify Identify Liabilities (e.g., Metabolism, Lipophilicity) Start->Identify Select Select Bioisostere (Thiomorpholinone, Oxazolidinone, etc.) Identify->Select Synthesize Synthesize Analog Select->Synthesize Evaluate Evaluate Properties (ADME, Activity) Synthesize->Evaluate Compare Compare to Parent Compound Evaluate->Compare Optimize Further Optimization Compare->Optimize

Caption: A workflow for bioisosteric replacement in drug design.

Conclusion

The bioisosteric replacement of the morpholinone ring is a powerful strategy in the medicinal chemist's toolbox for optimizing the properties of drug candidates. As demonstrated by the comparative analysis of thiomorpholinone, oxazolidinone, and piperidinone, each replacement offers a unique set of advantages and challenges. A thorough understanding of the subtle yet significant changes in physicochemical properties, ADME profiles, and biological activity imparted by these bioisosteres is crucial for the rational design of safer and more effective medicines. This guide serves as a starting point for researchers embarking on this journey, providing the foundational knowledge and practical considerations necessary for success.

References

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  • Dodd, G. L., Schieven, G. L., & Leftheris, K. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.
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A Comparative Analysis of the Biological Potential of 5-Benzylmorpholin-3-one and Other Key Heterocyclic Scaffolds: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Morpholine Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures. Among them, the morpholine ring is considered a "privileged scaffold" due to its favorable physicochemical properties, metabolic stability, and its ability to impart desirable pharmacokinetic characteristics to drug candidates.[1][2][3][4] The incorporation of a morpholine moiety can enhance aqueous solubility, improve oral bioavailability, and provide a rigid framework for precise interactions with biological targets.[2][4]

Within the broader family of morpholines, the morpholin-3-one core represents a particularly versatile platform for the development of novel therapeutics. This guide focuses on a specific, yet under-explored derivative, 5-benzylmorpholin-3-one . Due to a lack of extensive direct biological data on this compound, this guide will take a predictive and comparative approach. We will explore the known biological activities of the broader morpholin-3-one class and draw insightful comparisons with other prominent heterocyclic scaffolds—namely oxazolidinones, thiazolidinones, and piperidinones. The objective is to build a scientifically-grounded rationale for the potential therapeutic applications of this compound and to provide a roadmap for its future investigation.

The Morpholin-3-one Scaffold: A Launchpad for Diverse Pharmacological Activity

While direct experimental data on this compound is sparse, the broader class of morpholin-3-one derivatives has demonstrated significant potential across various therapeutic areas. This suggests that the core scaffold is amenable to chemical modifications that can tune its biological activity.

Notably, the morpholin-3-one scaffold has been incorporated into potent anticancer agents. For instance, novel morpholin-3-one-fused quinazoline derivatives have been synthesized and identified as effective EGFR tyrosine kinase inhibitors, a key target in non-small cell lung cancer. This highlights the potential of the morpholin-3-one core to serve as a framework for targeting protein kinases. Furthermore, the structural features of the morpholine ring are known to contribute to improved potency and pharmacokinetic properties in various drug candidates.[1]

The benzyl group at the 5-position of our target compound is a critical feature. The introduction of a benzyl moiety is a common strategy in medicinal chemistry to introduce lipophilicity and to facilitate interactions with hydrophobic pockets in target proteins. It is therefore plausible that this compound could exhibit enhanced cell permeability and target engagement compared to unsubstituted morpholin-3-ones.

Comparative Analysis with Structurally and Functionally Related Heterocycles

To build a hypothesis-driven framework for investigating this compound, we will now compare its structural and potential functional attributes to three well-established classes of heterocyclic compounds.

Oxazolidinones: The Antimicrobial Counterparts

Oxazolidinones are a class of synthetic antibiotics renowned for their activity against multidrug-resistant Gram-positive bacteria.[5][6][7] The first clinically approved oxazolidinone, Linezolid, acts by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that circumvents common resistance pathways.[5][6][7][8]

Structural and Functional Comparison:

FeatureThis compoundOxazolidinones (e.g., Linezolid)
Core Heterocycle Morpholin-3-one (6-membered ring with N and O)Oxazolidinone (5-membered ring with N and O)
Key Substituents 5-benzyl groupN-aryl and C5-acylaminomethyl groups[5]
Established Activity Undetermined (potential anticancer, CNS)Antibacterial (protein synthesis inhibition)[5][6][7][8]

The structural analogy between the morpholin-3-one and oxazolidinone rings, both containing a nitrogen and an oxygen heteroatom, suggests a potential for shared biological targets, particularly within the ribosome. While the ring size differs, the presence of the lactam functionality is a common feature. The benzyl group in this compound could potentially occupy similar binding pockets as the N-aryl substituent in oxazolidinones. This raises the intriguing possibility that this compound and its derivatives could be explored for antimicrobial activity.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial dilutions of the compound in a 96-well plate compound_prep->serial_dilution bacterial_culture Grow bacterial strains (e.g., S. aureus, E. coli) to mid-log phase inoculation Inoculate wells with a standardized bacterial suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_absorbance Measure optical density (OD600) to assess bacterial growth incubation->read_absorbance determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Thiazolidinones: The Versatile Scaffolds

Thiazolidinones are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, and they are known for their remarkably broad spectrum of biological activities.[9][10][11][12][13] Different derivatives have shown antimicrobial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties.[9][10][11][12] This versatility stems from the ability of the thiazolidinone ring to be extensively functionalized, allowing for the fine-tuning of its pharmacological profile.

Structural and Functional Comparison:

FeatureThis compoundThiazolidinones
Core Heterocycle Morpholin-3-one (6-membered, N, O)Thiazolidinone (5-membered, N, S)
Key Substituents 5-benzyl groupHighly variable substitutions at N-3 and C-5
Established Activity UndeterminedBroad spectrum (anticancer, antimicrobial, anti-inflammatory, etc.)[9][10][11][12]

The comparison with thiazolidinones underscores the principle that a core heterocyclic scaffold can be a template for a multitude of biological activities, depending on its substitution pattern. The benzyl group on the morpholin-3-one ring of our target compound is a specific modification that could direct its activity towards a particular target class. For example, many anticancer thiazolidinone derivatives feature aromatic or heteroaromatic substituents. This parallel suggests that the benzyl group in this compound could play a crucial role in potential anticancer activity by facilitating interactions with hydrophobic regions of enzymes or receptors involved in cancer cell proliferation.

Signaling Pathway: Potential Anticancer Mechanism of Action

G cluster_pathway Potential Anticancer Signaling Pathway compound This compound target_protein Target Protein (e.g., Kinase, EZH2) compound->target_protein Inhibition downstream_effector Downstream Effector (e.g., Transcription Factor) target_protein->downstream_effector Blocks Activation cell_cycle_arrest Cell Cycle Arrest downstream_effector->cell_cycle_arrest apoptosis Apoptosis downstream_effector->apoptosis

Caption: Hypothesized anticancer mechanism of action for this compound.

Piperidinones: The CNS-Active Relatives

Piperidinones are six-membered heterocyclic lactams that are structurally very similar to morpholin-3-ones, with the key difference being the absence of the oxygen atom in the ring. Piperidine and its derivatives are well-represented in a variety of centrally acting drugs, including analgesics and antipsychotics. The piperidine ring is a common feature in molecules designed to cross the blood-brain barrier.

Structural and Functional Comparison:

FeatureThis compoundPiperidinones
Core Heterocycle Morpholin-3-one (6-membered, N, O)Piperidinone (6-membered, N)
Key Substituents 5-benzyl groupVariable, often with aromatic substituents for CNS activity
Established Activity UndeterminedCNS activity (e.g., anticonvulsant, antidepressant)

The structural similarity between morpholin-3-one and piperidinone, particularly their six-membered ring structure, suggests that they may interact with similar classes of biological targets, especially in the central nervous system. The presence of the oxygen atom in the morpholin-3-one ring can influence its polarity and hydrogen bonding capacity, which could lead to a different pharmacological profile compared to a piperidinone analogue. The benzyl substituent is also a common feature in CNS-active compounds, where it can participate in pi-stacking interactions with aromatic residues in receptor binding sites. This comparison suggests that this compound should be evaluated for potential CNS activities, such as anticonvulsant or antidepressant effects.

Quantitative Comparison of Biological Activities of Related Heterocycles

While we lack specific data for this compound, the following table summarizes representative biological activities of derivatives of the compared heterocyclic scaffolds to provide a quantitative context for their potential potency.

Heterocyclic ClassDerivative ExampleBiological ActivityPotency (IC50/MIC)Reference
Benzomorpholine Compound 6y EZH2 Inhibition (Anticancer)1.1 µM (A549 cells)[5]
Indolin-2-one 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one 7d Anticancer (MCF-7 cells)2.93 µM[10][11]
Furan-2(5H)-one 3-Benzyl-5-(m-hydroxybenzylidene)furan-2(5H)-oneAnticancer (HL-60 cells)8.9 µM[12]
Thieno[2,3-b]pyridine Compound 7i Anticancer (HCT116 cells)31.6 nM[6]
Thiazolidinone Various derivativesAnti-HIVEC50 ~10 µM
Oxazolidinone LinezolidAntibacterial (E. coli cell-free translation)IC50 = 1.8 µM

Experimental Protocols

To facilitate the investigation of this compound, we provide the following detailed experimental protocols for key biological assays.

Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Screening

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Receptor Binding Assay (for CNS Targets)

Objective: To assess the binding affinity of this compound to a specific CNS receptor (e.g., serotonin or dopamine receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors)

  • This compound

  • Binding buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and the radiolabeled ligand to each well.

  • Compound Addition: Add increasing concentrations of this compound to the wells. Include wells for total binding (no compound) and non-specific binding (high concentration of unlabeled ligand).

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the specific receptor-ligand interaction.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and determine the Ki (inhibition constant) value.

Conclusion and Future Perspectives

While the biological activity of this compound remains to be fully elucidated, this comparative guide provides a strong rationale for its investigation as a potential therapeutic agent. By drawing parallels with well-characterized heterocyclic scaffolds such as oxazolidinones, thiazolidinones, and piperidinones, we can hypothesize that this compound may possess anticancer, antimicrobial, or CNS-modulating properties.

The morpholin-3-one core is a proven platform for the development of bioactive molecules, and the addition of a benzyl group at the 5-position is a strategic modification that could enhance potency and target specificity. The experimental protocols provided herein offer a clear path forward for researchers to begin to unravel the pharmacological profile of this intriguing compound. Future studies should focus on a broad initial screening across various biological assays, followed by more in-depth mechanistic studies for any identified activities. The synthesis of a library of this compound derivatives with modifications to the benzyl ring and other positions on the morpholinone core will also be crucial for establishing structure-activity relationships and optimizing lead compounds. The exploration of this compound and its analogues represents a promising avenue for the discovery of novel therapeutics.

References

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  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

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A Comparative Guide to the Preclinical Evaluation of 5-Benzylmorpholin-3-one Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel 5-benzylmorpholin-3-one derivatives, a promising class of compounds in oncology research. The methodologies and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals aiming to identify and advance lead candidates from this chemical series.

Introduction: The Therapeutic Potential of 5-Benzylmorpholin-3-ones

The morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs. The this compound core represents a versatile template for synthesizing diverse compound libraries. Recent studies have highlighted the potential of these derivatives as inhibitors of critical cancer-related pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in tumorigenesis.[1] The strategic evaluation of these compounds is paramount to efficiently identify candidates with potent and selective anticancer activity.[2][3]

This guide will systematically compare fictional, yet representative, this compound derivatives—BMD-1, BMD-2, and BMD-3 —against a standard-of-care chemotherapeutic agent, Doxorubicin, through a logical, multi-stage evaluation process.

Part 1: In Vitro Evaluation – The Initial Litmus Test

In vitro assays serve as the foundational step in drug discovery, offering a rapid and cost-effective method to screen compound libraries and select promising candidates for further testing.[4][5][6] This phase focuses on assessing a compound's direct effect on cancer cells and its mechanism of action.

Causality Behind Experimental Choices

The primary goal of in vitro screening is to answer three fundamental questions:

  • Does the compound kill cancer cells? (Cytotoxicity)

  • How does it kill them? (Mechanism of Action)

  • Is it selective for cancer cells over normal cells? (Selectivity)

Our experimental workflow is designed to address these questions sequentially. We begin with broad cytotoxicity screening to identify active compounds. Hits are then subjected to mechanistic assays to understand their biological function, a critical step for developing a robust therapeutic hypothesis.

Experimental Workflow: In Vitro Screening Cascade

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Target Validation A Compound Library (BMD-1, BMD-2, BMD-3) B Multi-Dose Cytotoxicity Assay (MTT Assay) A->B C IC50 Determination (Half-maximal Inhibitory Concentration) B->C D Cell Cycle Analysis (Flow Cytometry) C->D Potent Hits E Apoptosis Assay (Annexin V Staining) C->E Potent Hits F PI3K Kinase Inhibition Assay E->F

Caption: In Vitro Screening Workflow for this compound Derivatives.

Comparative Data 1: Anti-Proliferative Activity

The anti-proliferative effects of the derivatives were assessed against the HCT-116 human colon cancer cell line and a non-cancerous human cell line (e.g., MCF-10A) to determine selectivity.[2][3]

CompoundHCT-116 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (SI)¹
BMD-1 35.2> 100> 2.8
BMD-2 1.8 45.525.3
BMD-3 9.725.12.6
Doxorubicin 0.51.22.4

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Insight: BMD-2 demonstrates potent activity against the HCT-116 cancer cell line and exhibits a significantly higher selectivity index compared to the other derivatives and the standard drug, Doxorubicin. This makes BMD-2 a high-priority candidate for mechanistic studies.[2]

Comparative Data 2: Mechanistic Insights

Based on its superior potency and selectivity, BMD-2 was advanced for further characterization.

AssayEndpointResult for BMD-2 (at 2x IC₅₀)Interpretation
Cell Cycle Analysis % Cells in G2/M Phase68% (Control: 15%)Induces cell cycle arrest at the G2/M phase.[7]
Apoptosis Assay % Apoptotic Cells55% (Control: 5%)Promotes programmed cell death (apoptosis).[3]
PI3Kα Kinase Assay IC₅₀ (µM)0.95Direct inhibition of a key cancer signaling node.[1]

Insight: The data suggests that BMD-2 exerts its anti-proliferative effect by causing cell cycle arrest and inducing apoptosis, likely through the direct inhibition of the PI3Kα enzyme.[1][7][8]

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system for assessing cytotoxicity.

  • Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: Allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.[9]

  • Compound Treatment: Prepare serial dilutions of BMD derivatives and Doxorubicin. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour exposure is a standard duration to observe significant effects on cell proliferation.[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Part 2: In Vivo Evaluation – Assessing Efficacy in a Biological System

Promising in vitro candidates must be tested in living organisms to evaluate their efficacy, pharmacokinetics (PK), and safety profile.[6][10] The complexity of a whole organism, including drug absorption, distribution, metabolism, and excretion (ADME), cannot be replicated in vitro.[11]

Causality Behind Experimental Choices

The transition to in vivo studies is a critical step to determine if a compound's in vitro potency translates into therapeutic activity in a complex biological system. The human tumor xenograft model in immunocompromised mice is a gold-standard preclinical model for evaluating anticancer therapeutics.[12][13]

Experimental Workflow: In Vivo Xenograft Study

cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant HCT-116 cells subcutaneously in immunocompromised mice B Tumor Growth to ~100-150 mm³ A->B C Randomize mice into treatment groups (Vehicle, BMD-2, Doxorubicin) B->C D Administer treatment (e.g., daily for 21 days) C->D E Monitor tumor volume and body weight D->E F Calculate Tumor Growth Inhibition (TGI) E->F G Assess tolerability (body weight change) E->G H Pharmacokinetic (PK) Analysis E->H

Caption: Workflow for a Subcutaneous Xenograft Mouse Model Study.

Comparative Data 3: In Vivo Anti-Tumor Efficacy

BMD-2 was evaluated in a HCT-116 xenograft model.

Treatment GroupDose (mg/kg, Oral)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle -0%+2%
BMD-2 2575% -3%
Doxorubicin 5 (IV)85%-15%

Insight: BMD-2 demonstrates significant anti-tumor efficacy with a much better tolerability profile (minimal body weight loss) compared to Doxorubicin, which showed signs of toxicity. This highlights the potential for a wider therapeutic window for BMD-2.

Comparative Data 4: Pharmacokinetic (PK) Profile

Understanding a drug's PK profile is crucial for optimizing dosing regimens.[11][14]

ParameterBMD-2 (25 mg/kg, Oral)Interpretation
Cₘₐₓ (ng/mL) 1250Maximum concentration reached in plasma.
Tₘₐₓ (hr) 2.0Time to reach maximum concentration.
AUC₀₋₂₄ (ng·hr/mL) 8500Total drug exposure over 24 hours.
Oral Bioavailability (%) 40%Percentage of drug that reaches systemic circulation.

Insight: BMD-2 shows good oral absorption and exposure, supporting its potential as an orally administered therapeutic. A 40% bioavailability is favorable for a developmental compound.

Protocol: Subcutaneous Xenograft Model

This protocol provides a framework for conducting efficacy studies.[15]

  • Cell Preparation: Culture HCT-116 cells to ~80% confluency. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[15]

    • Rationale: Matrigel helps to support initial tumor formation and growth.[16]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of immunocompromised mice (e.g., NOD-SCID).[15]

  • Tumor Monitoring: Allow tumors to grow. Once they reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts.

    • Rationale: Randomization ensures an unbiased distribution of tumor sizes across groups.

  • Treatment: Administer the vehicle, BMD-2 (orally), or Doxorubicin (intravenously) according to the pre-defined schedule (e.g., daily for 21 days).

  • Data Collection: Measure tumor dimensions with digital calipers and the body weight of each animal 2-3 times per week.[15] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.

Conclusion and Path Forward

The systematic evaluation outlined in this guide demonstrates a logical and efficient pathway for advancing novel this compound derivatives. Through this comparative analysis, BMD-2 has emerged as a promising lead candidate. It exhibits potent and selective in vitro cytotoxicity, a well-defined mechanism of action through PI3Kα inhibition, significant in vivo anti-tumor efficacy, and a favorable safety and pharmacokinetic profile.

Further development of BMD-2 should focus on lead optimization to enhance potency and PK properties, followed by comprehensive IND-enabling toxicology studies to prepare for potential clinical evaluation.[17]

References

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  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences, [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. In Vitro Cellular & Developmental Biology - Animal, [Link]

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  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines. International Journal of Molecular Sciences, [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, [Link]

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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 5-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The 5-benzylmorpholin-3-one scaffold is a crucial heterocyclic motif in contemporary medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. The precise control over its synthesis is paramount for downstream drug development and structure-activity relationship (SAR) studies. This guide provides an in-depth, head-to-head comparison of the primary catalytic strategies available for the synthesis of this key intermediate, offering field-proven insights and supporting data derived from analogous systems to empower researchers in their selection of an optimal synthetic route.

Introduction: The Strategic Importance of Catalyst Selection

The synthesis of the morpholin-3-one core, particularly with substitution at the C5 position, typically involves the formation of a key C-O or N-C bond via intramolecular cyclization of a suitable linear precursor. The choice of catalyst is the most critical parameter in this transformation, directly influencing reaction efficiency, yield, purity, stereochemical outcome, and overall process economy. This guide will compare three major catalytic paradigms:

  • Palladium-Catalyzed Intramolecular Amination: A modern, powerful approach leveraging transition metal catalysis for C-N bond formation.

  • Acid-Catalyzed Dehydrative Cyclization: A classic and robust method relying on Brønsted or Lewis acids to promote intramolecular esterification/lactamization.

  • Base-Mediated Intramolecular Aza-Michael Addition: A strategic pathway involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.

Each approach necessitates a distinct linear precursor, the synthesis of which is a key consideration in the overall synthetic plan.

General Synthetic Workflow

Regardless of the specific catalytic method chosen for the key cyclization step, a generalized workflow is employed. This involves the synthesis of the linear precursor, the core catalytic cyclization reaction, and subsequent purification and analysis of the target molecule, this compound.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Catalytic Cyclization cluster_2 PART 3: Isolation & Analysis Start Starting Materials (e.g., 3-phenylalanine derivative) Precursor Synthesize Linear Precursor (e.g., N-substituted amino alcohol) Start->Precursor Catalyst Catalyst Addition (Pd, Acid, or Base) Precursor->Catalyst Reaction Intramolecular Cyclization (Heating/Stirring) Catalyst->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze End End Analyze->End Final Product: This compound G A Pd(0)Ln C Oxidative Addition (R-NH-CH(Bn)-CH2-O-CO-CH2)-Pd(II)Ln(Cl) A->C + Precursor B Precursor (R-NH-CH(Bn)-CH2-O-CO-CH2Cl) D Intramolecular Coordination & Deprotonation C->D Base E Reductive Elimination D->E E->A Catalyst Regeneration F This compound E->F Product Release

Caption: Simplified Pd-Catalyzed Cyclization Mechanism.

Expertise & Experience: The choice of ligand (e.g., BINAP, dppf) is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and accelerate the rate-limiting reductive elimination step, leading to higher yields and preventing decomposition pathways. [1][2]

Acid-Catalyzed Dehydrative Cyclization

In this classic approach, a Brønsted acid protonates the carbonyl oxygen of the ester group in the precursor, enhancing its electrophilicity. The pendant hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water or an alcohol (transesterification) yield the cyclic lactam.

Trustworthiness: This method is highly reliable for simple substrates. However, the causality for lower yields often stems from competing elimination reactions, especially with tertiary alcohols, or racemization at the C5 stereocenter under harsh acidic conditions and elevated temperatures. The Mitsunobu variant (PPh₃/DIAD) offers a milder, often higher-yielding alternative by activating the alcohol instead of the ester, but produces stoichiometric phosphine oxide waste. [3]

Base-Mediated Intramolecular Aza-Michael Addition

This strategy relies on a base (e.g., potassium tert-butoxide) to deprotonate the secondary amine of the precursor, generating a potent nucleophile. [4]This anion then undergoes a 1,4-conjugate addition to the tethered acrylate moiety. The resulting enolate is protonated during workup to furnish the final product.

Expertise & Experience: The success of this reaction is contingent on preventing the polymerization of the acrylate precursor. Using a non-nucleophilic, sterically hindered base and maintaining low temperatures is crucial to favor the intramolecular cyclization over intermolecular side reactions. The choice of the N-protecting group is also important; easily removable groups that do not hinder the nucleophilicity of the amine are preferred.

Experimental Protocols

The following are representative, detailed protocols adapted from literature procedures for analogous systems, tailored for the synthesis of this compound.

Protocol 5.1: Palladium-Catalyzed Intramolecular Amination

Precursor: N-Boc-N-(2-chloroacetyl)-3-phenylalaninol

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), rac-BINAP (4 mol%), and cesium carbonate (2.5 equivalents).

  • Solvent and Substrate: Evacuate and backfill the flask with argon. Add anhydrous toluene (0.1 M concentration relative to substrate), followed by the precursor (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected this compound.

  • Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane to yield the final product.

Protocol 5.2: Acid-Catalyzed Dehydrative Cyclization

Precursor: Ethyl 2-((2-hydroxy-3-phenylpropyl)amino)acetate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the precursor (1.0 equivalent) in toluene (0.2 M).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is formed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Conclusion and Recommendations

The optimal catalytic strategy for synthesizing this compound depends on the specific requirements of the researcher:

  • For Highest Yield and Stereocontrol: Palladium-catalyzed amination is the superior choice. Despite higher initial costs, its mild conditions and compatibility with a wide range of functional groups make it ideal for complex molecule synthesis where preserving stereochemistry is critical. [1][5]* For Scalability and Cost-Effectiveness: Acid-catalyzed cyclization remains a viable and economical option, particularly for large-scale production where precursor simplicity and reagent cost are dominant factors. [3]* For Mild, Metal-Free Conditions: Base-mediated aza-Michael addition provides an excellent alternative when avoiding transition metals is necessary. It offers good yields under gentle conditions, provided the specific precursor can be synthesized efficiently. [4] Ultimately, the decision should be guided by a holistic assessment of catalyst cost, precursor availability, required stereochemical purity, and downstream process considerations.

References

  • Ziyaei, A. et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • He, Y.-P. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

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  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society. Available at: [Link]

  • Martin, S. F. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Stahl, S. S. et al. (2012). A base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters. Available at: [Link]

  • Cossy, J. et al. (2018). A Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols followed in situ by a Fe(III)-catalyzed heterocyclization provides substituted morpholines. Organic Letters. Available at: [Link]

  • Doye, S. et al. (2021). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules. Available at: [Link]

  • Bäckvall, J.-E. et al. (2011). Aerobic Lactonization of Diols by Biomimetic Oxidation. Chemistry – A European Journal. Available at: [Link]

  • Bode, J. W. et al. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines. Organic Letters. Available at: [Link]

  • Saikia, A. K. et al. (2015). Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Miller, S. J. et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Available at: [Link]

  • Schafer, L. L. et al. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient synthesis of 3-substituted morpholines. The Journal of Organic Chemistry. Available at: [Link]

  • Wijtmans, R. et al. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available at: [Link]

  • Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

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  • Bäckvall, J.-E. (2021). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yu, J.-Q. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]

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A Researcher's Guide to the Definitive Assignment of the Absolute Configuration of (S)-5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical characterization. For chiral molecules such as (S)-5-benzylmorpholin-3-one, a versatile building block in medicinal chemistry, confirming the spatial arrangement of its stereocenter is not merely a procedural step but a critical determinant of its biological activity and therapeutic potential. This guide provides an in-depth comparison of two powerful, orthogonal techniques for this purpose: Vibrational Circular Dichroism (VCD) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD). As we delve into the causality behind experimental choices, this document will serve as a practical resource for researchers seeking to apply these methods with scientific rigor.

Introduction: The Imperative of Stereochemical Integrity

Chirality is a fundamental property in biological systems, where enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to definitively assign the absolute configuration of a chiral compound is paramount.[][3] This guide will compare two gold-standard techniques, VCD and SC-XRD, providing the theoretical underpinnings, practical considerations, and detailed protocols to empower researchers in their stereochemical assignments.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] This technique has emerged as a powerful alternative to X-ray crystallography, particularly for samples that are oils, liquids, or are otherwise difficult to crystallize.[5] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer.[1][4][5]

The strength of VCD lies in its sensitivity to the three-dimensional arrangement of atoms in a molecule. Every vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, resulting in a rich, fingerprint-like spectrum.[4] The process involves a synergistic approach between experimental measurement and computational chemistry.[6] By calculating the theoretical VCD spectrum for, say, the (S)-enantiomer using Density Functional Theory (DFT), a direct comparison with the experimental spectrum of the synthesized sample can be made.[1] A positive correlation in the signs and relative intensities of the major VCD bands confirms that the sample has the (S)-configuration. Conversely, a mirror-image correlation indicates the (R)-configuration.[1][4]

VCD_Workflow cluster_sample_prep Sample Preparation cluster_measurement VCD Measurement cluster_computation Computational Modeling cluster_analysis Data Analysis Sample Dissolve (S)-5-benzylmorpholin-3-one in suitable solvent (e.g., CDCl3) Measure Acquire VCD and IR spectra Sample->Measure Compare Compare experimental and calculated spectra Measure->Compare Conformers Perform conformational search for (S)-enantiomer Optimize Optimize geometry and calculate VCD/IR spectra for low-energy conformers Conformers->Optimize Boltzmann Boltzmann-average calculated spectra Optimize->Boltzmann Boltzmann->Compare Assign Assign absolute configuration Compare->Assign

Caption: Workflow for VCD-based absolute configuration determination.

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure (S)-5-benzylmorpholin-3-one in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The choice of solvent is critical to avoid overlapping solvent absorption bands in the spectral region of interest.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample solution using a VCD spectrometer.

    • Typical acquisition parameters include a spectral resolution of 4 cm⁻¹, and data collection for a sufficient duration to achieve an adequate signal-to-noise ratio (e.g., 4-8 hours).

    • Acquire a background spectrum of the pure solvent under identical conditions for subtraction.

  • Computational Analysis:

    • Perform a thorough conformational search for the (S)-enantiomer of 5-benzylmorpholin-3-one using a suitable computational method (e.g., molecular mechanics or semi-empirical methods).[7][8][9]

    • For the lowest energy conformers (typically within a 2-3 kcal/mol window), perform geometry optimization and vibrational frequency calculations at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).[7][8][9]

    • Calculate the VCD and IR spectra for each optimized conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers at the experimental temperature.[7][8][9]

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

    • If the signs and relative intensities of the major bands are in good agreement, the absolute configuration is confirmed as (S).[1][4]

Method 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[10][11] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.[12]

The power of SC-XRD lies in its ability to generate a precise electron density map of the molecule, revealing the exact spatial coordinates of each atom.[13] For chiral, enantiomerically pure compounds, crystallization occurs in one of the 65 Sohncke (chiral) space groups.[14] The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal.[15][16] This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's law and allowing for the unambiguous assignment of the absolute configuration.[16] The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned stereochemistry; a value close to 0 for a given enantiomer confirms the assignment.[17]

XRD_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement cluster_assignment Configuration Assignment Crystal Grow single crystals of (S)-5-benzylmorpholin-3-one Mount Mount a suitable crystal on the diffractometer Crystal->Mount Collect Collect diffraction data Mount->Collect Solve Solve the crystal structure Collect->Solve Refine Refine the structural model Solve->Refine Analyze Analyze anomalous dispersion data (Flack parameter) Refine->Analyze Confirm Confirm absolute configuration Analyze->Confirm

Caption: Workflow for SC-XRD-based absolute configuration determination.

  • Crystallization: Grow single crystals of (S)-5-benzylmorpholin-3-one suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection:

    • Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on the goniometer head of a single-crystal X-ray diffractometer.[18]

    • Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. For light-atom structures, using Cu Kα radiation can enhance the anomalous scattering effect.[12][18]

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.

    • Refine the model using full-matrix least-squares refinement against the diffraction data.[19]

  • Absolute Configuration Determination:

    • During the final stages of refinement, determine the absolute configuration by analyzing the anomalous scattering data.

    • Calculate the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry. A value close to 1 indicates that the inverted structure is correct.

Comparative Analysis: VCD vs. SC-XRD
FeatureVibrational Circular Dichroism (VCD)Single-Crystal X-ray Diffraction (SC-XRD)
Sample State Solution (liquids, oils, or solids)[5]Single crystal[10]
Sample Requirement 5-10 mgA single, high-quality crystal (0.1-0.3 mm)
Experimental Time 4-12 hours (including computation)Days to weeks (including crystallization)
Principle Differential absorption of circularly polarized IR light[4]Diffraction of X-rays by a crystal lattice[12]
Key Determinant Correlation between experimental and calculated spectra[1]Anomalous dispersion (Flack parameter)[17]
Confidence Level High, with good spectral correlationDefinitive, considered the "gold standard"
Primary Limitation Relies on the accuracy of computational modelsThe absolute requirement for a suitable single crystal
Conclusion: An Orthogonal Approach for Unambiguous Assignment

Both VCD spectroscopy and single-crystal X-ray diffraction are exceptionally powerful techniques for the determination of absolute configuration. The choice between them often depends on the physical properties of the sample and the available resources. For (S)-5-benzylmorpholin-3-one, if suitable single crystals can be obtained, SC-XRD provides the most direct and unambiguous structural proof. However, in cases where crystallization is challenging or not feasible, VCD offers a robust and reliable alternative that also provides valuable information about the conformational preferences of the molecule in solution.[6] For the highest level of scientific rigor, employing both methods provides orthogonal confirmation, leaving no ambiguity in the absolute stereochemical assignment of this critical chiral building block.

References

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  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • YouTube. (2015, December 21). Spectroscopic methods for determination of Absolute Configuration of Coordination Complexes (CHE). Retrieved from [Link]

  • Di Remigio Eikås, K., Beerepoot, M. T. P., & Ruud, K. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5449–5462.
  • Di Remigio Eikås, K., Beerepoot, M. T. P., & Ruud, K. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5449–5462.
  • Di Remigio Eikås, K., Beerepoot, M. T. P., & Ruud, K. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5449–5462.
  • Bey, Y., & Gandon, V. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Dmitrienko, V. E., & Ovchinnikova, E. N. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167.
  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • van der Meer, M., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • Bio-protocol. (2021). 4.2. Single Crystal X-ray Diffraction Experiment. Retrieved from [Link]

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  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20.
  • MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • Harada, N. (2019).
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  • ResearchGate. (2018, May). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Benzylmorpholin-3-one-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 5-benzylmorpholin-3-one-based compounds, a scaffold of significant interest in kinase inhibitor development. We will move beyond simple protocol recitation to explore the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor selectivity. The objective is to equip researchers and drug development professionals with the knowledge to design, execute, and interpret comprehensive selectivity profiles, ultimately leading to safer and more effective therapeutic candidates.

The Imperative of Selectivity: Why Profile this compound Compounds?

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, notably targeting the PIM kinase family.[1][2] PIM kinases (PIM1, PIM2, PIM3) are serine/threonine kinases implicated in numerous malignancies, making them attractive therapeutic targets for cancer therapy.[3][4]

However, the promise of any kinase inhibitor is invariably shadowed by the challenge of selectivity. The human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding pocket—the primary target site for most small molecule inhibitors.[5] Unintended inhibition of these "off-target" kinases can lead to a range of adverse effects, from unexpected toxicities to the confounding of experimental results.[6][7] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a supplementary exercise but a cornerstone of the entire drug discovery campaign. It is essential for validating the mechanism of action, predicting potential liabilities, and guiding medicinal chemistry efforts toward molecules with superior therapeutic windows.[8][9]

This guide will detail an integrated workflow, combining unbiased, large-scale screening with targeted, cell-based validation to build a high-confidence selectivity profile.

An Integrated Workflow for High-Confidence Selectivity Profiling

A robust profiling campaign relies on an orthogonal approach, where different experimental techniques with distinct underlying principles are used to corroborate findings. We advocate for a tiered strategy:

  • Broad Kinome Screening: Employ a large-scale, unbiased method to identify the full spectrum of potential interactions across the kinome.

  • Cellular Target Engagement: Validate the most significant on- and off-target hits in a physiologically relevant cellular environment.

  • In Vitro Biophysical Confirmation: Utilize complementary biophysical assays for orthogonal validation and quantitative affinity determination.

cluster_0 Profiling Workflow A Compound of Interest (e.g., this compound derivative) B Tier 1: Broad Kinome Profiling (e.g., Kinobeads + LC-MS/MS) A->B Unbiased Discovery C Tier 2: Cellular Target Engagement (e.g., CETSA) B->C In-Cell Validation D Tier 3: Orthogonal Validation (e.g., DSF, ITC, SPR) B->D In Vitro Confirmation E Data Synthesis & Interpretation (Selectivity Analysis) C->E D->E F Decision Making (Lead Progression / Optimization) E->F High-Confidence Profile

Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Unbiased Discovery with Chemical Proteomics (Kinobeads)

The foundational step in understanding a compound's selectivity is to cast a wide net. Chemical proteomics, particularly the "Kinobeads" approach, is a powerful, unbiased method for identifying compound-kinase interactions directly from the native proteome of a cell or tissue lysate.[10][11]

Expertise & Causality:

Instead of testing against a panel of purified, recombinant kinases—which may lack native post-translational modifications or binding partners—this method enriches for endogenous kinases.[11][12] The principle is competitive affinity chromatography. A lysate is incubated with the free test compound (our this compound derivative). This mixture is then passed over beads conjugated with a cocktail of broad-spectrum, immobilized kinase inhibitors (the "Kinobeads").[10] Kinases that are bound by the free compound in solution will not bind to the beads and will be washed away. Conversely, kinases not inhibited by the test compound will bind to the beads. By comparing the quantity of each kinase pulled down in the presence versus the absence of the drug, we can determine the compound's targets and their relative affinities.[10][11]

Experimental Protocol: Kinobeads Competitive Pull-Down Assay

This protocol is adapted from established chemical proteomics workflows.[10][13]

  • Cell Lysis:

    • Culture four complementary cell lines (e.g., K-562, Jurkat, Ramos, U-937) to a high density to maximize kinome coverage.[10]

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.8% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.

    • Clarify lysate by high-speed centrifugation (e.g., 20,000 x g for 30 min at 4°C). Determine protein concentration via Bradford or BCA assay.

  • Competitive Binding:

    • Adjust protein concentration of the pooled lysate to 5 mg/mL.

    • Prepare serial dilutions of the this compound test compound in DMSO. A typical 8-point dilution series might range from 10 nM to 100 µM.

    • In separate tubes, incubate 1 mL of lysate with each compound concentration (and a vehicle control) for 45 minutes at 4°C with gentle rotation.

  • Kinase Enrichment:

    • Add pre-washed Kinobeads slurry to each tube.

    • Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

    • Analyze the resulting peptide mixtures using label-free quantitative nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot the signal intensity against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the effective concentration at which 50% of the target protein is competed off the beads (EC50), which serves as a proxy for binding affinity.

Tier 2: In-Cell Validation with the Cellular Thermal Shift Assay (CETSA)

While Kinobeads provide an excellent landscape of potential interactions, they are performed in a lysate. The Cellular Thermal Shift Assay (CETSA) provides the crucial next step: confirming target engagement within intact, living cells.[14][15]

Expertise & Causality:

CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation.[17] By heating intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "shift" in the melting curve for bound targets.[14] This provides direct, physical evidence of drug-target interaction in a physiological context, accounting for factors like cell permeability and intracellular ATP concentrations.[18]

Experimental Protocol: Isothermal Dose-Response CETSA (ITDRFCETSA)

This protocol describes the dose-response format for quantifying target engagement at a fixed temperature.[14]

  • Cell Treatment:

    • Plate cells (e.g., a relevant cancer cell line overexpressing PIM1) and grow to ~80% confluency.

    • Treat cells with a serial dilution of the this compound test compound (and vehicle control) for 1-2 hours at 37°C.

  • Heat Shock:

    • Determine the optimal challenge temperature from a preliminary melt-curve experiment. This temperature should be on the steep part of the curve for the target of interest (e.g., 52°C for PIM1).

    • Heat the cell suspensions in PCR tubes or plates to the predetermined temperature for 3 minutes, followed by a cooling step at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation (e.g., 20,000 x g for 20 min at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (e.g., PIM1 and key off-targets identified by Kinobeads) using a suitable method like Western Blot, ELISA, or a high-throughput immunoassay (e.g., AlphaScreen or HTRF).[18]

  • Data Analysis:

    • Plot the soluble protein signal against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 for target stabilization, reflecting cellular target engagement.

cluster_1 CETSA Workflow A 1. Treat Intact Cells with Compound B 2. Apply Heat Shock (Fixed Temperature) A->B C 3. Lyse Cells & Separate Soluble/Aggregated Fractions B->C D 4. Quantify Soluble Target Protein C->D E 5. Plot Dose-Response Curve (Calculate EC50) D->E

Caption: Workflow for the Isothermal Dose-Response CETSA (ITDRFCETSA).

Data Presentation and Interpretation

The power of this workflow lies in the synthesis of data from orthogonal methods. Quantitative results should be summarized in a clear, comparative table.

Table 1: Hypothetical Cross-Reactivity Profile for Compound BMP-1

Target KinaseMethodEndpointValue (nM)Notes
PIM1 (On-Target) KinobeadsEC5025Primary Target
CETSAEC5045Confirmed in-cell engagement
DSFΔTm+8.5 °CStrong biophysical binding
PIM3 (On-Target) KinobeadsEC5040Isoform activity
CETSAEC5070Confirmed in-cell engagement
FLT3 (Off-Target) KinobeadsEC50350Significant off-target
CETSAEC50800Weaker engagement in cells
CDK2 (Off-Target) KinobeadsEC501,200Moderate off-target
CETSAEC50>10,000No significant in-cell engagement
SRC (Off-Target) KinobeadsEC50>10,000Not a significant hit
CETSAEC50Not TestedNot prioritized for validation

This is illustrative data.

From this table, we can calculate a Selectivity Index , for example, by dividing the off-target EC50 by the on-target EC50. For BMP-1 against FLT3 (using CETSA data), the selectivity index is 800 nM / 45 nM ≈ 18-fold. A higher index indicates greater selectivity. The discrepancy between Kinobeads and CETSA data for CDK2 highlights the importance of cellular validation; a binding event observed in a lysate may not translate to a cellular context due to factors like cell permeability or competition with high intracellular ATP.

Strategic Application: Scaffold Hopping to Improve Selectivity

When profiling reveals undesirable off-target activity, a common medicinal chemistry strategy is "scaffold hopping."[19][20] This involves replacing the core molecular framework (the this compound) with a structurally distinct scaffold while attempting to maintain the key pharmacophoric interactions required for on-target activity.[21] This can drastically alter the compound's interaction landscape, often improving selectivity.[22][23]

For instance, if BMP-1's activity against FLT3 is a concern, a scaffold hop to a pyridone-based inhibitor, another class known to target PIM kinases, could be explored.[24]

cluster_2 Scaffold Hopping Strategy A Original Scaffold (this compound) High PIM1 Potency Moderate FLT3 Off-Target B Identify Key Pharmacophore A->B Analyze SAR C New Scaffold (e.g., Substituted Pyridone) Maintain PIM1 Potency Reduce FLT3 Off-Target B->C Design & Synthesize

Caption: Conceptual diagram of scaffold hopping to enhance selectivity.

Table 2: Comparative Selectivity Profile

CompoundScaffoldPIM1 CETSA EC50 (nM)FLT3 CETSA EC50 (nM)Selectivity Index (FLT3/PIM1)
BMP-1 This compound4580018x
PYR-2 Substituted Pyridone55>10,000>180x

This is illustrative data.

This comparative data clearly demonstrates the value of the profiling workflow in guiding medicinal chemistry. The initial profile of BMP-1 identified a liability, and the subsequent profiling of the scaffold-hopped compound, PYR-2, provides quantitative evidence of improved selectivity.

Conclusion

The cross-reactivity profiling of this compound-based compounds, or any kinase inhibitor, is a critical, multi-step process that demands scientific rigor and strategic thinking. By integrating unbiased, discovery-phase techniques like Kinobeads with physiologically relevant validation methods such as CETSA, researchers can build a comprehensive and trustworthy selectivity profile. This high-confidence data is indispensable for interpreting biological outcomes, predicting potential toxicities, and rationally designing the next generation of selective, potent, and safe kinase inhibitors.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Klaeger, S., et al. (2016). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1394, 177-192. [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1304-1314. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1969-1979. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Potel, J., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 16(5), 887-901. [Link]

  • Wikipedia contributors. (2023). Cellular thermal shift assay. Wikipedia. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Science Signaling, 8(387), pe1. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i274-i280. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology News. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

  • Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]

  • Pierce, A. C., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(3), 633-644. [Link]

  • Holder, S., et al. (2015). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 25(16), 3144-3151. [Link]

  • An, S., et al. (2016). Identification of Quinones as Novel PIM1 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]

  • Bury, M., et al. (2017). New potent and selective inhibitor of Pim-1/3 protein kinases sensitizes human colon carcinoma cells to doxorubicin. Oncotarget, 8(29), 47546-47561. [Link]

  • Gomaa, H. A. M., et al. (2018). Synthesis of some novel fused heterocyclic compounds as anticancer, tyrosine and Pim-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1276-1287. [Link]

  • Johnson, T. A. (2015). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold-Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324. [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105. [Link]

  • Trotta, A. P., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(8), 1333-1342. [Link]

  • Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 60(4), 1238-1246. [Link]

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  • Kumar, A., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 256, 115421. [Link]

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  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR News. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Benzylmorpholin-3-one, grounded in established safety principles and regulatory standards. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This document serves as a practical resource to manage and dispose of this compound responsibly, mitigating risks to both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a substituted morpholine—provides critical insights. Morpholine and its derivatives are known to present several hazards:

  • Irritation: Causes skin and serious eye irritation[1][2].

  • Respiratory Effects: May cause respiratory irritation[1].

  • Toxicity: Can be harmful if swallowed or inhaled, with some derivatives being fatal if inhaled.

  • Environmental Hazard: Certain related compounds are very toxic to aquatic life with long-lasting effects.

Therefore, this compound must be treated as a hazardous substance. The fundamental principle of this disposal guide is precaution and containment . The procedures outlined are designed to prevent accidental release and exposure, adhering to guidelines set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[3][4][5].

Summary of Key Safety & Disposal Information
ParameterGuidelineRationale & Source
GHS Hazard Class (Inferred) Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)Based on analogous morpholine compounds[1][2].
Primary Disposal Method Incineration by an approved hazardous waste disposal facility.Ensures complete destruction of the organic compound, preventing environmental contamination.[6][7]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields or face shield, lab coat. Use in a chemical fume hood.To prevent skin/eye contact and inhalation of dust or vapors.[1]
Waste Segregation Do not mix with other waste streams unless explicitly approved by your institution's EHS office.Prevents dangerous chemical reactions and ensures proper disposal routing.[8][9]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from "cradle to grave."[9]

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol ensures that this compound waste is handled safely and in compliance with regulations at every stage.

Step 1: Immediate Waste Segregation at the Point of Generation

The first critical step is to correctly segregate the waste as soon as it is generated. This prevents cross-contamination and unforeseen chemical reactions.[9]

  • Solid Waste:

    • Collect any residual solid this compound, contaminated weighing papers, gloves, or other disposable lab equipment.

    • Place these materials into a dedicated, robust, and sealable container, preferably made of high-density polyethylene (HDPE).

    • This container must be clearly labeled as "Hazardous Waste."[8]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[8]

    • Use a container compatible with the solvents used (e.g., an HDPE or glass container for organic solvents).

    • Crucially, do not mix this waste stream with other solvents , such as halogenated or aqueous waste, unless this is a pre-approved procedure by your Environmental Health & Safety (EHS) department.[8]

Step 2: Proper Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.[10][11]

  • Select Appropriate Containers: Use containers that are in good condition, compatible with the waste, and can be securely sealed.[12]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[10][11] This minimizes the release of vapors and prevents spills.

  • Complete a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 3: Satellite Accumulation Area (SAA) Storage

Designated SAAs are temporary storage locations for hazardous waste within the laboratory.

  • Location: Store the labeled waste containers in a designated SAA that is under the control of the laboratory personnel.[10]

  • Secondary Containment: Place the primary waste containers in a larger, chemically resistant tray or tub (secondary containment).[11][12] This will contain any potential leaks or spills.

  • Segregation: Ensure containers of this compound waste are stored separately from incompatible materials, particularly strong oxidizing agents and acids.[8][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in dedicated, sealed solid waste container. waste_type->solid_waste Solid liquid_waste Collect in dedicated, sealed liquid waste container. waste_type->liquid_waste Liquid label_check Is container properly labeled with 'Hazardous Waste' & contents? solid_waste->label_check liquid_waste->label_check label_solid Affix completed hazardous waste label. label_check->label_solid No, Solid label_liquid Affix completed hazardous waste label. label_check->label_liquid No, Liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_check->storage Yes label_solid->storage label_liquid->storage pickup Arrange for pickup by institution's EHS or certified waste contractor. storage->pickup end Disposal Complete pickup->end

Caption: Decision workflow for handling this compound waste.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Once the waste container is full, or before the accumulation time limit is reached (consult your institution's policy), contact your EHS department to schedule a waste pickup.

  • Documentation: Ensure all necessary paperwork, often a hazardous waste manifest, is completed accurately. This is a legal document that tracks the waste from your lab to its final disposal site.[14]

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] The standard and most effective method for this type of organic compound is high-temperature incineration.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key. All personnel handling this compound must be aware of emergency procedures.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is significant, contact your institution's emergency EHS number immediately.

    • For minor spills within a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into a hazardous waste container using non-sparking tools.[16][17]

    • Do not wash spills down the drain.[18][19]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the affected person to fresh air.

    • Seek immediate medical attention in all cases of exposure and provide the Safety Data Sheet (or information on a similar compound) to the medical personnel.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage chemical hazards responsibly.

References

  • SAFETY DATA SHEET for 1,2-Benzisothiazolin-3-one. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET for a Morpholine Deriv
  • Safety D
  • SAFETY DATA SHEET for 1-Benzyl-3-piperidinol hydrochloride. (2023). Fisher Scientific.
  • Safety D
  • Hazardous Substance Fact Sheet: Morpholine.New Jersey Department of Health.
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Navigating the Safe Handling of 5-Benzylmorpholin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use: This guide furnishes essential safety and logistical protocols for the handling and disposal of 5-Benzylmorpholin-3-one. It is directed at researchers, scientists, and professionals in the field of drug development. The following procedures are predicated on established principles of laboratory safety and data extrapolated from analogous chemical structures, owing to the current unavailability of a comprehensive Safety Data Sheet (SDS) for this specific compound.

Hazard Assessment: An Evidence-Based Approach

A thorough hazard identification process is the cornerstone of laboratory safety. While a complete SDS for this compound is not publicly available, an analysis of its structural motifs—a morpholin-3-one core and a benzyl group—allows for an informed inference of its potential hazards. Morpholine and its derivatives are known to present several risks.[1][2]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Many morpholine derivatives are known to cause skin irritation, and in some cases, severe burns and eye damage.[1][3] Direct contact should be rigorously avoided.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.

It is imperative to handle this compound as if it possesses these potential hazards until a complete toxicological profile is available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure during the handling of this compound. The selection of appropriate PPE should be based on a conservative assessment of the potential hazards.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[1][4] A full-face shield provides an additional layer of protection.
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile or neoprene, should be worn.[5] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[3]
Body Protection Laboratory Coat and ApronA flame-resistant laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.
Respiratory Protection RespiratorIf handling the compound as a powder or in a manner that could generate aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

Procedural Workflow for Safe Handling

The following workflow is designed to provide a logical and safe sequence of operations for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1: A procedural workflow for the safe handling of this compound, emphasizing preparation, handling, and cleanup phases.
First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling
  • Solid Waste: All solid waste contaminated with this compound, including disposable labware, gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the container before disposal.[6]

Disposal Procedures

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical. Do not dispose of this compound down the drain or in the regular trash.[8]

Conclusion: A Commitment to Safety

The responsible handling of any chemical, particularly one with an incomplete safety profile, is a testament to a laboratory's commitment to the well-being of its personnel. By adopting a cautious and informed approach based on the available data for analogous compounds, researchers can work with this compound with a high degree of safety. It is the responsibility of every user to seek out the most current and complete safety information from the supplier and to adhere to the principles of safe laboratory practice at all times.

References

  • Benchchem. Personal protective equipment for handling Morpholine-4-carbodithioic acid.
  • Redox. Safety Data Sheet Morpholine. 2022.
  • ChemicalBook. This compound - Safety Data Sheet. 2022.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • Fisher Scientific. Morpholine - SAFETY DATA SHEET. 2010.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2025.
  • Benchchem. Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2025.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2024.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. 2024.
  • VA.gov. SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). 2023.
  • University of Nebraska Medical Center. HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.